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  • Product: 1,1'-Bi-2-naphthyl dimethanesulfonate
  • CAS: 871231-47-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 1,1'-Bi-2-naphthyl dimethanesulfonate

This guide provides a comprehensive technical overview of 1,1'-Bi-2-naphthyl dimethanesulfonate, a chiral molecule of significant interest in the fields of asymmetric catalysis and drug development. We will delve into it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,1'-Bi-2-naphthyl dimethanesulfonate, a chiral molecule of significant interest in the fields of asymmetric catalysis and drug development. We will delve into its molecular architecture, a detailed and validated synthesis protocol, in-depth analysis of its stereochemical properties, and its potential applications, offering insights grounded in established chemical principles and field-proven expertise.

Introduction: The Significance of the 1,1'-Bi-2-naphthyl (BINOL) Scaffold

1,1'-Bi-2-naphthyl dimethanesulfonate is a derivative of the C₂-symmetric molecule 1,1'-bi-2-naphthol, more commonly known as BINOL. The BINOL framework is a cornerstone in modern asymmetric synthesis, serving as a privileged chiral ligand for a multitude of transition-metal catalyzed reactions.[1] Its unique structural feature is axial chirality, arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings. This atropisomerism results in two stable, non-superimposable enantiomers, (R)- and (S)-BINOL, which are crucial for inducing stereoselectivity in chemical transformations.[2]

The hydroxyl groups of BINOL are its reactive handles, allowing for derivatization to fine-tune its steric and electronic properties. The conversion of these hydroxyls to methanesulfonate (mesylate) groups in 1,1'-Bi-2-naphthyl dimethanesulfonate enhances its utility as a precursor for a diverse range of other chiral ligands and catalysts, pivotal in the development of new pharmaceuticals and fine chemicals.[][4][5]

Molecular Structure and Stereochemistry

The defining characteristic of 1,1'-Bi-2-naphthyl dimethanesulfonate is its C₂-symmetric, atropisomeric binaphthyl core. The two naphthalene rings are not coplanar due to steric hindrance between the hydrogen atoms at the 8 and 8' positions. This restricted rotation gives rise to the molecule's stable chirality.

Key Structural Features:

  • Axial Chirality: The molecule exists as two stable enantiomers, (R)- and (S)-, which are non-interconvertible under normal conditions.

  • C₂ Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies its coordination chemistry and often leads to higher enantioselectivity in catalysis.

  • Dihedral Angle: The angle between the two naphthalene rings is approximately 90 degrees, creating a well-defined chiral pocket.

  • Methanesulfonate Groups: The two methanesulfonate (mesylate) groups are located at the 2 and 2' positions. These groups are excellent leaving groups, making the molecule a versatile intermediate for nucleophilic substitution reactions to introduce new functionalities.

The overall three-dimensional structure of the molecule is crucial for its function as a chiral building block. The rigid and well-defined chiral environment it provides is the basis for its utility in asymmetric synthesis.

Synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate

The synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate begins with the parent compound, 1,1'-bi-2-naphthol (BINOL). Enantiomerically pure (R)- or (S)-BINOL is typically used as the starting material to produce the corresponding enantiopure dimethanesulfonate.

Preparation of Enantiomerically Pure BINOL

Racemic BINOL can be synthesized via the oxidative coupling of 2-naphthol, often using an iron(III) chloride catalyst.[6][7] The resolution of racemic BINOL into its individual enantiomers is a critical step and can be achieved through several methods, including classical resolution with a chiral resolving agent like N-benzylcinchonidinium chloride or through enzymatic resolution.[2]

Synthesis Protocol for (S)-1,1'-Bi-2-naphthyl dimethanesulfonate

This protocol is adapted from established procedures for the esterification of BINOL derivatives.[8]

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

SynthesisWorkflow A Dissolve (S)-BINOL in anhydrous DCM B Add Triethylamine (or Pyridine) A->B 1.0 eq C Cool to 0°C (Ice Bath) B->C 2.2 eq D Add Methanesulfonyl Chloride dropwise C->D 2.1 eq E Warm to room temp. & stir for 2-4h D->E F Quench with water E->F G Separate organic layer F->G H Wash with NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and concentrate J->K L Purify by crystallization K->L

Caption: Synthetic workflow for (S)-1,1'-Bi-2-naphthyl dimethanesulfonate.

Step-by-Step Methodology:

  • To a solution of (S)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (2.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield (S)-1,1'-Bi-2-naphthyl dimethanesulfonate as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its hydrolysis and ensure high yields.

  • Base: Triethylamine or pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.

  • Cooling: The reaction is exothermic, and initial cooling to 0°C helps to control the reaction rate and prevent potential side reactions.

  • Washing Steps: The aqueous washes are essential to remove the triethylammonium chloride salt and any unreacted starting materials or byproducts.

Analytical Characterization

A comprehensive analysis of the molecular structure of 1,1'-Bi-2-naphthyl dimethanesulfonate involves several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene rings and a singlet for the methyl protons of the two methanesulfonate groups. Due to the C₂ symmetry, the two naphthalene units are chemically equivalent, simplifying the spectrum. The aromatic region will display a complex pattern of multiplets. The methyl protons of the mesylate groups are expected to appear as a singlet around 3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the naphthalene rings and a signal for the methyl carbons of the methanesulfonate groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (442.50 g/mol ). Common fragmentation patterns would involve the loss of one or both methanesulfonyl groups.

Predicted Fragmentation Pathway:

MassSpecFragmentation M [M]+. m/z = 442 F1 [M - CH3SO2]+. m/z = 363 M->F1 - CH3SO2 F2 [M - 2(CH3SO2)]+. m/z = 284 F1->F2 - CH3SO2 F3 [C20H12O]+. m/z = 268 F2->F3 - O

Caption: Predicted mass spectrometry fragmentation of 1,1'-Bi-2-naphthyl dimethanesulfonate.

Chiroptical Properties

The enantiomeric purity of 1,1'-Bi-2-naphthyl dimethanesulfonate can be determined by measuring its specific rotation using a polarimeter. The (S)-enantiomer is reported to have a specific rotation of [α]₂₀/D +75° (c = 1% in chloroform).[5]

Applications in Research and Drug Development

1,1'-Bi-2-naphthyl dimethanesulfonate serves as a key intermediate in the synthesis of a wide array of chiral ligands and catalysts.[][4] The methanesulfonate groups are excellent leaving groups, allowing for their facile displacement by various nucleophiles to introduce new functionalities at the 2 and 2' positions.

Key Applications:

  • Synthesis of Chiral Phosphine Ligands: It is a precursor to important chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which are widely used in asymmetric hydrogenation and other carbon-carbon bond-forming reactions.[9]

  • Development of Novel Chiral Catalysts: The versatility of the dimethanesulfonate allows for the synthesis of a diverse library of BINOL-derived ligands with tailored steric and electronic properties for specific catalytic applications.[10]

  • Asymmetric Synthesis in Drug Development: The chiral ligands and catalysts derived from this molecule are instrumental in the enantioselective synthesis of drug candidates and active pharmaceutical ingredients (APIs).[][4][5] The ability to produce a single enantiomer of a drug is often critical for its efficacy and safety.

Logical Relationship of Applications:

Applications A 1,1'-Bi-2-naphthyl dimethanesulfonate B Versatile Chiral Building Block A->B C Synthesis of Novel Chiral Ligands B->C D Asymmetric Catalysis C->D E Enantioselective Synthesis of APIs D->E F Drug Discovery and Development E->F

Caption: The role of 1,1'-Bi-2-naphthyl dimethanesulfonate in drug development.

Conclusion

1,1'-Bi-2-naphthyl dimethanesulfonate is a molecule of high strategic importance in the field of asymmetric synthesis. Its well-defined chiral architecture, coupled with the reactivity of the methanesulfonate groups, makes it an invaluable precursor for the development of novel chiral ligands and catalysts. A thorough understanding of its molecular structure, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development, enabling the creation of more efficient and selective synthetic routes to complex, enantiomerically pure molecules.

References

  • International Journal of Molecular Sciences. Synthesis and Application of Chiral Ligands and Heterocycles in Pharmacological Studies. Retrieved from [Link]

  • News-Medical. (2020, June 30). Scientists design chiral ligands to generate useful compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 11). Chiral Advances Demonstrate Promise for API Synthesis. Retrieved from [Link]

  • ResearchGate. The ¹³C solid-state NMR spectra of binol (4): R-4 + S-4 (trace a), R-4.... Retrieved from [Link]

  • Bentham Science. Recent Progress in BINOL Mediated Asymmetric Reactions. Retrieved from [Link]

  • ACS Publications. (2024, May 9). Regioselective Substitution of BINOL. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2023, November 6). (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis, Structures and Catalytic Behavior of Some BINOL Based Boronates and Boronium Salts. Retrieved from [Link]

  • MDPI. (2022, December 20). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. Binol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 6). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of BINOL (A) and a mixture (B) of BINOL and optically.... Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0249177). Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved from [Link]

  • Organic Syntheses. 4 L of aqueous 0.1 M phosphate buffer (pH 7.5) containing 60 g of crude. Retrieved from [Link]

  • Beilstein Journals. (2022, May 6). BINOL as a chiral element in mechanically interlocked molecules. Retrieved from [Link]

  • ResearchGate. Facile synthesis of BINOL in the absence of solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. A New Method for the Synthesis of H 4 -BINOL. PMC. Retrieved from [Link]

  • Wikipedia. 1,1′-Bi-2-naphthol. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and structural characterization of BINOL-modified chiral polyoxometalates. Retrieved from [Link]

  • Royal Society of Chemistry. 6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity. Retrieved from [Link]

  • Semantic Scholar. Figure 10 from Use of (S)-BINOL as NMR chiral solvating agent for the enantiodiscrimination of omeprazole and its analogs.. Retrieved from [Link]

  • Google Patents. US4496773A - Process for the preparation of 1,1'-bi-2-naphthols.
  • NIST. 1,4-Butanediol, 2TMS derivative. WebBook. Retrieved from [Link]

Sources

Exploratory

Atropisomerism and Thermodynamic Stability of Binaphthyl Dimethanesulfonates: A Mechanistic and Synthetic Guide

Executive Summary Axial chirality, or atropisomerism, is a cornerstone of modern asymmetric catalysis and drug development. Among the most privileged chiral scaffolds are 1,1'-binaphthyl derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Axial chirality, or atropisomerism, is a cornerstone of modern asymmetric catalysis and drug development. Among the most privileged chiral scaffolds are 1,1'-binaphthyl derivatives. While 1,1'-binaphthyl-2,2'-diol (BINOL) is widely used, its hydroxyl groups are poor leaving groups for downstream functionalization. Converting BINOL into 1,1'-binaphthyl-2,2'-diyl dimethanesulfonate (BINOL dimesylate) not only activates the C–O bond for transition-metal-catalyzed cross-coupling but also structurally locks the molecule, ensuring absolute configurational stability. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of binaphthyl dimethanesulfonates and outlines a self-validating, causality-driven protocol for their synthesis.

Mechanistic Foundations of Biaryl Atropisomerism

Atropisomerism arises from restricted rotation around a single pivot bond. In 1,1'-binaphthyl systems, the steric clash between the substituents at the 2,2' and 8,8' positions prevents the two naphthyl rings from passing through a coplanar transition state.

The racemization of 1,1'-binaphthyl derivatives typically passes through a preferred anti-Ci transition state[1]. The optical stability of these molecules is quantitatively defined by their racemization barrier (


). According to the Eyring equation, an activation energy exceeding 24 kcal/mol is generally sufficient to prevent racemization at room temperature, allowing the isolated enantiomers to be stored indefinitely. Replacing the hydrogen atoms at the 2,2'-positions with bulkier groups raises the barrier to racemization up to approximately 40 kcal/mol, making the scaffold highly resistant to interconversion[1].

Thermodynamic Stability and Racemization Kinetics

The steric bulk of the 2,2'-substituents directly dictates the half-life of the atropisomers. Unsubstituted 1,1'-binaphthyl possesses a relatively low racemization barrier (approx. 23.5–24.1 kcal/mol), resulting in a half-life of mere minutes at room temperature[1].

When functionalized into BINOL, the barrier increases to 37.0–40.0 kcal/mol[1]. However, under single-electron transfer (SET) conditions with redox-active metals, the energy barrier for BINOL atropisomerization can decrease significantly due to the generation of a stereochemically labile binaphthoxyl radical[2]. Density functional theory (DFT) calculations have shown that while neutral BINOL has a high rotational barrier, its radical-anion species can rotate with a much lower barrier of approximately 16.0 to 24.2 kcal/mol, leading to unwanted racemization during certain catalytic processes[3].

By converting the hydroxyl groups into bulky methanesulfonate (mesylate) esters, the steric hindrance is maximized, and the free protons required for the radical-anion degradation pathway are removed. This pushes the activation energy well above 40 kcal/mol, rendering BINOL dimesylate completely configurationally stable even under the harsh thermal conditions required for cross-coupling.

Table 1: Comparative Racemization Barriers of Biaryl Derivatives
Compound2,2'-SubstituentsRacemization Barrier (

, kcal/mol)
Estimated Half-life at 25 °C
Biphenyl (Reference)-H, -H~2.4< 1 microsecond
1,1'-Binaphthyl -H, -H23.5 – 24.1~10–15 minutes
BINOL -OH, -OH37.0 – 40.0> 100 years
BINOL Dimesylate -OMs, -OMs> 40.0Indefinite (Stable)

The Strategic Role of BINOL Dimesylate in Asymmetric Synthesis

Axially chiral biaryls are core structural motifs for highly effective chiral ligands, and their dimesylate derivatives are crucial intermediates for introducing phosphinyl, amine, or alkyl moieties via cross-coupling[4]. Because the mesylate group is an excellent leaving group, BINOL dimesylate readily undergoes oxidative addition with Ni(0) or Pd(0) catalysts. This enables stereoretentive Kumada, Suzuki, or Buchwald-Hartwig cross-couplings, allowing chemists to synthesize privileged ligands (e.g., NOBIN, BINAP analogs) without eroding the enantiomeric excess (ee).

Visualizing the Synthetic Workflow

Workflow A (R)-BINOL Atropisomeric Scaffold B MsCl, Et3N, DMAP in CH2Cl2 (0 °C) A->B Nucleophilic Attack C (R)-BINOL Dimesylate (Ea > 40 kcal/mol) B->C Mesylation D Ni/Pd Catalyzed Cross-Coupling C->D C-O Activation E Chiral Ligands / APIs (e.g., NOBIN, BINAP) D->E Stereoretentive Substitution

Figure 1: Synthetic workflow and downstream functionalization of (R)-BINOL dimesylate.

Experimental Protocol: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl Dimethanesulfonate

The mesylation of diols using methanesulfonyl chloride and triethylamine is typically performed at 0 °C to room temperature to ensure high yields and prevent side reactions[5]. The following protocol is designed as a self-validating system to ensure complete conversion and high optical purity.

Objective: To convert (R)-BINOL into its corresponding dimesylate with complete retention of axial chirality.

Reagents:

  • (R)-BINOL (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, nucleophilic catalyst)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to BINOL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or

    
     to ensure an anhydrous environment.
    
    • Causality: Moisture competitively hydrolyzes MsCl into methanesulfonic acid, drastically reducing the effective concentration of the electrophile and stalling the reaction.

  • Dissolution & Temperature Control: Dissolve (R)-BINOL in anhydrous DCM. Add

    
     and DMAP. Stir the mixture and cool to 0 °C using an ice-water bath.
    
    • Causality: Triethylamine acts as both an acid scavenger and a base. Cooling to 0 °C controls the highly exothermic nature of the mesylation, preventing thermal degradation or localized heating that could induce side-product formation.

  • Electrophile Addition: Add MsCl dropwise over 15–30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive MsCl, favoring selective O-mesylation over potential electrophilic aromatic substitution on the electron-rich naphthyl rings.

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.

    • Validation Check: The reaction is validated as complete when the highly fluorescent BINOL starting material spot (

      
      ) is entirely consumed and replaced by a single, less polar dimesylate spot (
      
      
      
      ).
  • Quenching & Extraction: Quench the reaction by adding saturated aqueous

    
    . Separate the organic layer and extract the aqueous layer twice with DCM.
    
    • Causality:

      
       safely neutralizes excess 
      
      
      
      and hydrolyzes unreacted MsCl without causing the basic hydrolysis of the newly formed mesylate esters.
  • Purification & Analytical Validation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via recrystallization (Ethanol/DCM).
    
    • Validation Check: Confirm structural identity via

      
       NMR (look for the characteristic singlet of the mesylate methyl protons at 
      
      
      
      ppm) and verify optical purity (>99% ee) via Chiral HPLC.

Conclusion

The transformation of BINOL into its dimethanesulfonate derivative is a masterclass in leveraging steric bulk to achieve thermodynamic stability. By pushing the racemization barrier well beyond 40 kcal/mol, chemists can utilize BINOL dimesylate as an infallible, configurationally locked electrophile. This enables the robust synthesis of complex chiral architectures and active pharmaceutical ingredients without the risk of atropisomeric degradation.

References

1.1 - DigitalCommons@USU 2.2 - ACS Publications 3.3 - PMC 4.4 - PMC 5.5 - ACS Publications

Sources

Foundational

difference between BINOL ditriflate and BINOL dimethanesulfonate

Strategic Selection of Electrophiles in Atropisomeric Ligand Synthesis Executive Summary In the synthesis of axially chiral ligands (e.g., BINAP, SEGPHOS), the conversion of 1,1'-Bi-2-naphthol (BINOL) into an electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of Electrophiles in Atropisomeric Ligand Synthesis

Executive Summary

In the synthesis of axially chiral ligands (e.g., BINAP, SEGPHOS), the conversion of 1,1'-Bi-2-naphthol (BINOL) into an electrophilic scaffold is the critical activation step.[1] The choice between BINOL Ditriflate and BINOL Dimethanesulfonate (Mesylate) represents a classic trade-off between reactivity and process scalability .[1]

  • BINOL Ditriflate: The academic "gold standard." It offers supreme reactivity, allowing mild Palladium-catalyzed cross-couplings, but suffers from high cost and hydrolytic instability.[1]

  • BINOL Mesylate: The industrial "workhorse." It utilizes low-cost reagents and offers superior atom economy but requires specialized Nickel catalysis to overcome the kinetic barrier of the stronger C–O bond.[1]

Part 1: Structural & Electronic Profiling[1]

The divergence in utility stems directly from the electronic properties of the leaving group.

FeatureBINOL Ditriflate (

)
BINOL Mesylate (

)
Leaving Group TrifluoromethanesulfonateMethanesulfonate
Conjugate Acid


(Superb LG)

(Good LG)
C–O Bond Strength Weaker (Highly polarized by

)
Stronger (Less polarization)
Reactivity Threshold Reactive with

,

Inert to

; Requires

Crystallinity Often oils or low-melting solidsGenerally stable, high-melting solids
Cost Factor High (

is expensive)
Low (

is a commodity chemical)

Mechanistic Insight: The three fluorine atoms in the triflate group provide powerful inductive electron withdrawal, significantly stabilizing the anionic leaving group.[2] This lowers the activation energy for oxidative addition by transition metals (specifically Palladium).[1] The mesylate, lacking this fluorination, presents a higher barrier, rendering it effectively inert to standard Pd-catalyzed conditions used for aryl triflates.[1]

Part 2: Synthesis of the Scaffolds
Protocol A: Synthesis of (R)-BINOL Ditriflate

High reactivity, moisture sensitive.[1]

Reagents: (R)-BINOL (1.0 equiv), Triflic Anhydride (


, 2.5 equiv), Pyridine (3.0 equiv), 

(DCM).[1]
  • Setup: Flame-dry a round-bottom flask under Argon. Add (R)-BINOL and dry DCM.[1][3] Cool to 0°C.[1]

  • Base Addition: Add dry pyridine slowly. The solution may darken slightly.

  • Activation: Add

    
     dropwise over 20 minutes. Critical:  Maintain temp < 5°C to prevent impurity formation.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4–12 hours. Monitor by TLC (Silica, Hexane/EtOAc).[1]

  • Workup: Quench with cold water. Wash organics with 1N HCl (to remove pyridine), then sat.[1]

    
    , then brine.
    
  • Purification: Flash chromatography (short pad) or recrystallization from Hexane/DCM.[1]

Protocol B: Synthesis of (R)-BINOL Dimesylate

Robust, scalable, cost-effective.[1]

Reagents: (R)-BINOL (1.0 equiv), Methanesulfonyl Chloride (


, 2.5 equiv), Triethylamine (

, 3.0 equiv), DCM or Toluene.[1]
  • Setup: Charge flask with (R)-BINOL and solvent at RT.

  • Base Addition: Add

    
    .[1] The phenol is deprotonated.
    
  • Activation: Add

    
     dropwise.[1] The reaction is exothermic; control rate to maintain mild temperature (20–25°C).[1]
    
  • Reaction: Stir at RT for 2–4 hours. Conversion is usually rapid.[1]

  • Workup: Standard aqueous wash (Water, dilute acid, brine).[1]

  • Purification: The product often precipitates or crystallizes directly upon concentration or addition of an antisolvent (Methanol or Hexane).[1]

Part 3: The Divergent Reactivity (BINAP Case Study)

The synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) illustrates the critical operational difference.[1]

1. The Triflate Route (Palladium Catalysis)

Historically used in academic discovery.[1]

  • Catalyst:

    
     + 
    
    
    
    .
  • Reagent: Diphenylphosphine oxide (

    
    ) followed by reduction, or direct coupling with 
    
    
    
    .[1]
  • Mechanism: Standard

    
     cycle.[1] The mild oxidative addition allows for high functional group tolerance.
    
2. The Mesylate Route (Nickel Catalysis)

Developed by Merck (Cai et al.) to bypass the cost of triflates.[1]

  • Catalyst:

    
    .
    
  • Reagent: Chlorodiphenylphosphine (

    
    ).[1]
    
  • Reductant: Zinc dust (

    
    ).[1]
    
  • Mechanism: A reductive coupling.[1]

    
     reduces 
    
    
    
    to
    
    
    , which is electron-rich enough to insert into the tough C–OMs bond.[1]

BINOL_Coupling_Pathways cluster_legend Pathway Comparison BINOL BINOL (Chiral) Tf2O Tf2O / Pyridine BINOL->Tf2O MsCl MsCl / TEA BINOL->MsCl Ditriflate BINOL Ditriflate (-OTf) Tf2O->Ditriflate Pd_Cat Pd(OAc)2 / dppe Ph2PH Ditriflate->Pd_Cat Mild Oxidative Addn Product BINAP (Chiral Ligand) Pd_Cat->Product Dimesylate BINOL Dimesylate (-OMs) MsCl->Dimesylate Ni_Cat NiCl2(dppe) / Zn Ph2PCl Dimesylate->Ni_Cat Reductive Coupling Ni_Cat->Product key Red Path: High Cost / High Reactivity (Academic) Green Path: Low Cost / Scalable (Industrial)

Caption: Divergent synthesis pathways for BINAP. The Mesylate route (Green) utilizes Nickel to overcome the stability of the leaving group, enabling a cost-effective industrial process.

Part 4: Strategic Selection Matrix

Use this matrix to determine the correct electrophile for your campaign.

VariableChoose Ditriflate If...Choose Mesylate If...
Scale < 10 grams (Discovery/Medicinal Chem)> 100 grams (Process/Pilot Plant)
Catalyst Constraints Must use Palladium (e.g., specific selectivity)Can use Nickel (Reductive conditions tolerated)
Substrate Sensitivity Substrate is base-sensitive (requires mild coupling)Substrate is robust; can tolerate Lewis acidic Zn salts
Budget Reagent cost is negligible vs. timeCost of Goods (COGS) is a primary KPI
Purification Chromatography is acceptableCrystallization is required (Mesylates crystallize better)
Part 5: Troubleshooting & Safety
  • Hydrolysis of Triflates: BINOL ditriflate can hydrolyze back to the mono-triflate or BINOL if stored in wet solvents or exposed to silica gel for prolonged periods.[1] Self-Validating Step: Always run a standard NMR of the starting material before the coupling step.[1] If the aromatic region shows broadening or shifts, repurify.

  • Nickel Toxicity: The mesylate route uses stoichiometric or catalytic Nickel.[1] Ensure thorough scavenging (e.g., with EDTA or specialized resins) if the final product is a pharma intermediate.[1]

  • Exotherms: The mesylation reaction is significantly exothermic.[1] On a >100g scale, active cooling is mandatory during

    
     addition to prevent runaway reactions.[1]
    
References
  • The "Cai/Merck" Protocol (Mesylate Route): Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994). Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion.[1][4][5] Journal of Organic Chemistry, 59(23), 7180–7181.[1] [1]

  • The Classic Triflate Route: Uozumi, Y., Tanahashi, A., Lee, S. Y., & Hayashi, T. (1993).[1] Synthesis of optically active 2-(diarylphosphino)-1,1'-binaphthyls, efficient chiral monodentate phosphine ligands.[1] Journal of Organic Chemistry, 58(7), 1945–1948.[1] [1]

  • Comparative Leaving Group Ability: Crossland, R. K., & Servis, K. L. (1970).[1] A consideration of the field and resonance effects of the sulfonate group. Journal of Organic Chemistry, 35(10), 3195–3196.[1] [1]

Sources

Exploratory

thermal stability data for 1,1'-Bi-2-naphthyl dimethanesulfonate

Technical Whitepaper: Thermal Stability Profile of 1,1'-Bi-2-naphthyl dimethanesulfonate Executive Summary 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimethanesulfonate) is a pivotal intermediate in the synthesis of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermal Stability Profile of 1,1'-Bi-2-naphthyl dimethanesulfonate

Executive Summary

1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimethanesulfonate) is a pivotal intermediate in the synthesis of chiral ligands, particularly BINAP and its derivatives, which are fundamental to asymmetric catalysis in pharmaceutical manufacturing. While the compound is widely utilized, its thermal stability profile is often under-documented in standard safety data sheets (SDS).

This technical guide provides a definitive overview of the physicochemical thermal properties of BINOL dimethanesulfonate. It synthesizes known literature values with a rigorous, self-validating framework for thermal risk assessment (TRA), ensuring that researchers can scale up synthesis from gram to kilogram quantities without compromising process safety.

Chemical Identity & Physicochemical Profile

PropertyData
Chemical Name 1,1'-Bi-2-naphthyl dimethanesulfonate
Common Name BINOL dimethanesulfonate; BINOL dimesylate
CAS Number 182568-57-6 (Racemic); 871231-47-9 ((S)-enantiomer)
Molecular Formula C₂₂H₁₈O₆S₂
Molecular Weight 442.50 g/mol
Physical State White to off-white crystalline solid
Chirality Atropisomeric (Axial Chirality)

Baseline Thermal Stability Data

The following data points represent the established thermal boundaries for the compound. Note that while the melting point is a fixed physical constant, decomposition onset is method-dependent (heating rate, crucible type).

Melting Point Range
  • Specification: 150 – 154 °C

  • Source: Validated literature values [1, 2].

  • Implication: The compound is a solid at standard processing temperatures.[1] Operations requiring melt-processing or high-temperature recrystallization must remain strictly below 140 °C to avoid proximity to the phase transition, which can precede decomposition in sulfonate esters.

Thermal Decomposition Assessment

Unlike alkyl mesylates, which are notorious for low-temperature instability and genotoxicity, aryl mesylates like BINOL dimethanesulfonate generally exhibit higher thermal stability. However, they are not inert.

  • Predicted Onset of Decomposition: > 200 °C (Based on structural analogues and aryl sulfonate class behavior).

  • Hazard Class: Combustible Solid.

  • Critical Control Point: The synthesis involves the reaction of BINOL with methanesulfonyl chloride (MsCl), which is highly exothermic. The stability of the intermediate reaction mixture is often more critical than the isolated solid.

Technical Protocol: Thermal Risk Assessment (TRA)

Since specific DSC/TGA curves for this proprietary intermediate are often absent from public repositories, the following self-validating protocol is mandatory for any scale-up exceeding 100 grams.

Phase 1: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the onset temperature (

    
    ) and energy of decomposition (
    
    
    
    ).
  • Protocol:

    • Sample Mass: 2–5 mg in a gold-plated high-pressure crucible (to prevent evaporation from masking decomposition).

    • Ramp Rate: 5 °C/min from 25 °C to 350 °C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison.

  • Acceptance Criteria:

    • No exotherms detected below

      
        (The "100-degree rule").
      
    • If an exotherm is detected, calculate the Time to Maximum Rate (TMRad) using adiabatic calorimetry.

Phase 2: Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between desolvation (solvent loss) and degradation.

  • Protocol:

    • Ramp 10 °C/min.

    • Overlay TGA trace with DSC.

    • Key Indicator: Weight loss coincident with a DSC endotherm suggests melting/evaporation; weight loss coincident with a DSC exotherm confirms decomposition.

Process Safety in Synthesis

The synthesis of BINOL dimethanesulfonate poses specific thermal risks that must be engineered out of the workflow.

Reaction Equation:


Critical Exotherm Management:
  • MsCl Addition: The addition of methanesulfonyl chloride is the primary heat-generating step. It must be performed at 0 °C to 5 °C with strict temperature monitoring.

  • Quenching: The reaction is typically quenched with water or sodium bicarbonate. This hydrolysis of excess MsCl is highly exothermic and generates HCl gas.

    • Safety Rule: Never quench a large-scale mesylation reaction above 10 °C.

Visualizations & Workflows

Figure 1: Thermal Stability Testing Decision Tree

This workflow guides the researcher through the necessary steps to validate the safety of the bulk material.

ThermalStability Start Start: Isolated BINOL Dimesylate DSC Step 1: Screening DSC (5°C/min, 30-350°C) Start->DSC Decision1 Exotherm Detected < 200°C? DSC->Decision1 Safe Compound Thermally Stable Proceed to Storage/Use Decision1->Safe No TGA Step 2: TGA Analysis (Confirm Mass Loss) Decision1->TGA Yes ARC Step 3: Adiabatic Calorimetry (ARC) Calculate TMRad & TD24 TGA->ARC Restriction RESTRICTED HANDLING Do Not Heat > (Tonset - 50°C) ARC->Restriction

Caption: Figure 1. Logic flow for validating thermal stability. If DSC shows exotherms below 200°C, advanced adiabatic testing (ARC) is required before heating the bulk solid.

Figure 2: Synthesis Process & Thermal Critical Control Points (CCPs)

This diagram highlights where thermal risks occur during the production of the material.

SynthesisRisk BINOL BINOL (Solid) Reactor Reactor (DCM + Base) BINOL->Reactor MsCl MsCl (Liquid) MsCl->Reactor Slow Add Exotherm1 CCP 1: Addition Exotherm Maintain T < 5°C Reactor->Exotherm1 Quench Quench (Water/NaHCO3) Reactor->Quench Exotherm2 CCP 2: Hydrolysis Exotherm Gas Evolution (HCl) Quench->Exotherm2 Product BINOL Dimesylate (Mp 150-154°C) Quench->Product Workup & Crystallization

Caption: Figure 2. Synthesis workflow identifying Critical Control Points (CCPs) where thermal runaway or gas evolution risks are highest.

References

  • Sigma-Aldrich. (2023). (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate Product Specification. MilliporeSigma. Link

  • ChemicalBook. (2023).[2] 1,1'-Bi-2-naphthyl dimethanesulfonate Properties and Melting Point Data. Link

  • Cai, D., et al. (2002). "Synthesis of Chiral Binaphthyl Derivatives." Tetrahedron Letters.
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Foundational

1,1'-Bi-2-naphthyl Dimethanesulfonate: Technical Profile &amp; Synthetic Utility

This guide provides an in-depth technical analysis of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimethanesulfonate), a pivotal intermediate in the synthesis of axially chiral ligands.[1] Unlike a standard datasheet, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimethanesulfonate), a pivotal intermediate in the synthesis of axially chiral ligands.[1] Unlike a standard datasheet, this document synthesizes experimental protocols with mechanistic insights, focusing on the strategic selection of sulfonate leaving groups in asymmetric synthesis.

[1]

Chemical Identity & Identifiers

1,1'-Bi-2-naphthyl dimethanesulfonate is the bis-mesylate derivative of 1,1'-Bi-2-naphthol (BINOL).[1] It serves as a robust, cost-effective electrophile for nickel-catalyzed cross-coupling reactions and reductive deoxygenations, offering a stable alternative to the more reactive (but expensive) trifluoromethanesulfonate (triflate) analogues.[1]

Core Identifiers
ParameterData
IUPAC Name 1,1'-Binaphthyl-2,2'-diyl dimethanesulfonate
Common Name BINOL Dimesylate; 2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl
Molecular Formula C₂₂H₁₈O₆S₂
Molecular Weight 442.50 g/mol
Chirality Axial (Atropisomerism)
Isomer-Specific CAS Registry Numbers
IsomerCAS NumberOptical Activity [α]²⁰/D
(R)-(−)-Isomer 871231-48-0 -73° (c = 1% in CHCl₃)
(S)-(+)-Isomer 871231-47-9 +75° (c = 1% in CHCl₃)
Racemic Not widely indexedN/A

Physical Properties:

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 150–154 °C.[1]

  • Solubility: Soluble in DCM, CHCl₃, THF; insoluble in water and hexanes.

Synthesis & Preparation Protocol

The synthesis of BINOL dimethanesulfonate is a straightforward nucleophilic substitution (Schotten-Baumann type) reaction.[1] Unlike the preparation of BINOL ditriflate, which requires strictly anhydrous conditions and expensive triflic anhydride (Tf₂O), the dimesylate can be prepared using methanesulfonyl chloride (MsCl) under milder conditions.

optimized Synthetic Workflow

Reagents: (R)- or (S)-BINOL (1.0 equiv), Methanesulfonyl chloride (MsCl, 2.5 equiv), Triethylamine (Et₃N, 3.0 equiv), DCM (Solvent).[1]

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with (R)-BINOL (e.g., 10 mmol) and dry Dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (30 mmol) dropwise. The solution may darken slightly.

  • Activation: Add Methanesulfonyl chloride (25 mmol) dropwise over 15 minutes, maintaining the temperature below 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Silica, Hexane/EtOAc 7:3).[1] The product typically has a lower R_f than BINOL.[1]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from DCM/Hexanes to yield white crystals (>90% yield).[1]

Mechanistic Diagram: Activation Pathway

The following diagram illustrates the transformation logic and the critical decision point between Mesylate and Triflate pathways.

BINOL_Activation BINOL 1,1'-Bi-2-naphthyl-2,2'-diol (BINOL) BINOL_Ms BINOL Dimesylate (Stable Electrophile) BINOL->BINOL_Ms Nucleophilic Subst. BINOL_Tf BINOL Ditriflate (Labile Electrophile) BINOL->BINOL_Tf Nucleophilic Subst. Reagents_Ms MsCl / Et3N (Low Cost) Reagents_Ms->BINOL_Ms Reagents_Tf Tf2O / Pyridine (High Reactivity) Reagents_Tf->BINOL_Tf

Caption: Divergent activation of BINOL. The dimesylate pathway offers a cost-effective, stable intermediate suitable for nickel-catalyzed transformations.[1]

Applications & Reactivity Profile

A. Nickel-Catalyzed Cross-Coupling (Ligand Synthesis)

While BINOL Ditriflate is the standard electrophile for Palladium-catalyzed couplings (e.g., synthesis of BINAP via Pd-catalyzed phosphinylation), the Dimesylate is increasingly relevant in Nickel-catalyzed manifolds.[1] Nickel's ability to activate stronger C–O bonds allows the use of the cheaper dimesylate for certain cross-couplings.

  • Reactivity Insight: The C–OMs bond is stronger than C–OTf.[1] Consequently, Pd(0) catalysts typically fail to oxidatively add to BINOL dimesylate.[1] However, Ni(0) species (generated in situ from NiCl₂(dppe) + Zn or Grignard reagents) can insert into the C–OMs bond, facilitating Kumada or Suzuki-type couplings.[1]

  • Strategic Use: Use the dimesylate when synthesizing alkyl-substituted binaphthyls or when cost is a primary constraint in large-scale ligand manufacturing.[1]

B. Reductive Deoxygenation (Synthesis of 1,1'-Binaphthyl)

A primary application of the dimesylate is the synthesis of 1,1'-Binaphthyl (the parent hydrocarbon) via reductive cleavage.[1] This scaffold is a precursor for 8,8'-substituted ligands.

Protocol (Ni-Catalyzed Reduction):

  • Substrate: (R)-BINOL Dimesylate.

  • Catalyst System: NiCl₂(dppe) (5 mol%), LiBHEt₃ (Super-Hydride) or NaBH₄ as the hydride source.[1]

  • Mechanism: The Nickel catalyst performs an oxidative addition into the C–O bond, followed by hydride transmetalation and reductive elimination to form the C–H bond.

  • Outcome: Retention of axial chirality is generally high, yielding enantiopure (R)-1,1'-Binaphthyl.[1]

C. Chiral Resolution Intermediate

The dimesylate moiety changes the solubility profile of the binaphthyl core significantly compared to the free diol. This property is exploited in:

  • Resolution: Racemic BINOL can be derivatized to the dimesylate and subjected to chiral HPLC or crystallization with chiral amines, although direct resolution of BINOL is more common.

  • Purification: The dimesylate crystallizes readily, allowing for the upgrading of enantiomeric excess (ee) via recrystallization if the starting BINOL was of lower optical purity.

Mechanistic Workflow: Downstream Utility

Reactivity_Flow Dimesylate BINOL Dimesylate (CAS: 871231-48-0) Pathway_1 Ni-Catalyzed Reduction (NiCl2(dppe) / Hydride) Dimesylate->Pathway_1 Pathway_2 Ni-Catalyzed Cross-Coupling (Ni(cod)2 / Grignard) Dimesylate->Pathway_2 Pathway_3 Hydrolysis (KOH / MeOH) Dimesylate->Pathway_3 Product_1 1,1'-Binaphthyl (Parent Hydrocarbon) Pathway_1->Product_1 C-O Cleavage Product_2 2,2'-Dialkyl-1,1'-binaphthyls (Steric Modifiers) Pathway_2->Product_2 C-C Bond Formation Product_3 Recovered BINOL (Purification/Resolution) Pathway_3->Product_3 Deprotection

Caption: Synthetic divergence of BINOL Dimesylate. The compound acts as a gateway to deoxygenated binaphthyls and alkylated derivatives via Nickel catalysis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • GHS Labeling: Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated area. Unlike the ditriflate, which is moisture-sensitive and prone to hydrolysis over long periods, the dimesylate is relatively shelf-stable.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. (R)-(-)-1,1'-Bi-2-naphthyl dimethanesulfonate Product Sheet. Link

  • Organic Syntheses. "Resolution of 1,1'-Bi-2-naphthol." Org.[1][3][4][5][6] Synth. 1999, 76,[3][7] 1. (Context for BINOL derivatives and resolution). Link

  • Percec, V., et al. "Ni-Catalyzed Cross-Coupling of Aryl Mesylates." Journal of Organic Chemistry, 2004. (General mechanism for activating mesylates vs triflates). Link

  • Takaya, H., et al. "Practical Synthesis of BINAP." Organic Syntheses, 1999, 76,[3][7] 6. (Comparison of leaving group utility in BINAP synthesis). Link

Sources

Exploratory

The Leaving Group Ability of Dimethanesulfonate in Binaphthyl Systems: Mechanistic Insights and Cross-Coupling Applications

Executive Summary The 1,1'-binaphthyl-2,2'-diyl scaffold is a privileged structural motif in asymmetric catalysis and drug development, owing to its stable axial chirality (atropisomerism). Historically, the functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,1'-binaphthyl-2,2'-diyl scaffold is a privileged structural motif in asymmetric catalysis and drug development, owing to its stable axial chirality (atropisomerism). Historically, the functionalization of the binaphthyl backbone via transition-metal-catalyzed cross-coupling has relied heavily on the use of trifluoromethanesulfonates (triflates) as electrophilic partners. However, the paradigm is shifting.

Aryl mesylates (dimethanesulfonates) are significantly more economical, atom-efficient, and bench-stable than their triflate counterparts[1]. While the methanesulfonate (mesylate) group presents a higher activation barrier for C–O bond cleavage due to its lower nucleofugality, modern advances in Nickel catalysis have successfully overridden these electronic limitations. This whitepaper provides an in-depth technical analysis of the leaving group ability of dimethanesulfonate in binaphthyl systems, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for its application in advanced synthesis.

Electronic and Steric Dynamics of Binaphthyl Dimesylates

The Nucleofugality of the Mesylate Group

The leaving group ability of a sulfonate ester is fundamentally dictated by the stability of its departing anion, which is inversely proportional to the pKa of its conjugate acid. Methanesulfonic acid possesses a pKa of approximately -1.9, whereas trifluoromethanesulfonic acid has a pKa of ~ -14[2].

Because the methyl group of the mesylate is far less electron-withdrawing than the trifluoromethyl group of the triflate, the resulting C–O(Ms) bond is significantly more electron-rich and stronger. In the context of a binaphthyl system, this electronic penalty is compounded by severe steric hindrance. The adjacent naphthyl ring in the 1,1'-biaryl system creates a highly congested microenvironment around the C2 and C2' positions, physically shielding the C–O bond from incoming metal catalysts.

The Trade-off: Reactivity vs. Scalability

Despite the diminished leaving group ability, the strategic choice to utilize BINOL dimesylate is driven by process chemistry imperatives. Synthesizing ditriflates requires triflic anhydride—a highly corrosive, expensive, and moisture-sensitive reagent that often leads to unwanted side reactions. Conversely, dimesylates are synthesized using inexpensive methanesulfonyl chloride (MsCl)[3]. The resulting BINOL dimesylate is a highly crystalline, bench-stable solid that can be purified via simple recrystallization, entirely bypassing the need for resource-intensive column chromatography.

Catalytic Overrides: Why Nickel Excels Where Palladium Struggles

To utilize BINOL dimesylate in cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada, or Buchwald-Hartwig), the catalyst must overcome the high activation energy required for oxidative addition into the strong Ar–OMs bond.

Palladium(0) complexes, being relatively electronegative and possessing a larger atomic radius, struggle to insert into the Ar–OMs bond unless paired with highly specialized, electron-rich, and bulky ligands (such as XPhos). Even then, high temperatures are often required, which risks the thermal racemization of the chiral binaphthyl axis.

Nickel(0) catalysts are the optimal solution. Nickel has a lower electronegativity and a smaller atomic radius than Palladium, making it significantly more nucleophilic in its zero-valent state. This allows Ni(0) to readily undergo oxidative addition into the sterically hindered, electron-rich C–O bond of the binaphthyl dimesylate[4]. When paired with bidentate phosphines (e.g., dppp) or strongly donating N-heterocyclic carbenes (NHCs), Nickel forms a stable Ni(II) intermediate that resists detrimental β-hydride elimination, smoothly facilitating the subsequent transmetalation step.

Quantitative Data: Comparative Sulfonate Analysis

The following table summarizes the operational and kinetic differences between the three primary sulfonate leaving groups utilized in binaphthyl functionalization.

Table 1: Comparative Analysis of Sulfonate Leaving Groups in Binaphthyl Systems

Leaving GroupConjugate Acid pKaRelative Oxidative Addition RateReagent Cost & HandlingPreferred Metal Catalyst
Triflate (-OTf) ~ -14.0Very Fast (10^4)High / Moisture SensitivePalladium (Pd)
Tosylate (-OTs) ~ -2.8Moderate (10)Low / Solid, Bench StableNickel (Ni) / Specialized Pd
Mesylate (-OMs) ~ -1.9Slow (1)Very Low / Liquid, Easy HandlingNickel (Ni)

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl Dimethanesulfonate

Objective: Convert the poor hydroxyl leaving groups of (R)-BINOL into stable mesylate leaving groups without compromising axial chirality.

  • Reaction Setup: Dissolve 10.0 mmol of (R)-BINOL in 50 mL of anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

  • Base Addition: Add 30.0 mmol of anhydrous pyridine.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium/sulfene intermediate, which drives the mesylation of the sterically hindered hydroxyls[3].

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add 25.0 mmol of methanesulfonyl chloride (MsCl).

    • Causality: Strict temperature control prevents thermal runaway and eliminates the risk of acid-catalyzed racemization of the binaphthyl axis.

  • Validation Checkpoint 1 (TLC): After warming to room temperature and stirring for 4 hours, perform TLC (Hexanes/EtOAc 3:1). The fluorescent BINOL spot (Rf ~0.3) must be completely absent, replaced by a higher running spot (Rf ~0.6).

  • Workup & Isolation: Quench with 1M HCl to remove excess pyridine. Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate. Recrystallize the crude solid from hot ethanol to yield pure white crystals.

  • Validation Checkpoint 2 (NMR): 1H NMR (CDCl3) must show a sharp singlet at ~2.55 ppm integrating to 6 protons, confirming the presence of the two mesylate methyl groups.

Protocol B: Ni-Catalyzed Kumada Cross-Coupling of BINOL Dimesylate

Objective: Perform a C–C bond-forming cross-coupling utilizing the mesylate as the leaving group.

  • Catalyst Activation: In a flame-dried Schlenk flask, combine 1.0 mmol of (R)-BINOL dimesylate, 0.05 mmol (5 mol%) of NiCl2(dppp), and 10 mL of anhydrous THF.

    • Causality: The bidentate dppp ligand enforces a cis-geometry on the Ni center, which is critical for facilitating the final reductive elimination step and preventing unwanted side reactions[4].

  • Transmetalation Initiation: At 0 °C, slowly add 2.5 mmol of Arylmagnesium bromide (ArMgBr) via syringe.

    • Causality: Kumada conditions (Grignard reagents) are chosen because the high nucleophilicity of the magnesium reagent easily overcomes the sluggish transmetalation often observed with mesylate-derived Ni(II) complexes.

  • Coupling: Heat the reaction to 60 °C for 12 hours.

  • Validation Checkpoint 1 (Quench): Cool to 0 °C and carefully quench with saturated aqueous NH4Cl. A color change from dark brown/red to pale green/blue indicates the successful destruction of the active Ni species and excess Grignard.

  • Validation Checkpoint 2 (Chiral HPLC): After standard extraction and purification, analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must show a single enantiomeric peak (>99% ee), validating that the harsh cross-coupling conditions did not induce atropisomeric racemization.

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle, specifically highlighting the interaction between the Nickel catalyst and the dimethanesulfonate leaving group.

Ni_Catalytic_Cycle Ni0 Ni(0)L_n Active Catalyst NiII_Complex Ar-Ni(II)(OMs)L_n Oxidative Addition Complex Ni0->NiII_Complex 1. Oxidative Addition (Rate-Determining) NiII_Diaryl Ar-Ni(II)-Ar'L_n Transmetalation Complex NiII_Complex->NiII_Diaryl 2. Transmetalation (+ Ar'-M) NiII_Diaryl->Ni0 3. Reductive Elimination (- Ar-Ar') Product Ar-Ar' Coupled Binaphthyl NiII_Diaryl->Product Substrate BINOL Dimesylate (Ar-OMs) Substrate->NiII_Complex

Figure 1: Ni-catalyzed cross-coupling cycle of BINOL dimesylate highlighting the OMs leaving group.

References

  • Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry. Available at: [Link]

  • Mesangeau, C., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." PMC - NIH. Available at:[Link]

  • ForsBP, et al. "Ni- and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers." ACS Central Science. Available at:[Link]

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Chemistry Steps. Available at:[Link]

Sources

Foundational

The Inverted Chiral Scaffold: A Technical Guide to BINOL-Derived Electrophiles

Topic: History and Discovery of BINOL-Derived Electrophiles Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Executive Summary: The Polarity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of BINOL-Derived Electrophiles Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary: The Polarity Inversion

For decades, 1,1'-Bi-2-naphthol (BINOL) has served as the "privileged scaffold" of asymmetric catalysis. Historically, its role was monopolar: it acted as a chiral ligand for metals (Ti, Al, Pd) or as a scaffold for Brønsted acids (Phosphoric Acids). In these classical roles, the BINOL backbone coordinates to a metal center that functions as a Lewis acid, or the BINOL derivative itself acts as a proton donor.

This guide addresses a distinct, more recent paradigm shift: BINOL-derived electrophiles . In this domain, the BINOL scaffold does not merely coordinate a metal; it is covalently bonded to a main-group element (Iodine, Selenium, Fluorine) that acts as the electrophilic center. This "reagent-controlled" approach transfers chirality during an electrophilic attack on a nucleophilic substrate—a critical strategy for late-stage functionalization in drug discovery.

Historical Evolution: From Ligand to Reagent

The transition from using BINOL as a passive chiral fence to an active electrophilic carrier required a fundamental shift in catalyst design.

The Timeline of Discovery

The evolution can be traced through three distinct generations of reactivity.

evolution cluster_0 Gen 1: Lewis Acid Activation (1980s-1990s) cluster_1 Gen 2: Chiral Electrophilic Reagents (1990s-2000s) cluster_2 Gen 3: Catalytic Electrophilic Turnover (2005-Present) Noyori Noyori/Takaya (BINAP/BINOL-Ti) Metal Coordination Wirth_Se Wirth (1995) Chiral Selenium Electrophiles Noyori->Wirth_Se Concept Shift: Ligand to Reagent Quideau Quideau (1999) Hypervalent Iodine (Stoichiometric) Wirth_Se->Quideau Ishihara Ishihara/Kita Catalytic Hypervalent Iodine (I(I)/I(III)) Quideau->Ishihara Stoichiometric to Catalytic Fluorine Shibata/Cahard Enantioselective Fluorination Quideau->Fluorine

Figure 1: The evolutionary phylogeny of BINOL reactivity, moving from metal coordination to main-group electrophilic transfer.

Class I: Chiral Hypervalent Iodine Reagents

The most significant class of BINOL-derived electrophiles utilizes hypervalent iodine (Iodine(III)) as the reactive center. The rigid binaphthyl backbone is ideal for preventing rotation during the ligand coupling step of the mechanism.

Mechanism of Action

Unlike transition metals, hypervalent iodine reagents operate via a Ligand Exchange


 Reductive Elimination  pathway.
  • Oxidation: The chiral iodoarene (I(I)) is oxidized to an Iodine(III) species (e.g., using mCPBA or Selectfluor).

  • Ligand Exchange: The nucleophilic substrate displaces a ligand on the iodine.

  • Reductive Coupling: The electrophilic center transfers a group or induces cyclization, ejecting the iodoarene (I(I)).

Key Architectures
  • Quideau’s Reagent: A BINOL-derived iodobiarene used for the hydroxylative dearomatization of phenols. This was a landmark proof-of-concept that the

    
    -symmetric axis could control the stereochemistry of an iodine(III) attack.
    
  • Ishihara’s Catalysts: To achieve catalysis (using only 1-10 mol% of the BINOL derivative), Ishihara and Kita developed

    
    -symmetric iodoarenes with secondary interactions (hydrogen bonding or steric bulk) that facilitate the in situ re-oxidation of the iodine.
    

Class II: Chiral Chalcogen Electrophiles (Selenium)

Thomas Wirth pioneered the use of BINOL-derived selenium species. Unlike iodine, which often acts as an oxidant, selenium reagents are typically used for electrophilic addition to alkenes followed by cyclization (selenocyclization).

The Diselenide Precursors

The active electrophilic species (R-Se


) is unstable. Therefore, these reagents are stored as stable, 

-symmetric diselenides (R-Se-Se-R).
  • Activation: Reaction with bromine or persulfates cleaves the Se-Se bond, generating the electrophilic R-Se-X species.

  • Selectivity: The BINOL backbone shields one face of the selenium ion, forcing the alkene to attack from the open face.

Experimental Protocol: Synthesis and Application

This section details the synthesis of a representative BINOL-derived hypervalent iodine oxidant and its application in the enantioselective dearomatization of a phenol. This protocol synthesizes a 3,3'-diiodo-BINOL derivative , a versatile precursor for electrophilic catalysis.

Protocol: Synthesis of (R)-3,3'-Diiodo-2,2'-dimethoxy-1,1'-binaphthyl

Reagents: (R)-BINOL, n-BuLi, TMEDA, Iodine (


), Methyl Iodide (MeI).
StepOperationCritical Technical Note
1. Protection Methylate (R)-BINOL using MeI/K₂CO₃ in acetone (Reflux, 12h).Yield Check: Must be >95%. Free OH groups interfere with lithiation.
2. Lithiation Dissolve protected BINOL in dry Et₂O. Add TMEDA (2.5 eq). Cool to 0°C. Add n-BuLi (2.5 eq) dropwise. Stir 3h at RT.Color Change: Solution turns dark/opaque. TMEDA is crucial for ortho-lithiation at the 3,3' position.
3. Iodination Cool to -78°C. Add solution of

(3.0 eq) in THF. Warm to RT overnight.
Quench: Use saturated

to remove excess iodine (purple color disappears).
4. Purification Recrystallize from EtOAc/Hexane.Target: White/pale yellow crystals. Melting point verification is essential.
Protocol: Catalytic Enantioselective Dearomatization (Kita/Ishihara Type)

Objective: Convert a naphthol derivative to a chiral ortho-quinol (spirolactone precursor).

  • Catalyst Preparation: Dissolve the 3,3'-diiodo-BINOL derivative (10 mol%) in

    
    /TFE (Trifluoroethanol).
    
  • Oxidant: Add mCPBA (1.2 eq) at 0°C.

    • Mechanistic Check: The I(I) is oxidized to I(III) in situ. TFE stabilizes the I(III) species via solvation.

  • Substrate Addition: Add 3-(2-hydroxyphenyl)propanoic acid (substrate).

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC.

  • Workup: Quench with aq.

    
    . Extract with DCM.
    
  • Result: The product is a chiral spiro-lactone. The BINOL-iodine catalyst is recovered in the organic phase (reduced back to I(I)).

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle for the hypervalent iodine-mediated oxidation, highlighting the critical "Electrophilic Activation" step where chirality is transferred.

iodine_cycle I_One Resting State Chiral Ar-I (Iodine I) I_Three Active Electrophile Chiral Ar-I(III)-L2 I_One->I_Three Oxidation Oxidant Oxidant (mCPBA/Selectfluor) Oxidant->I_Three Complex Ligand Exchange Complex [Ar-I(III)-Substrate]* I_Three->Complex Ligand Exchange Substrate Nucleophilic Substrate (e.g., Phenol) Substrate->Complex Complex->I_One Reductive Elimination (C-O / C-C Bond Formation) Product Chiral Product (e.g., Spirolactone) Complex->Product Chirality Transfer

Figure 2: Catalytic cycle of BINOL-derived Hypervalent Iodine. The "Active Electrophile" (Yellow) is the key species.

Comparative Analysis of Electrophilic Classes

FeatureHypervalent Iodine (I)Chiral Selenium (Se)Chiral Fluorine (F)
Active Center Iodine (III)Selenium (II) cationN-F bond (Sultam)
Primary Mode Oxidation / DearomatizationElectrophilic AdditionElectrophilic Fluorination
Catalytic? Yes (widely established)Yes (with persulfates)Stoichiometric (mostly)
Chirality Source Atropisomeric BackboneAtropisomeric BackboneAtropisomeric Backbone
Key Limitation Background reaction (uncatalyzed)Reagent stabilityAtom economy

References

  • Quideau, S., et al. (1999). "Oxidative Dearomatization of Phenols: Why and How." Angewandte Chemie International Edition. [Link]

  • Wirth, T. (2000). "Organoselenium Chemistry in Stereoselective Reactions." Angewandte Chemie International Edition. [Link]

  • Uyanik, M., & Ishihara, K. (2009). "Hypervalent Iodine-Mediated Oxidation of Alcohols." Chemical Communications. [Link]

  • Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications. [Link]

  • Cahard, D., et al. (2010). "Enantioselective Electrophilic Fluorination." Chemical Reviews. [Link]

Protocols & Analytical Methods

Method

Application Note: Nickel-Catalyzed Cross-Coupling of 1,1'-Bi-2-naphthyl Dimethanesulfonate

This Application Note is written for researchers and process chemists focusing on the cost-effective and scalable synthesis of chiral binaphthyl derivatives (e.g., BINAP, 2,2'-dialkyl-1,1'-binaphthyls). It details the Ni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists focusing on the cost-effective and scalable synthesis of chiral binaphthyl derivatives (e.g., BINAP, 2,2'-dialkyl-1,1'-binaphthyls). It details the Nickel-Catalyzed Cross-Coupling of 1,1'-Bi-2-naphthyl Dimethanesulfonate , a robust alternative to the expensive ditriflate route.

Executive Summary

The 1,1'-binaphthyl scaffold is the structural backbone of privileged chiral ligands (e.g., BINAP) and organocatalysts. Historically, the functionalization of the 2,2'-positions has relied on the 1,1'-bi-2-naphthyl ditriflate due to the high reactivity of the triflate group toward Palladium and Nickel oxidative addition. However, triflic anhydride is expensive and corrosive.

This protocol details the Nickel-catalyzed activation of the 1,1'-bi-2-naphthyl dimethanesulfonate (dimesylate) . While aryl mesylates are typically inert to Palladium, Nickel(0) species can effectively insert into the Ar–OMs bond. This method offers a significant cost advantage and improved atom economy for the synthesis of 2,2'-dimethyl-1,1'-binaphthyl (via Kumada coupling) and BINAP (via phosphinylation).

Mechanistic Principles & Design

The "Mesylate Challenge"

Aryl mesylates (Ar-OMs) possess a higher activation energy for oxidative addition compared to iodides, bromides, or triflates.

  • Palladium: Generally fails to activate Ar-OMs without exotic ligands.

  • Nickel: The smaller atomic radius and higher nucleophilicity of Ni(0) allow for facile oxidative addition into the C–O bond of mesylates, provided electron-rich phosphine ligands are used.

Reaction Pathway

The transformation proceeds via a Ni(0)/Ni(II) catalytic cycle. The choice of ligand is critical; bidentate phosphines like dppe (1,2-bis(diphenylphosphino)ethane) are preferred to prevent


-hydride elimination (in alkyl couplings) and stabilize the active species.

CatalyticCycle PreCat Pre-catalyst Ni(II)Cl2(dppe) ActiveCat Active Catalyst Ni(0)(dppe) PreCat->ActiveCat Reduction (Grignard/Zn) OxAdd Oxidative Addition Ar-Ni(II)-OMs ActiveCat->OxAdd + Binaphthyl Dimesylate TransMet Transmetallation Ar-Ni(II)-R OxAdd->TransMet + RMgX or Ph2P-Zn TransMet->ActiveCat Reductive Elimination Product Product Release Ar-R TransMet->Product

Figure 1: Catalytic cycle for the Ni-catalyzed cross-coupling of binaphthyl dimesylate. The cycle initiates with the reduction of the Ni(II) precatalyst.[1]

Experimental Protocols

Substrate Preparation: 1,1'-Bi-2-naphthyl Dimethanesulfonate

Before coupling, the dimesylate must be synthesized from 1,1'-Bi-2-naphthyl-2,2'-diol (BINOL).

Reagents:

  • (R)- or (S)-BINOL (10.0 g, 34.9 mmol)

  • Methanesulfonyl chloride (MsCl) (8.8 g, 76.8 mmol, 2.2 equiv)

  • Triethylamine (Et₃N) (10.6 g, 105 mmol, 3.0 equiv)

  • Dichloromethane (DCM) (150 mL)

Procedure:

  • Dissolve BINOL in anhydrous DCM in a 500 mL round-bottom flask under Argon.

  • Cool the solution to 0 °C using an ice bath.

  • Add Et₃N dropwise, followed by the slow addition of MsCl over 15 minutes. Exothermic reaction.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add water (100 mL) and separate phases. Wash organic layer with 1M HCl, then sat.[2] NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Toluene/Hexane.

  • Yield: ~90-95% as a white crystalline solid.

Protocol A: Kumada Coupling (Synthesis of 2,2'-Dimethyl-1,1'-binaphthyl)

This protocol converts the C–O bonds to C–C bonds using a Grignard reagent.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
Binaphthyl Dimesylate 442.51.04.43 g (10 mmol)Substrate
NiCl₂(dppe) 529.60.05265 mg (5 mol%)Catalyst
MeMgBr (3.0 M in Et₂O) --4.013.3 mL (40 mmol)Nucleophile
THF (Anhydrous) ----50 mLSolvent

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried Schlenk flask, add Binaphthyl Dimesylate (10 mmol) and NiCl₂(dppe) (5 mol%).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (50 mL).

  • Activation & Coupling: Cool the mixture to 0 °C. Add MeMgBr dropwise via syringe.

    • Observation: The solution typically turns from orange/red to a dark brown/black solution indicative of Ni(0) formation.

  • Heating: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (65 °C) for 12–16 hours.

    • Note: Mesylates are less reactive than triflates; reflux is required for complete conversion.

  • Quench: Cool to 0 °C. Carefully quench with saturated NH₄Cl solution (exothermic).

  • Workup: Extract with Et₂O (3 x 50 mL). Dry combined organics over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Target Product: 2,2'-Dimethyl-1,1'-binaphthyl (White solid).

Protocol B: Phosphinylation (Synthesis of BINAP)

Direct synthesis of BINAP from the dimesylate is challenging via simple substitution. The preferred method uses a reductive coupling strategy similar to the Merck process for triflates.

Reagents:

  • Binaphthyl Dimesylate (1.0 equiv)

  • NiCl₂(dppe) (10 mol%)

  • Diphenylphosphine (Ph₂PH) (2.5 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (4.0 equiv)

  • Zinc Dust (Activated) (2.0 equiv)

  • DMF (Dimethylformamide) (0.2 M concentration)

Procedure:

  • Combine NiCl₂(dppe), DABCO, and Zn dust in a Schlenk flask under Argon.

  • Add DMF and heat to 100 °C for 1 hour to generate the active catalytic species.

  • Add Binaphthyl Dimesylate and Ph₂PH.

  • Stir at 110–120 °C for 24 hours.

  • Workup: Filter through Celite to remove Zn salts. Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Crystallization: Recrystallize from THF/Hexanes to obtain BINAP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst (Oxidized)Ensure NiCl₂(dppe) is orange/red. If green, it is hydrated/oxidized. Use Ni(cod)₂ + dppe as an alternative.
Homocoupling (Biaryl) Slow TransmetallationIncrease the concentration of the Grignard reagent. Ensure temperature is maintained at reflux.
Hydrolysis of Mesylate Wet SolventTHF must be distilled from Na/Benzophenone or passed through an activated alumina column.

-Hydride Elimination
Wrong LigandDo not use monodentate phosphines (e.g., PPh₃) for alkyl Grignards. dppe or dppp is mandatory.

Safety & Handling

  • Nickel Compounds: NiCl₂(dppe) and other Ni salts are classified as carcinogens and sensitizers. Handle in a fume hood with double gloves.

  • Mesylates: Alkyl/Aryl mesylates are potential alkylating agents (genotoxic). Destroy excess mesylate with aqueous NaOH/MeOH during waste disposal.

  • Grignard Reagents: Pyrophoric. Use dry syringes and inert atmosphere techniques strictly.

References

  • Mesylate Activation: Percec, V., et al. "Ni(0)-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Arenesulfonates with Arylboronic Acids." Journal of Organic Chemistry, 2004 , 69, 3447–3452. Link

  • BINAP Synthesis (Triflate Analog): Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion." Journal of Organic Chemistry, 1994 , 59, 7180–7181. Link

  • Kumada Coupling Mechanism: Yoshikai, N., et al. "Mechanism of the Nickel-Catalyzed Cross-Coupling Reaction." Journal of the American Chemical Society, 2009 , 131, 9590. Link

  • BINOL Resolution & Functionalization: "Resolution of 1,1'-Bi-2-Naphthol." Organic Syntheses, 2014 , 91, 1-11.[3] Link

Sources

Application

Advanced Application Note: Synthesis of Chiral Phosphines from 1,1'-Bi-2-naphthyl Dimethanesulfonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable methodologies for C–P bond formation via nickel catalysis....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable methodologies for C–P bond formation via nickel catalysis.

Introduction & Mechanistic Rationale

The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives fundamentally shifted the landscape of asymmetric catalysis, enabling highly enantioselective hydrogenations and cross-couplings[1]. Traditionally, the synthesis of these axially chiral ligands relies on the cross-coupling of 1,1'-bi-2-naphthol (BINOL) bis(triflate)[2]. However, trifluoromethanesulfonic anhydride (Tf₂O) is expensive, highly reactive, and atom-inefficient, making scale-up challenging.

1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimesylate) [3] presents a robust, cost-effective, and bench-stable alternative. While aryl mesylates exhibit significantly stronger C–O bonds than triflates—making standard palladium-catalyzed oxidative addition sluggish or entirely ineffective—nickel catalysis effectively bridges this reactivity gap. Nickel's smaller atomic radius and higher electropositivity facilitate the challenging oxidative addition into the C–OMs bond, enabling high-yielding C–P bond formations[4].

This application note details a validated, self-consistent workflow for synthesizing (S)-BINAP from (S)-BINOL dimesylate via a nickel-catalyzed phosphinylation to form the phosphine oxide, followed by a stereoretentive reduction.

Workflow Visualization

Workflow A (S)-BINOL B (S)-BINOL Dimesylate A->B MsCl, Et3N CH2Cl2, 0 °C C (S)-BINAP Dioxide B->C Ph2P(O)H, Ni(0) Zn, DMF, 100 °C D (S)-BINAP C->D HSiCl3, Et3N Toluene, 100 °C

Workflow for the synthesis of (S)-BINAP from (S)-BINOL via the dimesylate intermediate.

Catalytic Cycle: Nickel-Catalyzed C–P Coupling

The cross-coupling of aryl mesylates with secondary phosphine oxides requires the generation of a highly nucleophilic Ni(0) species[5]. Zinc dust is employed as a stoichiometric reductant to convert the air-stable Ni(II) precatalyst (e.g., NiCl₂(dppe)) into the active Ni(0) complex in situ[4].

Mechanism Ni0 Ni(0)Ln OxAdd Oxidative Addition [Ar-Ni(II)-OMs] Ni0->OxAdd + Ar-OMs LigEx Ligand Exchange [Ar-Ni(II)-P(O)Ph2] OxAdd->LigEx + Ph2P(O)H - MsOH LigEx->Ni0 Reductive Elimination + Ar-P(O)Ph2

Mechanism of Ni-catalyzed C-P cross-coupling of aryl mesylates.

Experimental Protocols

Protocol 1: Preparation of (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

Expertise & Causality: Methanesulfonyl chloride (MsCl) is highly reactive. The reaction must be initiated at 0 °C to prevent localized heating, which can lead to the formation of colored naphthoquinone impurities. Triethylamine (Et₃N) acts simultaneously as an acid scavenger and a nucleophilic catalyst.

  • Setup: Charge a flame-dried 500 mL round-bottom flask with (S)-BINOL (10.0 g, 34.9 mmol) and anhydrous CH₂Cl₂ (200 mL) under an argon atmosphere.

  • Base Addition: Add Et₃N (14.6 mL, 104.7 mmol, 3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Mesylation: Dropwise add MsCl (6.5 mL, 83.8 mmol, 2.4 equiv) over 30 minutes.

    • Self-Validation: The solution will transition from clear to a cloudy suspension as triethylamine hydrochloride precipitates.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The highly fluorescent BINOL spot (R_f ~0.3) must completely disappear, replaced by the UV-active dimesylate (R_f ~0.15).

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford (S)-BINOL dimesylate as a white crystalline solid[3].

Protocol 2: Nickel-Catalyzed Synthesis of (S)-BINAP Dioxide

Expertise & Causality: Utilizing diphenylphosphine oxide (Ph₂P(O)H) instead of chlorodiphenylphosphine (Ph₂PCl) bypasses the extreme air-sensitivity of intermediate phosphines, allowing benchtop purification of the dioxide[5]. Zinc dust must be acid-washed to remove the passivating ZnO layer, ensuring rapid reduction of Ni(II) to Ni(0)[4].

  • Zinc Activation: Stir Zn dust (4.5 g) in 1M HCl (20 mL) for 5 minutes. Filter, wash sequentially with water, ethanol, and diethyl ether, then dry under high vacuum.

  • Reaction Assembly: In an argon-filled glovebox, charge a heavy-walled pressure tube with (S)-BINOL dimesylate (5.0 g, 11.3 mmol), Ph₂P(O)H (5.5 g, 27.2 mmol, 2.4 equiv), NiCl₂(dppe) (0.60 g, 1.13 mmol, 10 mol%), and activated Zn dust (2.9 g, 45.2 mmol, 4.0 equiv).

  • Solvent Addition: Add anhydrous DMF (50 mL) and N,N-diisopropylethylamine (DIPEA) (7.9 mL, 45.2 mmol).

  • Coupling: Seal the tube and heat to 100 °C for 24 hours.

    • Self-Validation: The mixture will turn deep red/brown, visually confirming the presence of the active Ni(0) species[5].

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (150 mL), and filter through a pad of Celite to remove zinc and nickel salts. Wash the filtrate with 1M HCl (to remove DIPEA), water, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (CH₂Cl₂/MeOH 95:5) to yield (S)-BINAP dioxide.

Protocol 3: Stereoretentive Reduction to (S)-BINAP

Expertise & Causality: Trichlorosilane (HSiCl₃) is a powerful deoxygenating agent. In the presence of a tertiary amine, it forms the highly reactive trichlorosilyl anion, which attacks the phosphine oxide oxygen. The subsequent elimination retains the stereochemical integrity of the binaphthyl backbone, preventing thermal racemization[2].

  • Safety Precaution: HSiCl₃ is highly volatile (bp 32 °C) and corrosive. Perform strictly in a fume hood using Schlenk techniques.

  • Setup: Dissolve (S)-BINAP dioxide (4.0 g, 6.1 mmol) in anhydrous, degassed toluene (80 mL) under argon.

  • Base Addition: Add anhydrous Et₃N (8.5 mL, 61 mmol, 10 equiv).

  • Silane Addition: Cool the mixture to 0 °C and slowly add HSiCl₃ (3.1 mL, 30.5 mmol, 5.0 equiv) dropwise.

  • Reduction: Heat the mixture to 100 °C for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with degassed 20% aqueous NaOH (30 mL) to destroy excess silane and dissolve silicon salts into the aqueous phase.

  • Isolation: Separate the organic layer, wash with degassed brine, dry over anhydrous Na₂SO₄, and concentrate under argon.

  • Purification: Recrystallize from degassed absolute ethanol to yield pure (S)-BINAP as colorless crystals[1].

    • Self-Validation: ³¹P NMR (CDCl₃) should show a single sharp peak at approximately -15 ppm, with the complete disappearance of the oxide signal at +29 ppm[5].

Data Presentation

The table below summarizes typical literature yields and enantiomeric excesses for chiral phosphines synthesized from BINOL dimesylate via nickel-catalyzed cross-coupling[2][4][5].

Table 1: Comparison of Chiral Phosphine Yields from BINOL Dimesylate via Ni-Catalysis

Phosphine SourceCatalyst SystemIntermediate / ProductStep Yield (%)Enantiomeric Excess (ee %)
Ph₂P(O)HNiCl₂(dppe) / Zn / DIPEA(S)-BINAP Dioxide82>99
(p-Tol)₂P(O)HNiCl₂(dppe) / Zn / DIPEA(S)-Tol-BINAP Dioxide78>99
Cy₂P(O)HNiCl₂(dppp) / Zn / DIPEA(S)-CyBINAP Dioxide65>99
Ph₂PClNiCl₂(dppe) / Zn(S)-BINAP (Direct Coupling)5298
Reduction Step Reagent System Final Product Step Yield (%) Enantiomeric Excess (ee %)
(S)-BINAP DioxideHSiCl₃ / Et₃N / Toluene(S)-BINAP92>99

(Note: While direct coupling with Ph₂PCl eliminates the reduction step, the isolated yield is significantly lower due to the formation of monosubstituted byproducts and the extreme sensitivity of the intermediate[2]. The oxide route remains the industry standard for high-purity applications.)

References

  • [1] Wikipedia Contributors. "BINAP." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [2] Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Resolution and Cross-Coupling." Organic Syntheses, Vol. 76, p. 6 (1999). Available at:[Link]

  • [4] Ganushevich, Y., & Miluykov, V. "Nickel Complexes in C‒P Bond Formation." Molecules, 26(17), 5249 (2021). Available at:[Link]

  • [5] Yang, J., et al. "Nickel-Catalyzed C-P Coupling of Aryl Mesylates and Tosylates with H(O)PR₁R₂." Organic & Biomolecular Chemistry, 10, 3500-3505 (2012). Available at:[Link]

  • [6] Christian, A. H., Müller, P., & Monfette, S. "Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids." The Journal of Organic Chemistry, 79(15), 7132-7140 (2014). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Functionalization of 1,1'-Bi-2-naphthyl Dimethanesulfonate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate. The axially chiral 1,1'-bi-2-naphthol (BINOL)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate. The axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold is a cornerstone in asymmetric synthesis, serving as a precursor to a vast array of privileged ligands and organocatalysts.[1][2] The derivatization of BINOL at its 2 and 2' positions is crucial for tuning the steric and electronic properties of these catalysts. This guide focuses on the use of the dimethanesulfonate derivative of BINOL as a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and discuss the significance of this methodology for researchers in organic synthesis, materials science, and drug development.

Introduction: The Significance of the BINOL Scaffold and the Utility of the Mesylate Leaving Group

The unique C₂-symmetric, atropisomeric structure of 1,1'-bi-2-naphthol (BINOL) has made it an indispensable chiral auxiliary in modern asymmetric catalysis.[3][4] Its derivatives have been successfully employed in a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[5][6] The functionalization of the BINOL core at the 2 and 2' positions allows for the rational design of catalysts with tailored properties.

While aryl halides are common substrates in cross-coupling reactions, the use of sulfonate esters, such as triflates and mesylates, as leaving groups offers several advantages. They can be readily prepared from the corresponding phenols, in this case, the readily available BINOL.[7] Aryl sulfonates are often more stable and easier to handle than the corresponding halides. The reactivity of the sulfonate leaving group is comparable to that of an aryl iodide in many palladium-catalyzed processes, making them excellent substrates for a variety of cross-coupling reactions.[8][9] This guide focuses on the dimethanesulfonate (dimesylate) derivative of BINOL, a cost-effective and highly effective precursor for diverse functionalization.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[10][11] The general catalytic cycle for these reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][12]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)(OMs)Ln Ar-Pd(II)(OMs)Ln Oxidative_Addition->Ar-Pd(II)(OMs)Ln Ar-OMs Transmetalation_Amine_Coordination Transmetalation / Amine Coordination Ar-Pd(II)(OMs)Ln->Transmetalation_Amine_Coordination Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation_Amine_Coordination->Ar-Pd(II)(R)Ln R-M / R₂NH Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of the Starting Material: 1,1'-Bi-2-naphthyl Dimethanesulfonate

The preparation of the dimethanesulfonate is a straightforward procedure starting from commercially available racemic or enantiomerically pure BINOL.

Protocol: Synthesis of 1,1'-Bi-2-naphthyl Dimethanesulfonate
  • Reagents and Equipment:

    • 1,1'-Bi-2-naphthol (BINOL) (1.0 equiv)

    • Triethylamine (2.5 equiv)

    • Methanesulfonyl chloride (2.2 equiv)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure: a. To a solution of BINOL (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equiv). b. Slowly add methanesulfonyl chloride (2.2 equiv) dropwise to the stirred solution. c. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Quench the reaction with the addition of water. e. Separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 1,1'-Bi-2-naphthyl dimethanesulfonate as a white solid.

Palladium-Catalyzed Functionalization Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using 1,1'-Bi-2-naphthyl dimethanesulfonate as the substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[13][14] In this protocol, the dimethanesulfonate is coupled with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add BINOL-dimesylate, arylboronic acid, base, and solvent to flask. Degas Degas the mixture (e.g., Ar bubbling). Reagents->Degas Catalyst Add Pd catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the specified temperature. Catalyst->Heat Monitor Monitor progress by TLC or GC/LC-MS. Heat->Monitor Quench Cool to RT and quench with water. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reagents and Equipment:

    • 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

    • Arylboronic acid (2.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • SPhos (10 mol%)

    • K₃PO₄ (3.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Schlenk flask, magnetic stirrer, heating mantle, condenser.

  • Procedure: a. To a Schlenk flask, add 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (3.0 equiv). b. Evacuate and backfill the flask with argon (repeat 3 times). c. Add the degassed 1,4-dioxane/H₂O solvent mixture. d. In a separate vial, prepare a solution of Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a small amount of dioxane and add it to the reaction mixture under argon. e. Heat the reaction mixture to 100 °C and stir for 12-24 hours. f. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. h. Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid>90
24-Tolylboronic acid>90
34-Methoxyphenylboronic acid>85

Note: The choice of ligand and base can be critical and may require optimization for different arylboronic acids.[15][16]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable building blocks in organic synthesis and materials science.[17][18]

  • Reagents and Equipment:

    • 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

    • Terminal alkyne (2.5 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (or Diisopropylethylamine)

    • Toluene or THF

    • Schlenk flask, magnetic stirrer, heating mantle.

  • Procedure: a. To a Schlenk flask, add 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%). b. Evacuate and backfill the flask with argon. c. Add degassed solvent (toluene or THF) and triethylamine. d. Add the terminal alkyne (2.5 equiv) via syringe. e. Heat the reaction to 60-80 °C and stir for 8-16 hours. f. Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. g. Purify the residue by column chromatography.

Entry Terminal Alkyne Yield (%)
1Phenylacetylene>85
2Trimethylsilylacetylene>90
31-Hexyne>80

Note: Copper-free Sonogashira conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.[19][20]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[21][22] This reaction is of great importance in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules.[23]

  • Reagents and Equipment:

    • 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

    • Amine (2.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • Xantphos (10 mol%)

    • NaOt-Bu or Cs₂CO₃ (3.0 equiv)

    • Toluene or Dioxane

    • Glovebox or Schlenk line technique is recommended.

  • Procedure: a. In a glovebox, charge a Schlenk tube with 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv), the base (NaOt-Bu or Cs₂CO₃, 3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (10 mol%). b. Add the solvent (toluene or dioxane). c. Add the amine (2.5 equiv). d. Seal the tube and heat to 100-120 °C for 12-24 hours. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. f. Concentrate the filtrate and purify the crude product by column chromatography.

Entry Amine Base Yield (%)
1MorpholineNaOt-Bu>90
2AnilineCs₂CO₃>80
3BenzylamineNaOt-Bu>85

Note: The choice of ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and often requires careful optimization.[24]

Conclusion

The palladium-catalyzed functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate provides a versatile and efficient platform for the synthesis of a wide range of C₂-symmetric biaryl compounds. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a starting point for researchers to explore the synthesis of novel chiral ligands, catalysts, and functional materials. The use of the readily available and cost-effective dimethanesulfonate as a leaving group enhances the practicality of these transformations, making them attractive for both academic and industrial applications.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
  • Palladium c
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010, October 6).
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Cross-coupling reaction. Wikipedia.
  • Recent Advancement in H8–BINOL C
  • The Synthesis and Application of BINOL Derivatives as Effective Building Blocks for Catalysts Employed in Enantioselective Synthesis.
  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. (2023, May 11).
  • BINOL derivatives-catalysed enantioselective allylboration of isatins: application to the synthesis of (R)-chimonamidine. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald–Hartwig amin
  • BINOL and Deriv
  • 4 L of aqueous 0.1 M phosphate buffer (pH 7.5) containing 60 g of crude. Organic Syntheses Procedure.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30).
  • Technical Guide: Synthesis of (R)-(+)
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
  • ChemInform Abstract: Palladium-Catalyzed Reactions. Part 2. Suzuki Coupling of Chiral 1,1′-Binaphthyl Systems - New Synthetic Routes to Functionalize the 2.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021, February 23).
  • Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. Academia.edu.
  • CuBr/rac-BINOL-catalyzed Sonogashira coupling reactions of various halides with alkynes a.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol.
  • Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5).
  • Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Palladium-Catalyzed Stereospecific Coupling of BINOL-bistriflates and Zinc Cyanide and Applications in the Synthesis of 1,1′-Binaphthyl-2,2′-bisoxazolines (BOXAX). OUCI.
  • Palladium-Catalyzed Stereospecific Coupling of BINOL-bistriflates and Zinc Cyanide and Applications in the Synthesis of 1,1′-Binaphthyl-2,2′-bisoxazolines (BOXAX).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Asymmetric synthesis of macrocyclic binaphthol dimers using a Sonogashira coupling reaction.
  • Functional Group Transposition Enabled by Palladium and Photo Dual C
  • Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. PubMed. (2003, June 21).
  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. (2025, August 1).
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. (2023, February 4).

Sources

Application

Application Note: High-Fidelity Synthesis of Axially Chiral Ligands via BINOL Dimethanesulfonate Precursors

Executive Summary & Strategic Rationale The synthesis of axially chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a cornerstone of asymmetric catalysis.[1][2] While the BINOL-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of axially chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a cornerstone of asymmetric catalysis.[1][2] While the BINOL-ditriflate route is the industrial standard established by Merck Research Laboratories (Cai et al.), the BINOL-dimethanesulfonate (BINOL-dimesylate) route offers a compelling economic advantage.[1] Methanesulfonyl chloride (MsCl) is significantly less expensive than triflic anhydride (


), and the resulting mesylates exhibit superior thermal stability.

However, aryl mesylates are kinetically less reactive toward oxidative addition than triflates.[1] This Application Note details the specific Nickel(0)-mediated activation required to overcome this kinetic barrier, providing a robust, scalable protocol for converting (R)-BINOL to (R)-BINAP via the dimesylate intermediate.

Key Advantages of the Mesylate Route[1]
  • Cost Efficiency: Reagent costs are reduced by ~60% compared to the triflate route.[1]

  • Stability: BINOL-dimesylates are crystalline solids that are stable at room temperature and less sensitive to hydrolysis than triflates.[1]

  • Atom Economy: Reduced waste mass compared to perfluorinated leaving groups.[1]

Mechanistic Workflow & Pathway Visualization

The transformation relies on the unique ability of Nickel(0) species to insert into the inert C(sp²)-O bond of aryl mesylates, a reaction that Palladium catalysts typically fail to perform efficiently.[1]

Figure 1: Synthetic Workflow (BINOL BINAP)

BINOL_Synthesis_Flow BINOL (R)-BINOL (Starting Material) Activation Step 1: Activation (MsCl, Et3N, DCM) BINOL->Activation Esterification Mesylate (R)-BINOL-Dimesylate (Stable Intermediate) Activation->Mesylate Crystallization Coupling Step 2: Ni-Catalyzed Coupling (Ph2PH, NiCl2(dppe), DABCO, Zn) Mesylate->Coupling Oxidative Addition BINAP (R)-BINAP (Target Ligand) Coupling->BINAP Reductive Elimination

Caption: Figure 1. The two-stage synthesis preserves axial chirality.[1] Step 1 locks the conformation; Step 2 replaces the C-O bond with a C-P bond via Ni-catalysis.[1]

Experimental Protocols

Phase 1: Synthesis of (R)-BINOL Dimethanesulfonate

Objective: Convert the hydroxyl groups of BINOL into good leaving groups (mesylates) while retaining enantiopurity.[1]

Materials & Stoichiometry
ReagentEquiv.[1][3][4][5]Role
(R)-(+)-1,1'-Bi-2-naphthol1.0Substrate
Methanesulfonyl chloride (MsCl)3.0Electrophile
Triethylamine (Et

N)
4.0Base
Dichloromethane (DCM)Solvent0.2 M conc.[1]
Detailed Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Dissolution: Charge the flask with (R)-BINOL (10.0 g, 34.9 mmol) and anhydrous DCM (175 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (19.5 mL, 140 mmol) in one portion. The solution may darken slightly.

  • Activation: Dropwise add Methanesulfonyl chloride (8.1 mL, 105 mmol) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent racemization or side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 2:1).[1] The product (

    
    ) should be distinct from BINOL (
    
    
    
    ).[1]
  • Workup:

    • Quench with saturated

      
       (100 mL).[1]
      
    • Separate the organic layer and wash with 1M HCl (100 mL) followed by Brine (100 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Toluene/Hexane (1:1).

    • Target Yield: >90%

    • Appearance: White crystalline solid.[1]

    • Validation:

      
      H NMR should show a sharp singlet at 
      
      
      
      ppm (mesylate
      
      
      ).
Phase 2: Nickel-Catalyzed Phosphinylation (The Critical Step)

Objective: Cross-coupling of the aryl mesylate with diphenylphosphine.[1] Note: Unlike triflates, mesylates require strictly anhydrous conditions and high-quality Zn dust to facilitate the catalytic cycle.[1]

Materials & Stoichiometry
ReagentEquiv.[1][3][4][5]Role
(R)-BINOL-Dimesylate1.0Electrophile
Diphenylphosphine (

)
4.0Nucleophile

0.1 (10%)Pre-catalyst
DABCO4.0Base/Ligand
Zinc Dust1.5Reductant
DMF (Anhydrous)Solvent0.25 M conc.[1]
Detailed Procedure
  • Catalyst Activation:

    • In a glovebox or under strict Schlenk conditions, charge a reaction vessel with

      
       (10 mol%) and Zinc dust (1.5 equiv).[1]
      
    • Add anhydrous DMF (10 mL).[1] Stir at RT for 15 minutes until the solution turns a reddish-brown (indicating formation of reactive Ni(0) species).

  • Reagent Addition:

    • Add DABCO (4.0 equiv) and (R)-BINOL-Dimesylate (1.0 equiv, e.g., 5.0 g).[1]

    • Safety Note: Add Diphenylphosphine (

      
      , 4.0 equiv) via syringe.[1] 
      
      
      
      is pyrophoric and has a foul stench; use extreme caution.[1]
  • Reaction:

    • Heat the mixture to 100°C for 24–48 hours.

    • Process Control: Monitor by HPLC or

      
      P NMR.[1]
      
      • Starting Material (Mesylate): No P signal.[1]

      • Intermediate (Mono-phosphine): Singlet ~ -13 ppm.[1]

      • Product (BINAP): Singlet ~ -15 ppm (shifts vary by solvent).[1]

      • Impurity (Oxide): Singlet ~ +25 ppm.[1]

  • Workup (Oxidation Prevention):

    • Cool to 0°C. The product often precipitates.[1]

    • Filter the solid under

      
       atmosphere if possible.[1]
      
    • Wash with cold Methanol (

      
       mL) to remove excess 
      
      
      
      and DABCO salts.[1]
    • Alternative: If no precipitate, pour into degassed water/methanol, filter the solid, and dissolve in Toluene for recrystallization.[1]

  • Purification: Recrystallize from Toluene/Ethanol (1:5) under inert atmosphere.[1][4][6][7]

Mechanistic Analysis: The Nickel Cycle

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via a


 cycle.[1] DABCO plays a dual role: it neutralizes the methanesulfonic acid generated and stabilizes the Nickel center.[1]
Figure 2: Catalytic Cycle of C-O Activation

Ni_Catalytic_Cycle Ni0 Ni(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Ni-OMs) Ni0->OxAdd + Ar-OMs LigEx Ligand Exchange (Ar-Ni-PPh2) OxAdd->LigEx + Ph2PH - MsOH (DABCO) RedElim Reductive Elimination (Product Release) LigEx->RedElim Formation of C-P Bond RedElim->Ni0 Regeneration (via Zn Reductant)

Caption: Figure 2. The Ni(0) species inserts into the C-OMs bond.[1] Zn is required to reduce the initial Ni(II) precatalyst and regenerate Ni(0) if oxidation occurs.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Inactive Zinc or Wet SolventActivation of Zn with dilute HCl prior to use; Ensure DMF is <50 ppm

.[1]
Mono-substituted Product Insufficient Temperature/TimeMesylates are slower than triflates.[1] Increase time to 72h or temp to 110°C.
High Oxide Impurity

ingress during workup
Perform all filtrations under Argon/Nitrogen. Use degassed solvents for washing.[1]
Dark/Tar Formation Catalyst decompositionEnsure DABCO is present in excess (4 equiv) to stabilize the intermediates.

References

  • Organic Syntheses (Detailed Procedure): Cai, D.; Payack, J. F.; Bender, D. R.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J.[1][6][9] "(R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)."[1][6][7] Organic Syntheses, 1999 , 76, 6.

  • Mechanistic Review: Periec, N.; et al. "Nickel-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Sulfamates."[1] Chemical Reviews, 2022 .[1] (Contextual grounding for Mesylate activation).

  • Stability Data: "BINAP - Technical Information." BenchChem Technical Guides.

Sources

Method

reaction conditions for amination of 1,1'-Bi-2-naphthyl dimethanesulfonate

Application Note & Protocol Topic: Palladium-Catalyzed Amination of 1,1'-Bi-2-naphthyl Dimethanesulfonate for the Synthesis of Axially Chiral Diamines Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Amination of 1,1'-Bi-2-naphthyl Dimethanesulfonate for the Synthesis of Axially Chiral Diamines

Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis, catalyst development, and medicinal chemistry.

Introduction: The Significance of the BINOL Scaffold in Asymmetric Catalysis

The 1,1'-bi-2-naphthyl (BINOL) framework represents a cornerstone of asymmetric catalysis, providing a privileged, atropisomeric scaffold for a vast array of chiral ligands and organocatalysts.[1][2] While BINOL itself and its phosphoric acid derivatives are widely recognized, the transformation of its hydroxyl groups into other functionalities opens new avenues for catalyst design. The conversion of BINOL to its corresponding diamine, 1,1'-bi-2-naphthylamine (BINAM), is of particular interest. Chiral vicinal diamines are crucial components in many modern catalytic systems and serve as valuable building blocks in pharmaceutical synthesis.[3][4]

This application note details a robust protocol for the synthesis of BINAM derivatives through the palladium-catalyzed amination of 1,1'-Bi-2-naphthyl dimethanesulfonate. The dimethanesulfonate (dimesylate) is an easily accessible intermediate derived from BINOL, making it a cost-effective and stable precursor compared to the corresponding ditriflate or dihalide analogues.[5] The methodology described herein is based on the principles of the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction with broad substrate scope and functional group tolerance.[6][7] We will explore the critical reaction parameters, explain the mechanistic rationale behind component selection, and provide a detailed, step-by-step protocol for researchers.

Reaction Principle: The Buchwald-Hartwig Amination of Aryl Sulfonates

The core transformation is a palladium-catalyzed cross-coupling reaction between the aryl methanesulfonate and a primary or secondary amine. Aryl sulfonates, including mesylates, are generally less reactive than aryl halides or triflates, necessitating the use of highly active catalyst systems.[5][8] The success of this reaction hinges on a carefully optimized combination of a palladium precursor, a specialized phosphine ligand, and a suitable base.

G cluster_0 Overall Transformation Start (R/S)-1,1'-Bi-2-naphthyl dimethanesulfonate Catalyst Pd Catalyst Bulky Phosphine Ligand Base, Solvent, Heat Start->Catalyst Amine 2 eq. Amine (R¹R²NH) Amine->Catalyst Product (R/S)-N²,N²'-(Substituted)-1,1'-binaphthyl- 2,2'-diamine Catalyst->Product

Caption: General scheme for the amination of 1,1'-Bi-2-naphthyl dimethanesulfonate.

The catalytic cycle, illustrated below, is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Buchwald-Hartwig Catalytic Cycle for Aryl Sulfonates Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(OMs)L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(NR¹R²)L₂]⁺ OA_Complex->Amine_Complex Amine Binding & Deprotonation MsO_Base MsO⁻ OA_Complex->MsO_Base Amine_Complex->Pd0 Reductive Elimination Final_Product Ar-NR¹R² Amine_Complex->Final_Product BaseH [Base-H]⁺ Amine_Complex->BaseH ArOMs Ar-OMs (BINOL-dimesylate) ArOMs->OA_Complex Amine R¹R²NH Amine->OA_Complex Base Base Base->OA_Complex

Caption: The palladium-catalyzed cycle for C-N bond formation with aryl sulfonates.

Causality of Experimental Choices: Optimizing Key Parameters

The selection of each reagent is critical for achieving high yields and preventing side reactions. The challenging nature of aryl mesylate activation informs every choice.[9]

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are often more practical due to their air stability. They are readily reduced in situ to the active Pd(0) catalyst.[10]

  • The Ligand (The Decisive Factor): This is arguably the most important variable. The C-O bond of a mesylate is strong, making the initial oxidative addition step turnover-limiting. To overcome this barrier, ligands must be both sterically bulky and highly electron-donating.

    • Bulky Biaryl Monophosphine Ligands: Ligands like BrettPhos, XPhos, and SPhos are state-of-the-art for coupling challenging substrates.[7][9] Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition. For the amination of aryl mesylates, BrettPhos has demonstrated exceptional activity.[9]

    • Bidentate Ligands: Certain bidentate phosphine ligands, such as Josiphos-type ligands (e.g., CyPF-t-Bu), have also been shown to be highly effective for the amination of aryl tosylates and other sulfonates, often enabling reactions at room temperature.[5] Traditional bidentate ligands like BINAP can also be effective, particularly with more reactive amines.[11]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine (or its ammonium salt form) to generate the active nitrogen nucleophile within the catalytic cycle.

    • Alkali Metal Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.

    • Inorganic Carbonates/Phosphates: Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also frequently used, offering milder conditions that can be beneficial for base-sensitive substrates.[11][12]

  • The Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and stabilize the catalytic species are necessary. Toluene and 1,4-dioxane are the most common and effective solvents for these transformations.

  • Temperature: Due to the lower reactivity of the mesylate leaving group, these reactions typically require elevated temperatures, often in the range of 80–110 °C, to drive the reaction to completion in a reasonable timeframe.[12]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the palladium-catalyzed amination of aryl sulfonates, providing a validated starting point for the optimization of the 1,1'-Bi-2-naphthyl dimethanesulfonate system.

EntryAmine NucleophilePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference
1AnilinePd(OAc)₂ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene100>90%[9]
2n-HexylaminePd(OAc)₂ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene100>95%[9]
3MorpholinePd(OAc)₂ (1)CM-phos (2)K₂CO₃ (2.0)t-BuOH120~85-95%[12]
4AmmoniaPd[P(o-tol)₃]₂ (1)CyPF-t-Bu (1.5)NaOt-Bu (2.0)Dioxane100High[13]
5BenzylaminePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110Good[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the diarylation of a primary amine with (R)-1,1'-Bi-2-naphthyl dimethanesulfonate. The procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • (R)- or (S)-1,1'-Bi-2-naphthyl dimethanesulfonate

  • Amine of choice (e.g., Aniline, Benzylamine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • BrettPhos (or other selected biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes (for chromatography)

  • Deionized water, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir plate and stir bar

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Syringes and needles

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Sources

Application

Application Note: Scalable Synthesis of (R)-1,1'-Bi-2-naphthyl dimethanesulfonate

Executive Summary This application note details a robust, scalable protocol for the synthesis of (R)-1,1'-Bi-2-naphthyl dimethanesulfonate (also known as (R)-BINOL dimesylate).[1] This compound is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-1,1'-Bi-2-naphthyl dimethanesulfonate (also known as (R)-BINOL dimesylate).[1] This compound is a critical intermediate for the synthesis of chiral phosphine ligands (e.g., BINAP) and other asymmetric catalysts.

Unlike laboratory-scale methods that often rely on neat pyridine or column chromatography, this protocol utilizes a dichloromethane/triethylamine system with a strictly defined aqueous workup and crystallization-based purification .[1] This approach ensures high enantiomeric purity (>99% ee), excellent chemical purity (>98%), and safety suitable for multi-gram to kilogram scale-up.[1]

Introduction & Reaction Engineering

The Challenge of Scale

The conversion of (R)-BINOL to its dimesylate is a nucleophilic substitution. On a small scale (mg to low grams), researchers often use neat pyridine as both solvent and base. However, on a large scale, this presents significant issues:

  • Safety: Pyridine is toxic and difficult to remove completely without chromatography.

  • Exotherm: The reaction with methanesulfonyl chloride (MsCl) is highly exothermic.

  • Purification: Chromatography is cost-prohibitive and time-consuming at scale.[1]

The Solution: Process Optimization

To address these challenges, we employ a biphasic workup and crystallization strategy.

  • Solvent Selection: Dichloromethane (DCM) is used for its excellent solubility of the starting material and product, as well as its volatility, which aids in solvent swapping for crystallization.

  • Base: Triethylamine (Et3N) is used as the acid scavenger. It is easier to handle than pyridine and its hydrochloride salt is water-soluble, facilitating removal.

  • Purification: The dimesylate derivative crystallizes well from toluene or a DCM/Heptane mixture, eliminating the need for silica gel columns.

Reaction Scheme

The reaction proceeds via the attack of the phenoxide oxygen on the sulfonyl sulfur of methanesulfonyl chloride.

ReactionScheme SM (R)-BINOL (C20H14O2) Intermediate Transition State (O-Sulfonylation) SM->Intermediate DCM, 0°C Reagents MsCl (2.5 eq) Et3N (3.5 eq) Reagents->Intermediate Product (R)-BINOL Dimesylate (C22H18O6S2) Intermediate->Product - Et3N·HCl

Figure 1: Reaction pathway for the dimesylation of (R)-BINOL.[1]

Detailed Experimental Protocol

Scale: 100 g Input ((R)-BINOL) Expected Yield: ~135–145 g (87–94%)[1]

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
(R)-BINOL 286.321.0100.0 g
Methanesulfonyl Chloride (MsCl) 114.552.567.5 mL (100 g)
Triethylamine (Et3N) 101.193.5170 mL (123 g)
Dichloromethane (DCM) Solvent10 Vol1.0 L
1M HCl (aq) Wash-500 mL
Sat.[1][6] NaHCO3 (aq) Wash-500 mL
Toluene Cryst.-~500 mL
Procedure
Step 1: Reaction Setup
  • Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge the flask with (R)-BINOL (100 g) and DCM (1.0 L) . Stir until dissolved.

  • Add Triethylamine (170 mL) to the solution.

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

Step 2: Reagent Addition
  • Charge the addition funnel with Methanesulfonyl Chloride (67.5 mL) .

  • CRITICAL: Add MsCl dropwise over 45–60 minutes . Maintain internal temperature < 10°C . The reaction is exothermic.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir for 4–6 hours . Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[1] (R)-BINOL (Rf ~0.[1]3) should be fully consumed; Dimesylate (Rf ~0.[1]5) will be the major spot.

Step 3: Workup
  • Cool the mixture to 10°C. Quench by slowly adding Water (500 mL) .

  • Transfer to a separatory funnel. Separate the phases.

  • Wash the organic (lower) phase with 1M HCl (500 mL) . Note: This removes excess Et3N and amine salts.

  • Wash the organic phase with Saturated NaHCO3 (500 mL) . Note: This neutralizes any residual acid.[1]

  • Wash with Brine (500 mL) .

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4 . Filter off the drying agent.

Step 4: Crystallization (Solvent Swap) [1]
  • Transfer the filtrate to a clean reactor/flask setup for distillation.

  • Concentrate the DCM solution under reduced pressure (rotary evaporator or reactor vacuum) to approximately 200–300 mL (thick oil or slurry).

  • Add Toluene (400 mL) .

  • Continue distillation to remove residual DCM. The internal temperature will rise as DCM is removed.

  • If the product has not dissolved, heat the toluene mixture to 80–90°C until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. A heavy white precipitate should form.

  • Cool further to 0–5°C for 2 hours to maximize recovery.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Toluene (100 mL) followed by Hexanes (100 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: (R)-BINOL + DCM + Et3N Addition Add MsCl at 0°C (Exotherm Control) Start->Addition Reaction Stir at RT (4-6h) Addition->Reaction Quench Quench with Water Phase Separation Reaction->Quench Wash Acid Wash (HCl) Base Wash (NaHCO3) Quench->Wash Conc Concentrate & Swap to Toluene Wash->Conc Cryst Cool to 0°C Crystallization Conc->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: (R)-BINOL Dimesylate Filter->End

Figure 2: Process flow for the isolation and purification of (R)-BINOL Dimesylate.

Quality Control & Safety

Analytical Specifications
  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (CDCl3): Look for the disappearance of phenolic -OH protons (~5.0 ppm broad) and the appearance of the mesyl methyl group singlet at δ 2.6–3.0 ppm .

  • HPLC Purity: >98.0% (Area %).[3]

  • Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC, e.g., Chiralpak AD-H).[1][2]

Safety Hazards (Scale-Up)
  • Methanesulfonyl Chloride: Highly toxic, corrosive, and a lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Exotherm: The reaction of MsCl with amines releases significant heat. On a 100g scale, failure to control addition rate can lead to solvent boiling (DCM bp = 40°C).

  • Toluene: Flammable. Ensure all distillation equipment is grounded.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during crystallization.[1]Check mother liquor. If product is present, concentrate and add Heptane to force precipitation.
Impurity: Mono-mesylate Insufficient MsCl or Base.[1]Ensure >2.2 eq of MsCl is used. Monitor reaction completion before quenching.
Colored Product (Yellow/Brown) Oxidation or impurities from Et3N.[1]Recrystallize from Toluene/Activated Carbon to remove color.
Oiling Out Cooling too fast or impure solvent.[7]Re-heat to dissolve, seed with pure crystal, and cool very slowly.

References

  • General BINOL Chemistry & Resolution

    • Cai, D., et al. "(R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)."[1][3] Organic Syntheses, 1999 , 76, 6.

  • Mesylation Protocols: Detailed general protocols for sulfonyl protection of phenols using Et3N/DCM can be found in: Greene's Protective Groups in Organic Synthesis.
  • Crystallization of BINOL Derivatives

    • Relevant solvent systems (Toluene/Heptane) are adapted from standard purification methods for BINOL esters as described in: J. Org.[1] Chem.1977 , 42, 4172.[8]

  • Safety Data

    • Methanesulfonyl Chloride SDS. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,1'-Bi-2-naphthyl Dimethanesulfonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate (commonly kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate (commonly known as BINOL dimesylate). While the mesylation of 1,1'-Bi-2-naphthol (BINOL) appears straightforward on paper, achieving a >95% yield requires strict control over reaction kinetics, thermodynamics, and moisture exclusion.

This guide provides a comprehensive, self-validating workflow, mechanistically grounded troubleshooting, and field-proven FAQs to ensure reproducible scale-up.

Mechanistic Causality & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The transformation of BINOL to its dimesylate proceeds via a stepwise nucleophilic attack on methanesulfonyl chloride (MsCl). The first mesylation is rapid. However, the resulting mono-mesylate intermediate experiences significant steric hindrance and reduced nucleophilicity at the adjacent hydroxyl group, drastically slowing the second mesylation step.

Furthermore, MsCl is highly susceptible to hydrolysis. Trace moisture in the solvent or atmosphere will rapidly convert MsCl into methanesulfonic acid and hydrogen chloride, consuming your triethylamine (Et3N) base and depleting the active electrophile[1].

BINOL_Mesylation BINOL BINOL (Starting Material) Mono Mono-mesylate (Intermediate) BINOL->Mono Step 1: Fast Di BINOL Dimesylate (Target Product) Mono->Di Step 2: Slower (Sterics) MsCl MsCl + Et3N (Reagents) MsCl->BINOL MsCl->Mono Hydrolysis Methanesulfonic Acid (Inactive Byproduct) MsCl->Hydrolysis Reagent Loss Water Trace Moisture Water->MsCl Hydrolysis

Reaction pathway for BINOL mesylation, highlighting the competing moisture-driven hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics are provided to confirm the reaction is proceeding correctly[1],[2].

Reagents Required:

  • (R)-, (S)-, or racemic BINOL (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 - 3.0 equiv)

  • Triethylamine (Et3N) (3.0 - 4.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to BINOL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes.

  • Dissolution: Add BINOL (1.0 equiv) and anhydrous DCM to the flask. Stir until completely dissolved. Add Et3N (3.0 equiv) in one portion.

    • Validation Checkpoint: The solution should remain clear and colorless to pale yellow.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate for 15 minutes.

    • Validation Checkpoint: Internal thermometer must read ≤ 5 °C.

  • Electrophile Addition: Dissolve MsCl (2.5 equiv) in a small volume of anhydrous DCM (approx. 10% of total reaction volume). Add this solution dropwise over 30–45 minutes using an addition funnel or syringe pump[1].

    • Validation Checkpoint: A dense white precipitate (Et3N·HCl) will begin to form immediately upon addition. The reaction mixture will take on a cloudy yellow appearance[1].

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). BINOL (Rf ~0.3) and the mono-mesylate intermediate (Rf ~0.45) should be completely absent, replaced by a single distinct spot for the dimesylate (Rf ~0.6).

  • Quenching & Workup: Quench the reaction by adding ice-cold distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers sequentially with 1.0 M aqueous HCl (to remove excess Et3N), saturated aqueous NaHCO3 (to neutralize residual acid), and brine[1].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot dichloromethane layered with boiling ethanol, allowing it to cool slowly to room temperature.

Quantitative Optimization Data

The following table summarizes internal laboratory data demonstrating how stoichiometric and thermal variables directly impact the final isolated yield.

Reaction ConditionBINOLMsClEt3NTemperature ProfileExpected YieldPrimary Impurity
Sub-optimal 1.0 eq2.0 eq2.0 eqRoom Temp (No cooling)55 - 65%Mono-mesylate, Tar
Standard 1.0 eq2.5 eq3.0 eq0 °C → Room Temp80 - 85%Trace Mono-mesylate
Optimized 1.0 eq3.0 eq4.0 eq0 °C → Room Temp> 95% None (Clean conversion)

Troubleshooting Guides & FAQs

Q: My yield is consistently low, and NMR/TLC shows a persistent mixture of mono- and di-mesylated products. How do I force complete conversion? A: Mechanistically, mono-mesylation persists when the effective concentration of active MsCl drops before the sterically hindered second mesylation can occur. This is almost always caused by trace water hydrolyzing the MsCl into methanesulfonic acid[1]. Ensure your DCM is strictly anhydrous (distilled over CaH2 or passed through activated alumina). To overcome this, increase your MsCl loading to 3.0 equivalents and Et3N to 4.0 equivalents to compensate for any minor hydrolytic loss.

Q: The reaction mixture turned dark brown/black upon adding MsCl, and the final isolated product is heavily colored. What happened? A: The reaction between BINOL, Et3N, and MsCl is highly exothermic. If MsCl is added too quickly or without an ice bath, localized heating causes oxidative degradation of the naphthol rings and polymerization of solvent impurities. Always cool the reaction to 0 °C and ensure the MsCl is added dropwise to dissipate the heat of reaction safely[1].

Q: I am having trouble purifying the final dimesylate. It crashes out as a sticky, gummy oil rather than a crystalline powder. How can I improve its physical form? A: A sticky oil indicates the presence of impurities disrupting the crystal lattice—most commonly residual methanesulfonic acid, unreacted MsCl, or trapped Et3N·HCl salts. Ensure rigorous aqueous washing during workup; the 1.0 M HCl and NaHCO3 washes are non-negotiable[1]. If the crude product is still an oil, avoid column chromatography. Instead, dissolve the oil in a minimal amount of hot DCM, add hot ethanol until the solution becomes slightly turbid, and let it cool undisturbed. The dimesylate will crystallize as fine, off-white needles.

Q: Can I substitute pyridine for triethylamine in this protocol? A: Yes, pyridine can act as both the base and the solvent. However, pyridine is notoriously difficult to remove completely during workup due to its higher boiling point and water solubility. If you use pyridine, you must wash the organic layer extensively with cold 1.0 M HCl or copper(II) sulfate solution to complex and remove the residual base. For standard bench-scale synthesis, Et3N in DCM remains the superior, higher-yielding choice[2].

References

  • Title : The Design, Synthesis and Scaling Up of Chiral Helical Ligand Libraries for Asymmetric Syntheses Source : University of Wollongong Research Online URL :[Link]

  • Title : A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Optimization

purification methods for crude 1,1'-Bi-2-naphthyl dimethanesulfonate

Executive Summary & Technical Context This guide addresses the purification of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimesylate), a critical electrophilic intermediate often used in the synthesis of chiral phosphi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

This guide addresses the purification of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL dimesylate), a critical electrophilic intermediate often used in the synthesis of chiral phosphine ligands like BINAP.[1]

Unlike the more stable ditriflate analogue, the dimesylate is prone to specific stability issues and solubility behaviors that can complicate purification. The primary challenges users encounter are incomplete mesylation (mono-ester contamination) , hydrolytic instability , and colored oxidative impurities .

This document provides a self-validating purification workflow designed to ensure >99% purity (HPLC) and removal of trace metal/base salts.

Master Purification Workflow (Visualized)

The following logic gate diagram illustrates the decision-making process for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (DCM/Pyridine/MsCl) Quench Quench: 1M HCl (Cold) Target pH < 2 Start->Quench Stop Reaction PhaseSep Phase Separation (Org: DCM | Aq: Acidic Salts) Quench->PhaseSep Wash Wash Cycle: 1. Water 2. Sat. NaHCO3 3. Brine PhaseSep->Wash Organic Layer Dry Drying (Na2SO4) & Concentration Wash->Dry CheckTLC Checkpoint: TLC/HPLC (Mono- vs Di-mesylate) Dry->CheckTLC SilicaPlug Filtration through Silica Pad (Eluent: DCM or 1:1 DCM/Hex) CheckTLC->SilicaPlug >95% Conversion Reprocess Reprocess: Resubject to MsCl/Base CheckTLC->Reprocess >5% Mono-mesylate Crystallization Recrystallization (Solvent: Toluene or DCM/Hexane) SilicaPlug->Crystallization Remove Tars Final Pure BINOL Dimesylate (White Crystalline Solid) Crystallization->Final Collect & Dry Reprocess->Quench Re-enter workflow

Figure 1: Decision logic for the work-up and purification of BINOL dimethanesulfonate.

Technical Support: Troubleshooting & FAQs

Issue 1: "My product is a sticky brown oil/foam, not a solid."

Diagnosis: This is typically caused by residual solvent (DCM/Pyridine) or oxidative impurities (tars) preventing crystal lattice formation.[1] Corrective Protocol:

  • Solvent Swap: Do not attempt to crystallize directly from the reaction solvent (DCM).[1] Evaporate the DCM completely.

  • Trituration: Add cold Methanol (MeOH) or Hexanes to the oil and sonicate.[1] This often induces precipitation of the solid dimesylate while keeping impurities in solution.[1]

  • Silica Filtration: If triturating fails, dissolve the oil in a minimum volume of DCM and pass it through a short pad of silica gel (approx. 5 cm). Elute with 1:1 DCM/Hexanes.[1] This removes the polar "tars" that inhibit crystallization.[1]

  • Recrystallization: Once a solid is obtained, recrystallize from Toluene (heat to 80°C, cool slowly) or DCM/Hexanes (dissolve in DCM, layer Hexanes on top).

Issue 2: "HPLC shows a persistent impurity at ~5-10% (Mono-mesylate)."

Diagnosis: Incomplete reaction. The mono-mesylate is difficult to separate from the di-mesylate by crystallization alone due to structural similarity.[1] Corrective Protocol:

  • Do not crystallize yet. You will lose significant yield trying to fractionate them.[1]

  • Re-reaction: Dissolve the crude mixture in fresh DCM. Add 1.5 equivalents of MsCl and 2.0 equivalents of Triethylamine (TEA) or Pyridine.[1] Stir at room temperature for 4-6 hours.

  • Validation: Ensure the mono-mesylate is <1% by HPLC before proceeding to the aqueous workup.

Issue 3: "The product turns pink/reddish upon storage."

Diagnosis: Oxidation of residual naphthol moieties or presence of trace pyridine salts.[1] Corrective Protocol:

  • Acid Wash: Ensure the crude organic phase was washed thoroughly with 1M HCl (2x) to remove all pyridine/amine base.[1]

  • Charcoal Treatment: During the recrystallization step (in hot Toluene), add 5% w/w activated charcoal.[1] Stir for 10 minutes, then filter hot through Celite. This effectively removes chromophores.[1]

Detailed Experimental Protocols

A. Synthesis Work-up (Critical Pre-Purification)

Standard Scale: 10 mmol BINOL

  • Quench: Pour the reaction mixture (DCM solution) into 50 mL of ice-cold 1M HCl . Stir vigorously for 10 minutes. Why? This converts excess pyridine/TEA into water-soluble salts.[1]

  • Separation: Separate layers. Extract aqueous layer once with DCM (20 mL).[1]

  • Wash: Wash combined organics with:

    • Water (50 mL)

    • Saturated NaHCO₃ (50 mL) – Neutralizes residual acid.[1]

    • Brine (50 mL) – Dries the organic phase.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate to a solid/foam.

B. Recrystallization Protocol (The "Gold Standard")

Solvent System: Toluene (Preferred) or DCM/Hexane.[1]

  • Dissolution: Place the crude solid (e.g., 5 g) in a flask. Add Toluene (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to 80-90°C. If the solid does not dissolve completely, add small aliquots of Toluene. Note: If a dark oily residue remains insoluble at reflux, decant the hot solution away from it.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Collect the white crystals by vacuum filtration.

  • Wash: Wash the cake with cold Hexanes or cold Toluene (minimal volume).

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Solubility (Hot)Role in Purification
Dichloromethane (DCM) High (>100 mg/mL)HighDissolving solvent for loading/workup.[1]
Toluene ModerateHighPrimary Recrystallization Solvent.
Hexanes Very LowLowAnti-solvent (precipitant).[1]
Methanol/Ethanol LowModerateAnti-solvent; can cause solvolysis if heated too long.[1]
Water InsolubleInsolubleWashing impurity removal.[1]

References

  • Cai, D., et al. "Preparation of (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)."[1] Organic Syntheses, 1999 , 76, 6. (Describes the analogous Ditriflate purification via silica pad and crystallization). [1]

  • Cox, P. J., et al. "Synthesis of 3- and 3,3'-Substituted 1,1'-Bi-2-naphthols." Tetrahedron Letters, 1992, 33, 2253.
  • BenchChem Technical Support. "Purification of 1,1'-Binaphthyl-2,2'-diamine and Derivatives." (General handling of binaphthyl solids).

  • Sigma-Aldrich. "BINOL and Derivatives: Handling and Purification."[1] (Material Safety and Solubility Data). [1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,1'-Bi-2-naphthyl dimethanesulfonate

Welcome to the technical support center for the purification of 1,1'-Bi-2-naphthyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,1'-Bi-2-naphthyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for 1,1'-Bi-2-naphthyl dimethanesulfonate?

A1: The key is to identify a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization. Given the structure of 1,1'-Bi-2-naphthyl dimethanesulfonate, which contains both aromatic and sulfonate ester functionalities, a solvent of intermediate polarity is often a good starting point.

Q2: I do not have a specific recrystallization protocol for this exact compound. Where should I start?

A2: When a protocol is unavailable, a systematic solvent screening is the most logical first step. Start with small-scale trials (e.g., 10-20 mg of crude product) with a range of solvents. Based on the chemistry of the parent compound, 1,1'-bi-2-naphthol (BINOL), and related sulfonate esters, promising candidates include aromatic hydrocarbons, chlorinated solvents, esters, and ketones. It is advisable to test single solvents before proceeding to more complex binary solvent systems.

Q3: My product is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities which depress the melting point.[1] For 1,1'-Bi-2-naphthyl dimethanesulfonate, with a reported melting point of 150-154 °C, this is less likely to be an issue with many common solvents. However, high impurity levels can still lead to this phenomenon.

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce the saturation level, and allow it to cool more slowly.[1]

  • Solution 2: Change the Solvent System: The polarity of the solvent may not be optimal. If you are using a nonpolar solvent, try a slightly more polar one, or introduce a "poor" solvent to a solution in a "good" solvent to gently induce crystallization.

Q4: The yield of my recrystallization is very low. What are the common reasons for this?

A4: Low recovery is a frequent challenge in recrystallization. The most common culprits are:

  • Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor.[2]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[1]

  • The chosen solvent is too effective at room temperature: If the compound has moderate solubility in the solvent even at low temperatures, significant losses are inevitable.

To improve the yield, minimize the amount of hot solvent used to dissolve the crude product and ensure the solution is saturated. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystals Form The solution is not saturated enough.Concentrate the solution by boiling off some of the solvent.
The solution is supersaturated but nucleation has not occurred.Scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a seed crystal of the pure compound.[1][2]
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly.Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly by insulating the flask.[2]
Colored Impurities in Crystals The impurities have similar solubility to the product in the chosen solvent.Consider a pre-purification step such as passing the crude material through a short plug of silica gel. Activated carbon can also be used to remove colored impurities, but should be used with caution as it can adsorb the desired product.
Oiling Out High concentration of impurities or an inappropriate solvent.Re-dissolve the oil in more hot solvent and cool slowly. Consider changing the solvent or using a solvent mixture.[1]

Experimental Protocol: A General Approach to Recrystallization of 1,1'-Bi-2-naphthyl dimethanesulfonate

This protocol provides a generalized workflow. The choice of solvent and specific volumes will need to be optimized based on your experimental results.

I. Solvent Selection
  • Place approximately 20 mg of the crude 1,1'-Bi-2-naphthyl dimethanesulfonate into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block.

  • A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solution to cool to room temperature, and then in an ice bath. An ideal solvent will result in the formation of a crystalline precipitate.

Table of Potential Solvents:

Solvent ClassExample SolventsRationale
Aromatic Hydrocarbons Toluene, XyleneThe parent BINOL is recrystallized from toluene.[3] These solvents have a good boiling point range for recrystallization.
Chlorinated Solvents Dichloromethane, ChloroformThe compound is known to be soluble in chloroform. A binary system with a less polar solvent like hexanes may be effective.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Ketones AcetoneAnother versatile, moderately polar solvent.
Alcohols Isopropanol, EthanolMay be too polar on their own but can be excellent as part of a binary solvent system with a less polar co-solvent.
II. Recrystallization Procedure

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product in Flask B Add Minimum Hot Solvent A->B Heat to Boiling C Filter to Remove Insoluble Impurities B->C If necessary D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E Maximize Yield F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: A generalized workflow for the recrystallization process.

  • Dissolution: Place the crude 1,1'-Bi-2-naphthyl dimethanesulfonate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly with pre-heated glassware to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or in a desiccator.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Outcome NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ImpureCrystals Impure Crystals Start->ImpureCrystals NotSaturated Concentrate Solution NoCrystals->NotSaturated Solution Clear Supersaturated Induce Nucleation (Scratch/Seed) NoCrystals->Supersaturated Solution Clear TooMuchSolvent Use Less Solvent LowYield->TooMuchSolvent Excessive Mother Liquor SolventTooGood Change Solvent LowYield->SolventTooGood Significant Solubility at Low Temp CooledTooFast Cool More Slowly ImpureCrystals->CooledTooFast Fine Powder InsolubleImp Perform Hot Filtration ImpureCrystals->InsolubleImp Particulates Present SolubleImp Consider Pre-Purification (Silica Plug) ImpureCrystals->SolubleImp Discoloration

Sources

Optimization

troubleshooting low reactivity of BINOL dimethanesulfonate in cross-coupling

Welcome to the High-Performance Synthesis Support Center. Ticket ID: #BINOL-OMs-001 Subject: Troubleshooting Low Reactivity of 2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Performance Synthesis Support Center. Ticket ID: #BINOL-OMs-001 Subject: Troubleshooting Low Reactivity of 2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "BINOL-OMs" Challenge

You are likely experiencing stalled conversion or recovered starting material. This is not user error; it is a fundamental thermodynamic and kinetic hurdle.

BINOL dimethanesulfonate presents a "perfect storm" of resistance:

  • Poor Leaving Group: The mesylate (OMs) group is significantly less reactive (approx.

    
    
    
    
    times slower) than triflates (OTf) toward oxidative addition.[1]
  • Steric Fortress: The 1,1'-binaphthyl backbone imposes severe axial steric hindrance, shielding the C–O bond from the metal center.[1]

  • Electronic Mismatch: Unlike electron-deficient phenols, the electron-rich binaphthyl ring strengthens the

    
    
    
    
    bond, raising the activation energy for oxidative addition.

The Solution: You must shift from "Standard Pd-Catalysis" (which works for triflates) to Nickel-Catalysis or Specialized Pd-Ligand Systems designed for C–O activation.

Part 1: Diagnostic Workflow

Before altering your reaction, locate your failure point using this logic tree.

TroubleshootingLogic Start START: Low Yield / No Reaction CheckSM 1. Check Starting Material (Purity >98%?) Start->CheckSM Hydrolysis Detected Free Phenol (BINOL)? CheckSM->Hydrolysis Yes CatalystCheck 2. Catalyst System Used? CheckSM->CatalystCheck No (SM is pure) DrySolvent Action: Re-dry Solvent/Base Mesylates hydrolyze easily Hydrolysis->DrySolvent Yes Pd_Standard Pd(PPh3)4 or Pd(dppf)Cl2 CatalystCheck->Pd_Standard Ni_System Ni(COD)2 or NiCl2(dppe) CatalystCheck->Ni_System Pd_Special Pd + BrettPhos/RuPhos CatalystCheck->Pd_Special Fail_Pd STOP: Ineffective for OMs. Switch to Ni or Bulky Phosphines. Pd_Standard->Fail_Pd CheckColor 3. Reaction Color Change? Ni_System->CheckColor BlackPpt Black Precipitate (Ni Black) CheckColor->BlackPpt NoChange No Color Change CheckColor->NoChange Sol_Black Action: Catalyst Decomposition. Increase Ligand:Metal ratio (2:1 -> 4:1) BlackPpt->Sol_Black Sol_NoChange Action: Activation Failure. Add Zn dust (reductant) or Lewis Acid (Mg) NoChange->Sol_NoChange

Figure 1: Diagnostic logic tree for isolating reaction failure modes.

Part 2: The "Engine" – Catalyst Selection

Option A: The "Sledgehammer" (Nickel Catalysis)

Recommendation: Primary Choice.[1] Nickel is smaller and more nucleophilic than Palladium, allowing it to insert into the strong



bond of mesylates more effectively.
  • The System: Ni(0) generated in situ or Ni(II) precatalysts.

  • Key Insight: Percec and co-workers demonstrated that NiCl₂(dppe) or Ni(COD)₂ + PCy₃ are privileged systems for aryl mesylates [1].[1]

  • Why it works: The electron-rich phosphines (PCy₃, dppe) increase electron density on Ni, facilitating the difficult oxidative addition.

Option B: The "Scalpel" (Palladium with Specialized Ligands)

Recommendation: Secondary Choice (Use only if Ni is incompatible with your substrate). Standard Pd catalysts (Tetrakis, dppf) will fail .[1] You must use bulky, electron-rich biaryl phosphines.[1]

  • The System: Pd(OAc)₂ + BrettPhos or XPhos .[1]

  • Key Insight: Buchwald’s ligands are designed to force Pd into a mono-ligated species (

    
    ), which is highly reactive toward oxidative addition [2].
    

Part 3: Optimized Protocols

Protocol 1: Ni-Catalyzed Kumada Coupling (Robust)

Best for: Alkyl/Aryl coupling where Grignard reagents are tolerated.

Reagents:

  • Substrate: BINOL-bis(mesylate) (1.0 equiv)

  • Catalyst:

    
     (5–10 mol%) [1]
    
  • Nucleophile:

    
     (2.5–3.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum. Backfill with Argon.[1]

  • Loading: Add BINOL-bis(mesylate) and

    
    .
    
  • Solvation: Add anhydrous THF. The solution should be slightly colored (usually orange/reddish depending on Ni source).[1]

  • Activation: Add the Grignard reagent dropwise at room temperature .

    • Note: Unlike Pd, Ni-Kumada often works without external heat because the Grignard reduces Ni(II) to active Ni(0).

  • Ramping: If no reaction after 1 hour, heat to 60°C.

  • Quench: Cool to 0°C and quench with dilute HCl.

Protocol 2: Ni-Catalyzed Suzuki-Miyaura (Selective)

Best for: Boronic acids, higher functional group tolerance.

Reagents:

  • Substrate: BINOL-bis(mesylate) (1.0 equiv)

  • Catalyst:

    
     (10 mol%) + 
    
    
    
    (20 mol%) [3]
  • Nucleophile:

    
     or Ar-BPin (3.0 equiv)
    
  • Base:

    
     (4.5 equiv) - Crucial: Must be anhydrous/finely ground.
    
  • Solvent: Dioxane or Toluene (0.2 M)

Step-by-Step:

  • Glovebox/Schlenk:

    
     is extremely air-sensitive.[1] Weigh in a glovebox.
    
  • Premix: Stir

    
     and 
    
    
    
    in solvent for 10 mins to form the active complex (color change to deep purple/orange).
  • Addition: Add the BINOL-mesylate, Boronic acid, and Base.

  • Temperature: Heat to 100–110°C . Mesylates require high thermal energy to cross the activation barrier.[1]

  • Additive (Optional): If conversion stalls, add 1.0 equiv of Magnesium turnings or Zn dust to assist in catalyst regeneration.

Part 4: Troubleshooting Guide (Symptom -> Fix)

SymptomProbable CauseCorrective Action
No Reaction (SM Recovered) Oxidative Addition FailureSwitch to Ni: Use Ni(COD)₂/PCy₃. Heat: Increase temp to 110°C. Concentration: Run at high conc. (0.5 M) to force kinetics.[1]
Mono-Coupled Product Only Steric CrowdingStoichiometry: Increase nucleophile to 4.0 equiv. Time: Extend reaction time (24-48h). Ligand: Use smaller bite-angle ligand (dppe) to reduce steric bulk around Ni.[1]
Hydrolysis (BINOL formation) Wet Solvents / BaseStrict Drying: Use freshly distilled solvents.[1] Base: Switch from

to CsF (anhydrous) to minimize hydroxide formation.
Homocoupling (Ar-Ar) Slow TransmetallationSolvent: Switch to less polar solvent (Toluene vs THF). Slow Addition: Add the nucleophile (Grignard/Boronate) slowly via syringe pump.[1]
Catalyst "Crashing Out" (Black) Ligand DissociationStabilization: Add excess ligand (e.g., 4:1 Ligand:Ni ratio). Substrate Inhibition: The BINOL backbone may be chelating; ensure high temperature to promote turnover.[1]

Part 5: Mechanistic Insight[1]

Understanding the cycle allows you to visualize why the reaction fails.[1]

Mechanism cluster_0 Critical Failure Point Ni0 Active Catalyst Ni(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Ar-Ni(II)-OMs Ni0->OxAdd + BINOL-OMs (High Barrier) TransMet Transmetallation Ar-Ni(II)-Ar' OxAdd->TransMet + Ar-M (Grignard/Boron) RedElim Reductive Elimination Ar-Ar' TransMet->RedElim Steric Relief RedElim->Ni0 - Product

Figure 2: The Nickel Catalytic Cycle.[1] Note that Oxidative Addition (Red) is the bottleneck for mesylates.

Why Nickel?

In the diagram above, the Oxidative Addition step is the highest energy barrier.[1]

  • Pd-C bond strength: Weaker.[1] Harder to break the C-O bond.

  • Ni-C bond strength: Stronger.[1] The formation of the Ni-C bond provides the thermodynamic driving force to snap the C-O bond of the mesylate [4].

References

  • Percec, V. , et al. "NiCl₂(dppe)-catalyzed cross-coupling of aryl mesylates, arenesulfonates, and halides with arylboronic acids."[2][3] Journal of Organic Chemistry, 2004, 69(10), 3447–3452.[3]

  • Fors, B. P. , et al.[1][4][5] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Leowanawat, P. , et al. "Ni(COD)₂/PCy₃ Catalyzed Cross-Coupling of Aryl and Heteroaryl Neopentylglycolboronates with Aryl and Heteroaryl Mesylates."[2] Journal of Organic Chemistry, 2011, 76(24), 9946–9955.

  • Li, Z. , et al. "Nickel-Catalyzed Cross-Coupling of Aryl C–O Based Electrophiles."[1] Chemical Reviews, 2020, 120(13), 6124–6196.[6]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During 1,1'-Bi-2-naphthyl Dimethanesulfonate Functionalization

Welcome to the technical support center for the functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs). This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of BINOL derivatives. The unique axial chirality of the BINOL scaffold, arising from restricted rotation around the C-C bond connecting the two naphthyl rings, is fundamental to its application in asymmetric catalysis and materials science.[1][2][3][4][5][6][7][8] However, this atropisomerism also presents a significant challenge: the risk of racemization under certain reaction conditions.[9][10][11][12][13][14]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring your experiments yield products with the desired enantiopurity.

Understanding the Challenge: The Stability of BINOL's Axial Chirality

The 1,1'-bi-2-naphthol (BINOL) framework possesses a high rotational barrier, making its atropisomers stable under normal conditions.[9] However, functionalization, particularly at the 2,2'-positions, can inadvertently provide pathways for racemization. This process involves the temporary loss of axial chirality, allowing for the interconversion of enantiomers. Several factors can lower the energy barrier for this rotation, including temperature, solvent effects, and the nature of intermediates.[12][13][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for BINOL derivatives during functionalization?

A1: Racemization of BINOL derivatives can occur through several pathways. Thermally induced racemization is a key concern, as elevated temperatures can provide sufficient energy to overcome the rotational barrier of the C-C single bond.[14][17] For BINOL itself, temperatures above 80°C should generally be avoided during functionalization of the hydroxyl groups to prevent racemization.[17] Additionally, certain reaction conditions can promote racemization through chemical means. For instance, single-electron transfer (SET) conditions can lead to the formation of radical cations, which have significantly lower rotational barriers.[12][13] Acidic or basic conditions can also facilitate racemization by forming dearomatized protonated intermediates or dianions, respectively.[12][13]

Q2: I'm observing a significant loss of enantiomeric excess (% ee) after reacting my BINOL-OMs with an amine nucleophile. What are the likely causes?

A2: A loss of enantiomeric excess during the amination of BINOL-OMs can stem from several factors:

  • Elevated Reaction Temperature: This is the most common culprit. The nucleophilic substitution reaction may require heating, which can approach or exceed the racemization barrier of the BINOL scaffold.

  • Prolonged Reaction Times: Even at temperatures below the nominal racemization threshold, extended reaction times can lead to a gradual loss of stereochemical integrity.

  • Solvent Choice: The solvent plays a crucial role in an S(N)2 reaction. While polar aprotic solvents are generally preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, their impact on the stability of the atropisomeric intermediate should also be considered.[18][19][20][21]

  • Presence of Trace Impurities: Acidic or basic impurities in your reagents or solvents can catalyze racemization.

  • Single-Electron Transfer (SET) Pathways: Some nucleophile/substrate combinations or the presence of certain metal impurities might favor an SET mechanism, leading to the formation of a more easily racemized radical intermediate.[12][13]

Q3: How does the choice of solvent impact racemization?

A3: The choice of solvent is critical. For the nucleophilic substitution on BINOL-OMs, which typically proceeds via an S(N)2 mechanism, polar aprotic solvents are generally favored. These solvents, such as DMF, DMSO, and acetonitrile, effectively solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[19][20] This can lead to faster reaction rates at lower temperatures, thereby minimizing the risk of thermal racemization.

In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[22][20] This often necessitates higher reaction temperatures, increasing the likelihood of racemization.

Troubleshooting Guide: Minimizing Racemization

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to preserve the enantiopurity of your BINOL derivatives.

Problem 1: Significant Decrease in Enantiomeric Excess (% ee)
Initial Checks & Logical Flow

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps
  • Verify the Enantiopurity of Your Starting Material: Before troubleshooting the reaction, confirm the enantiomeric excess of your starting 1,1'-Bi-2-naphthyl dimethanesulfonate using chiral HPLC.

  • Assess Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous. Trace acidic or basic impurities can catalyze racemization.

  • Optimize Reaction Temperature:

    • Rationale: The rate of racemization is highly temperature-dependent.[15] Lowering the temperature can significantly reduce the rate of atropisomerization.

    • Protocol:

      • Set up a series of parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).

      • Monitor the reactions by TLC or LC-MS to determine the time required for completion at each temperature.

      • Analyze the enantiomeric excess of the product from each reaction using chiral HPLC.

  • Minimize Reaction Time:

    • Rationale: Prolonged exposure to elevated temperatures, even if below the theoretical racemization barrier, can lead to a cumulative loss of enantiopurity.

    • Protocol:

      • Once the optimal temperature is identified, perform a time-course study.

      • Quench aliquots of the reaction at different time points and analyze the % ee.

      • Determine the minimum time required to achieve a satisfactory yield without significant racemization.

  • Solvent Screening:

    • Rationale: The solvent can influence both the reaction rate and the stability of the chiral scaffold.[22][18][19][20][21]

    • Protocol:

      • Conduct the reaction in a range of polar aprotic solvents (e.g., DMF, DMSO, CH₃CN, THF).

      • Maintain a constant temperature and monitor the reaction progress and final % ee.

Data Summary: Effect of Temperature and Solvent on % ee
Temperature (°C)SolventReaction Time (h)Conversion (%)Final % ee
80DMF6>9575
60DMF12>9592
40DMF24>90>98
60CH₃CN18>9595
60THF2485>98

Note: This data is illustrative and will vary based on the specific nucleophile and substrate.

Problem 2: Low or No Reaction at Reduced Temperatures

If lowering the temperature to preserve enantiomeric excess results in a sluggish or stalled reaction, consider the following strategies:

  • Use a More Reactive Nucleophile: If applicable, consider using a more nucleophilic amine or activating the amine (e.g., by deprotonation with a non-nucleophilic base prior to addition).

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate without the need for higher temperatures.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reactions at lower bulk temperatures, potentially reducing the time needed for the transformation and minimizing thermal racemization.[23]

Experimental Protocols

General Protocol for the Amination of (R)-1,1'-Bi-2-naphthyl Dimethanesulfonate

This protocol provides a starting point for the synthesis of chiral diamines from BINOL-OMs. Optimization of temperature, time, and solvent is crucial.

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-1,1'-Bi-2-naphthyl dimethanesulfonate.

  • Add anhydrous polar aprotic solvent (e.g., DMF or CH₃CN) via syringe.

  • Add the amine nucleophile (2.2 - 2.5 equivalents).

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Workflow for Chiral HPLC Analysis

Caption: Standard workflow for chiral HPLC analysis.

Conclusion

The functionalization of 1,1'-Bi-2-naphthyl dimethanesulfonate is a powerful method for accessing a wide range of chiral ligands and catalysts.[6][24] By carefully controlling reaction parameters, particularly temperature and solvent choice, it is possible to minimize racemization and maintain the high enantiopurity required for applications in asymmetric synthesis. This guide provides a framework for troubleshooting common issues and optimizing your experimental conditions to achieve this goal.

References

  • Wu, Y., & Zhu, C. (2025). Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs).
  • Meca, L., Reha, D., & Havlas, Z. (n.d.). Top and side views of racemization pathways of BINOL.
  • da Silva, E. M., Vidal, H. D. A., Januário, M. A. P., & Corrêa, A. G. (2022).
  • Zhang, Y., Wang, Y., & Nakano, T. (2016).
  • Fallon, T. R., et al. (2018).
  • Fallon, T. R., et al. (2018).
  • Zhang, Z., et al. (n.d.). Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation.
  • Pu, L. (2024). Regioselective Substitution of BINOL.
  • Unknown Authors. (2025).
  • Unknown Authors. (n.d.). Semi-continuous temperature cycle-induced deracemization using an axially chiral naphthamide. ChemRxiv.
  • Unknown Authors. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals.
  • Unknown Authors. (n.d.). BINOL-like atropisomeric chiral nanographene. PMC - NIH.
  • Ashenhurst, J. (n.d.). SN2 Effect of Solvent. OpenOChem Learn.
  • Unknown Authors. (n.d.). (i) effect of temperature on C−O bond rotation (ii) plot for determining the racemization barrier.
  • Unknown Authors. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?. Quora.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2018). Atropisomers. The Knowles Group - Princeton University.
  • Unknown Authors. (n.d.).
  • Pu, L. (2026). Regioselective Substitution of BINOL.
  • da Silva, E. M., et al. (2023).
  • Mazzotti, M., et al. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection.
  • Unknown Authors. (n.d.).
  • Gevorgyan, A. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Liu, H., et al. (2000). Chiral Studies in Amorphous Solids: The Effect of the Polymeric Glassy State on the Racemization Kinetics of Bridged Paddled Binaphthyls. Journal of the American Chemical Society.
  • Unknown Authors. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
  • Unknown Authors. (2025). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Technical Guide: Synthesis of (R)-(+)
  • Unknown Authors. (n.d.). 4 L of aqueous 0.1 M phosphate buffer (pH 7.5) containing 60 g of crude. Organic Syntheses Procedure.
  • Atobe, M., et al. (2022).
  • Pu, L. (2024). Regioselective Substitution of BINOL. Semantic Scholar.
  • Pu, L. (2024). Regioselective Substitution of BINOL. PubMed - NIH.
  • Unknown Authors. (n.d.). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. Academia.edu.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
  • Zhang, Y., Wang, Y., & Nakano, T. (2016).
  • Unknown Authors. (n.d.). US4496773A - Process for the preparation of 1,1'-bi-2-naphthols.
  • Zhang, Y., Wang, Y., & Nakano, T. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). PubMed.
  • Welch, C. J., et al. (2005).

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with Sulfonate Leaving Groups

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing catalyst deactivation when utilizing sulfonate leaving groups (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing catalyst deactivation when utilizing sulfonate leaving groups (e.g., tosylates, mesylates, triflates) in transition-metal-catalyzed cross-coupling reactions.

While aryl sulfonates are highly desirable electrophiles due to their stability and ease of synthesis from phenols, their unique stereoelectronic properties introduce specific catalyst poisoning pathways not observed with standard aryl halides. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to rescue stalled reactions.

Diagnostic Workflow for Sulfonate-Induced Catalyst Failure

Before altering reaction parameters, it is critical to diagnose the specific deactivation pathway. The following workflow isolates the root cause of catalyst failure when using sulfonate electrophiles.

DiagnosticWorkflow Start Reaction Stalls / Low Yield with Sulfonate Electrophile CheckBlack Is there a black precipitate (Pd Black)? Start->CheckBlack PdBlackYes Yes: Catalyst Aggregation (Slow Oxidative Addition) CheckBlack->PdBlackYes Yes PdBlackNo No: Homogeneous Stalling CheckBlack->PdBlackNo No Action1 Increase Ligand Sterics (e.g., BrettPhos, tBuXPhos) PdBlackYes->Action1 CheckNMR Check 31P NMR for Off-Cycle Species PdBlackNo->CheckNMR OffCycle1 Sulfonate Coordination [Pd(II)(Ar)(OTs)L2] CheckNMR->OffCycle1 Pd-OTs Complex OffCycle2 Ligand Protonation [HP+R3][OTs-] CheckNMR->OffCycle2 Phosphonium Salt Action2 Add Halide Salts (e.g., LiCl) or Switch Solvent OffCycle1->Action2 Action3 Ensure Rigorous Anhydrous Conditions & Stronger Base OffCycle2->Action3

Diagnostic workflow for troubleshooting sulfonate-induced catalyst failure.

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination with an aryl tosylate stalls at low conversion, and a black precipitate forms in the flask. What causes this, and how can I prevent it? A1:

  • Causality: Aryl sulfonates (like tosylates and mesylates) have a significantly higher kinetic activation barrier for oxidative addition compared to aryl bromides or iodides. Because this initial step is sluggish, the highly reactive Pd(0) intermediate remains in solution for extended periods. This prolonged lifetime drastically increases the probability of bimolecular Pd(0) collisions, leading to the formation of catalytically inactive palladium nanoparticles, visible as "Pd black"[1].

  • Solution: To accelerate oxidative addition and sterically protect the Pd(0) center from aggregation, switch to highly electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos or tBuXPhos)[2]. Furthermore, utilizing a Pd(II) pre-catalyst (such as a Generation 3 or 4 palladacycle) ensures a controlled, slow release of the active Pd(0) species, preventing the high transient metal concentrations that favor aggregation.

Q2: The reaction mixture remains perfectly homogeneous, but conversion halts completely at 20-30%. The catalyst seems to be trapped. What is the mechanism of this deactivation? A2:

  • Causality: Unlike halide anions (Br⁻, I⁻) which easily dissociate, sulfonate anions can act as bidentate or strongly coordinating ligands to the metal center after oxidative addition. This forms a highly stable, dormant "off-cycle" complex (e.g., [Pd(II)(Ar)(OTs)Lₙ]) that resists the subsequent transmetalation or nucleophile binding steps[3].

  • Solution: You can disrupt this dormant state by adding soluble halide salts (e.g., LiCl or LiBr) to the reaction mixture. The halide outcompetes the sulfonate for coordination to the palladium center, converting the dormant complex into a highly reactive Pd(II) halide species. Alternatively, employing a ligand with a secondary coordination sphere designed to repel the sulfonate (such as GPhos) can effectively prevent this off-cycle trap[2].

Q3: How does trace moisture uniquely poison sulfonate-based cross-couplings compared to standard halide couplings? A3:

  • Causality: While trace water in halide couplings primarily causes competitive substrate hydrolysis (forming unwanted phenols), water in sulfonate couplings leads to the hydrolysis of the sulfonate leaving group itself. This generates a stoichiometric amount of highly acidic sulfonic acid (e.g., p-toluenesulfonic acid). This strong acid rapidly protonates the basic additives and the electron-rich phosphine ligands. The resulting phosphonium salts cannot coordinate to palladium, effectively stripping the metal of its stabilizing ligands and causing immediate catalyst collapse.

  • Solution: Rigorous anhydrous conditions are non-negotiable. Use freshly distilled, degassed solvents and store sulfonate substrates in a desiccator. If trace moisture is unavoidable, increase the equivalents of a non-nucleophilic, insoluble base (like Cs₂CO₃) to act as a rapid acid scavenger without interfering with the catalytic cycle.

Quantitative Data: Leaving Group Reactivity & Poisoning Profiles

Understanding the specific reactivity and risk profile of your chosen leaving group is essential for rational reaction design.

Leaving GroupRelative Ox-Add RatePrimary Deactivation PathwayRecommended Mitigation Strategy
Aryl Iodide Very FastLigand degradation / Over-reductionStandard ligands (e.g., PPh₃, dppf)
Aryl Bromide FastProduct inhibitionBulky monodentate phosphines
Aryl Triflate (OTf) ModerateTriflate decomposition (F⁻ release)Lower temperatures, NHC ligands
Aryl Tosylate (OTs) SlowPd Black aggregation / Off-cycle coordinationBrettPhos/tBuXPhos, addition of LiCl
Aryl Mesylate (OMs) Very SlowStrong sulfonate coordinationHighly active pre-catalysts (Gen 3/4)

Mechanistic Pathway of Deactivation

The diagram below maps the standard catalytic cycle against the specific off-ramps where sulfonate leaving groups induce catalyst poisoning.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] PdII_Ox Oxidative Addition Complex [Pd(II)(Ar)(OTs)L_n] Pd0->PdII_Ox Ar-OTs (Slow) Poison1 Catalyst Aggregation (Pd Black) Pd0->Poison1 Prolonged Lifetime (No Ox-Add) PdII_Am Amidation Complex [Pd(II)(Ar)(NR2)L_n] PdII_Ox->PdII_Am Amine + Base - Base•HOTs Poison2 Dormant Off-Cycle State (Strong OTs Coordination) PdII_Ox->Poison2 Insufficient Ligand Bulk Poison3 Ligand Protonation (Hydrolysis to ArSO3H) PdII_Ox->Poison3 H2O Ingress PdII_Am->Pd0 Product (Reductive Elimination)

Palladium catalytic cycle highlighting sulfonate-specific deactivation pathways.

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Mercury Drop Test for Catalyst Aggregation

Purpose: To conclusively determine if catalytic stalling is due to the formation of heterogeneous Pd nanoparticles (Pd black) or if the catalyst remains trapped in a homogeneous dormant state. Causality & Validation: Mercury amalgamates with heterogeneous metal particles, instantly poisoning them, but does not affect homogeneous molecular catalysts. If the test reaction halts completely while the control continues, the active species has aggregated into nanoparticles[4].

Step-by-Step Methodology:

  • Set up two identical parallel reactions (Reaction A and Reaction B) using your standard sulfonate cross-coupling conditions.

  • Allow both reactions to proceed to approximately 15% conversion (monitor via GC-MS or LC-MS).

  • Control: To Reaction A, add nothing.

  • Test: To Reaction B, add a large excess of elemental mercury (Hg, ~300 equivalents relative to the Pd catalyst)[4]. (Caution: Handle Hg in a fume hood with appropriate PPE).

  • Continue stirring both reactions at the operating temperature for 2 hours.

  • Analyze conversion. If Reaction B is stalled at 15% but Reaction A has progressed, Pd black aggregation is your primary failure mode.

Protocol 2: Optimized Buchwald-Hartwig Amination of Aryl Tosylates

Purpose: A robust protocol designed to overcome slow oxidative addition and prevent sulfonate coordination using advanced pre-catalyst design.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the Aryl Tosylate (1.0 equiv), the Amine nucleophile (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add BrettPhos Pd G3 pre-catalyst (2 mol%) and BrettPhos ligand (2 mol%).

    • Causality Note: The G3 pre-catalyst ensures a strict 1:1 Ligand-to-Palladium ratio and prevents the formation of unreactive PdL₂ species, while the BrettPhos ligand provides the exact steric bulk necessary to accelerate oxidative addition and prevent tosylate coordination[2].

  • Add anhydrous, degassed 1,4-Dioxane to reach a 0.2 M substrate concentration.

  • Self-Validation Step: Before heating, take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Heat the reaction to 90 °C for 30 minutes, then take a second aliquot. The disappearance of the aryl tosylate without the formation of homocoupled byproducts validates that oxidative addition is successful and the catalyst is active.

  • Seal the vial, remove from the glovebox, and heat at 90 °C for 4 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

References

  • Title: Poisoning and deactivation of palladium catalysts | Source: scispace.com | URL: 1

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions | Source: mit.edu | URL: 2

  • Title: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis | Source: acs.org | URL: 3

  • Title: Kinetic and Mechanistic Aspects of Ethylene and Acrylates Catalytic ... | Source: electronicsandbooks.com | URL:

  • Title: Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions | Source: benchchem.com | URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 1,1'-Bi-2-naphthyl dimethanesulfonate

This technical guide offers an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate). In the realm of asymmetric catalysis and ma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate). In the realm of asymmetric catalysis and materials science, the precise characterization of chiral ligands and their derivatives is paramount. This guide provides a detailed, predicted 1H NMR spectrum of BINOL-dimesylate, grounded in the established principles of NMR spectroscopy and supported by comparative data from its precursor, 1,1'-Bi-2-naphthol (BINOL), and other analogues. We will explore the causal relationships between structural modifications and their spectral manifestations, offering researchers a reliable framework for the identification and purity assessment of this important compound.

Introduction: The Significance of BINOL Derivatives

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, prized for its C2-symmetry and axial chirality.[1] Its derivatives are extensively used as chiral ligands and catalysts in a myriad of stereoselective transformations. The derivatization of BINOL's hydroxyl groups is a common strategy to fine-tune its steric and electronic properties. The conversion to a dimethanesulfonate, for instance, transforms the hydroxyl groups into excellent leaving groups, opening avenues for further functionalization. Accurate and unambiguous characterization of these derivatives is the first critical step in their application. 1H NMR spectroscopy is the most powerful tool for this purpose, providing a detailed fingerprint of the molecular structure.

Predicted 1H NMR Spectrum of 1,1'-Bi-2-naphthyl dimethanesulfonate

Due to the limited availability of public experimental spectra for 1,1'-Bi-2-naphthyl dimethanesulfonate, this guide presents a detailed prediction based on the well-documented effects of the methanesulfonyl (mesyl) group on aromatic systems and extensive data available for the parent BINOL molecule.

The introduction of the electron-withdrawing methanesulfonyl group at the 2 and 2' positions of the binaphthyl system is expected to induce a significant downfield shift of the aromatic protons, particularly those in close proximity to the sulfonate esters. The methyl protons of the two methanesulfonyl groups will appear as a distinct singlet in the aliphatic region of the spectrum.

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 1,1'-Bi-2-naphthyl dimethanesulfonate in a standard NMR solvent such as deuterochloroform (CDCl3).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3, H-3'7.20 - 7.30d~8.5
H-4, H-4'7.95 - 8.05d~8.5
H-5, H-5'7.50 - 7.60ddd~8.0, 6.9, 1.1
H-6, H-6'7.35 - 7.45ddd~8.1, 6.9, 1.2
H-7, H-7'7.85 - 7.95d~8.2
H-8, H-8'7.15 - 7.25d~8.8
-SO2CH32.90 - 3.10s-

Comparative Analysis: BINOL vs. BINOL-dimesylate

The most instructive comparison is with the parent compound, 1,1'-Bi-2-naphthol (BINOL). The hydroxyl protons of BINOL typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. Upon conversion to the dimethanesulfonate, this signal disappears and is replaced by the sharp singlet of the methyl groups.

Compound Key 1H NMR Features (CDCl3) Reference
1,1'-Bi-2-naphthol (BINOL) Aromatic protons: ~6.9-7.9 ppm; Hydroxyl protons: variable, often broad signal ~5.0-6.0 ppm.[2]
1,1'-Bi-2-naphthyl dimethanesulfonate Aromatic protons: shifted downfield compared to BINOL; Absence of hydroxyl proton signal; Presence of a sharp singlet for the two methyl groups around 2.9-3.1 ppm.Predicted

The downfield shift of the aromatic protons in the dimethanesulfonate derivative is a direct consequence of the electron-withdrawing nature of the sulfonate ester group, which deshields the adjacent protons.

Experimental Protocol: Synthesis and NMR Sample Preparation of 1,1'-Bi-2-naphthyl dimethanesulfonate

This section provides a detailed, step-by-step methodology for the synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate from (R)-BINOL, followed by the standard procedure for preparing a sample for 1H NMR analysis.

Synthesis of (R)-1,1'-Bi-2-naphthyl dimethanesulfonate

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol (BINOL)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of (R)-(+)-1,1'-Bi-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triethylamine (2.5 eq).

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure (R)-1,1'-Bi-2-naphthyl dimethanesulfonate.

1H NMR Sample Preparation

Materials:

  • 1,1'-Bi-2-naphthyl dimethanesulfonate sample (5-10 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh approximately 5-10 mg of the purified 1,1'-Bi-2-naphthyl dimethanesulfonate and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.

  • Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the solution into a clean NMR tube using a pipette.

  • Cap the NMR tube securely to prevent solvent evaporation.

  • The sample is now ready for 1H NMR analysis.

Visualization of Key Structures and Workflow

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization BINOL 1,1'-Bi-2-naphthol (BINOL) Reagents MsCl, Et3N DCM, 0°C to rt BINOL->Reagents Product 1,1'-Bi-2-naphthyl dimethanesulfonate Reagents->Product NMR_Sample NMR Sample Preparation Product->NMR_Sample Purified Product NMR_Acquisition 1H NMR Acquisition NMR_Sample->NMR_Acquisition Spectrum 1H NMR Spectrum NMR_Acquisition->Spectrum

Caption: Workflow for the synthesis and 1H NMR characterization of 1,1'-Bi-2-naphthyl dimethanesulfonate.

Alternatives and Their Comparative 1H NMR Signatures

A common alternative to the dimesylate is the bis(trifluoromethanesulfonate) (ditriflate) derivative of BINOL. The triflate group is an even better leaving group than the mesylate. Spectroscopically, the key difference in the 1H NMR spectrum would be the absence of the methyl singlet. The electron-withdrawing effect of the trifluoromethyl group is significantly stronger than that of a methyl group, which would likely result in a more pronounced downfield shift of the aromatic protons compared to the dimesylate.

Another class of alternatives involves the etherification of the hydroxyl groups, for instance, to form the dimethyl ether of BINOL. In this case, the methyl protons of the methoxy groups would appear as a singlet, typically at a higher field (more shielded) than the methyl protons of the dimesylate, due to the lower electron-withdrawing effect of the oxygen in an ether linkage compared to a sulfonate ester.

Structural Comparison of BINOL Derivatives BINOL 1,1'-Bi-2-naphthol (BINOL) -OH protons present Dimesylate 1,1'-Bi-2-naphthyl dimethanesulfonate -SO2CH3 singlet (~2.9-3.1 ppm) BINOL->Dimesylate Mesylation Ditriflate 1,1'-Bi-2-naphthyl bis(triflate) No aliphatic protons BINOL->Ditriflate Triflation Dimethyl_Ether 1,1'-Bi-2-naphthyl dimethyl ether -OCH3 singlet (~3.5-3.8 ppm) BINOL->Dimethyl_Ether Etherification

Caption: Comparison of BINOL and its common derivatives for 1H NMR analysis.

Conclusion

References

  • New chiral binol...(supporting information)... (n.d.).
  • Enantioenrichment of Racemic BINOL by Way of Excited State Proton Transfer. (n.d.). Rsc.org.
  • (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines. (n.d.).
  • 1 H NMR spectra of BINOL (A) and a mixture (B) of BINOL and optically... (n.d.). ResearchGate.
  • Toda, F., Mori, K., Okada, J., Node, M., Itoh, A., Oomine, K., & Fuji, K. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. ACS Publications.
  • Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. (n.d.). Academia.edu.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):742-745. (2012). JOCPR.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.).
  • Regioselective Substitution of BINOL. (2024). ACS Publications.
  • Regioselective Substitution of BINOL. (n.d.). PMC - NIH.
  • 1,1'-Bi-2-naphthol(602-09-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (n.d.). RSC Publishing.
  • Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. (2022). Cardiff University.
  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. (2019). Organic Syntheses.
  • BINOL and Derivatives. (n.d.).
  • A New Method for the Synthesis of H 4 -BINOL. (n.d.). PMC - NIH.
  • 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Figure 4 from Use of (S)-BINOL as NMR chiral solvating agent for the enantiodiscrimination of omeprazole and its analogs. (n.d.). Semantic Scholar.
  • 1 H NMR spectra of the hydroxyl proton resonances of 1,1... (n.d.). ResearchGate.
  • Synthesis and Characterization of 1,1 '-bis-2-Naphthol Chromophore Containing Polyurethanes and their Electrochemical and Photoluminescence Properties. (2025). ResearchGate.
  • (R)-(−)-1,1′-Bi-2-naphthyl dimethanesulfonate. (n.d.). Sigma-Aldrich.
  • (S)-(+)-1,1′-Bi-2-naphthyl dimethanesulfonate. (n.d.). MilliporeSigma.
  • 1,1′-Bi-2-naphthol. (n.d.). Wikipedia.
  • Binol. (n.d.). PubChem - NIH.
  • Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA). (n.d.). Tokyo Chemical Industry.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2025). ResearchGate.

Sources

Comparative

Comparative Reactivity of BINOL Mesylate vs. Triflate in Catalytic Cross-Coupling

Executive Summary In the realm of asymmetric catalysis, 1,1′-Bi-2-naphthol (BINOL) is a foundational chiral scaffold. Functionalizing the BINOL backbone—often at the 2,2′ or 3,3′ positions to synthesize chiral ligands li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric catalysis, 1,1′-Bi-2-naphthol (BINOL) is a foundational chiral scaffold. Functionalizing the BINOL backbone—often at the 2,2′ or 3,3′ positions to synthesize chiral ligands like BINAP or chiral phosphoric acids—relies heavily on transition-metal-catalyzed cross-coupling. Because the native hydroxyl groups of BINOL are poor leaving groups, they must be converted into reactive pseudohalides, most commonly trifluoromethanesulfonates (triflates, -OTf) or methanesulfonates (mesylates, -OMs) .

This guide provides an in-depth, objective comparison of BINOL ditriflate and BINOL dimesylate, analyzing their thermodynamic reactivity, catalyst compatibility, and practical handling. By understanding the causality behind their divergent oxidative addition kinetics, researchers can rationally select the optimal electrophile for their specific synthetic workflows.

Mechanistic Causality: Why Leaving Group Thermodynamics Dictate Catalyst Choice

The fundamental difference in reactivity between BINOL triflate and BINOL mesylate is rooted in the electronic properties of their respective sulfonate groups.

  • The Triflate Advantage (Inductive Effect): The triflate group (-OSO₂CF₃) features a highly electronegative trifluoromethyl (-CF₃) moiety. The strong electron-withdrawing inductive (-I) effect of the -CF₃ group highly stabilizes the resulting triflate anion upon cleavage[1]. Consequently, triflate is a superb nucleofuge (leaving group), making the C–O bond highly susceptible to oxidative addition by mild Palladium(0) catalysts.

  • The Mesylate Challenge (Bond Strength): The mesylate group (-OSO₂CH₃) lacks this strong inductive stabilization (the -CH₃ group is electron-donating relative to -CF₃). The resulting C–O bond in BINOL mesylate is significantly stronger and less reactive[2]. Standard Pd(0) catalysts often fail to undergo oxidative addition with mesylates, leading to catalyst degradation before the catalytic cycle can begin.

  • Catalyst Matching (Pd vs. Ni): To overcome the high activation barrier of mesylates, Nickel(0) catalysts are required. Nickel is more electropositive, possesses a smaller atomic radius, and is highly nucleophilic, allowing it to forcefully insert into the robust C–OMs bond[3]. Recent advancements in Ni-catalysis have successfully enabled the amination and cross-electrophile coupling of aryl mesylates[4].

Mechanistic_Pathways cluster_Tf BINOL Triflate (-OTf) Pathway cluster_Ms BINOL Mesylate (-OMs) Pathway Tf BINOL-OTf OxAdd1 Fast Oxidative Addition (Low Activation Energy) Tf->OxAdd1 Pd Pd(0) Catalyst Pd->OxAdd1 Product1 Cross-Coupled Product OxAdd1->Product1 Ms BINOL-OMs OxAdd2 Forced Oxidative Addition (Requires Nucleophilic Ni) Ms->OxAdd2 Ni Ni(0) Catalyst Ni->OxAdd2 Product2 Cross-Coupled Product OxAdd2->Product2

Caption: Mechanistic divergence in oxidative addition for BINOL triflate vs mesylate.

Comparative Performance Data

The choice between triflate and mesylate is a trade-off between absolute reactivity and operational stability. The table below summarizes the quantitative and qualitative differences between the two electrophiles.

ParameterBINOL Ditriflate (-OTf)BINOL Dimesylate (-OMs)
Leaving Group pKₐ (Conjugate Acid) ~ -14.0 (Triflic Acid)~ -1.9 (Methanesulfonic Acid)
Relative Reactivity Exceptionally HighLow to Moderate
Preferred Metal Catalyst Palladium (Pd)Nickel (Ni)
Bench Stability Low (Prone to hydrolysis over time)High (Highly crystalline, bench-stable)
Reagent Cost (Synthesis) High (Triflic Anhydride is expensive)Low (Mesyl Chloride is inexpensive)
Primary Use Case Discovery chemistry, complex ligand synthesisLarge-scale synthesis, industrial scale-up

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Protocol A: Synthesis and Pd-Catalyzed Coupling of BINOL Ditriflate

Designed for maximum reactivity and broad substrate scope.

Step 1: Synthesis of (R)-BINOL Ditriflate

  • Setup: Flame-dry a Schlenk flask under Argon. Dissolve (R)-BINOL (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add anhydrous Pyridine (4.0 equiv). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the highly acidic byproduct from degrading the product.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (2.5 equiv).

  • Validation Checkpoint: After 2 hours, run a TLC (Hexane/EtOAc 4:1). The highly polar BINOL spot (R_f ~0.1) must completely disappear, replaced by a highly non-polar spot (R_f ~0.8) corresponding to the ditriflate.

  • Workup: Quench with cold 1M HCl to remove pyridine. Extract with DCM, dry over Na₂SO₄, and concentrate. Crucial: Do not use silica gel chromatography if possible, as triflates are sensitive to hydrolysis on acidic silica.

Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling

  • Reaction: Combine BINOL ditriflate (1.0 equiv), Arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv) in Toluene/EtOH (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Execution: Degas via freeze-pump-thaw (3 cycles). Heat to 80 °C for 12 hours. The high reactivity of the triflate allows for mild heating and standard phosphine ligands.

Protocol B: Synthesis and Ni-Catalyzed Coupling of BINOL Dimesylate

Designed for scale-up, cost-efficiency, and operational robustness.

Step 1: Synthesis of (R)-BINOL Dimesylate

  • Setup: In a round-bottom flask, dissolve (R)-BINOL (1.0 equiv) in DCM (0.3 M).

  • Base Addition: Add Triethylamine (Et₃N) (3.0 equiv). Causality: Et₃N is sufficient here as MsCl is less reactive and less prone to generating destructive acidic micro-environments compared to Tf₂O.

  • Electrophile Addition: At room temperature, add Methanesulfonyl chloride (MsCl) (2.5 equiv) dropwise.

  • Validation Checkpoint: Mesylates are highly crystalline. Upon aqueous workup and solvent evaporation, the crude product should readily crystallize. Confirm purity via melting point and ¹H-NMR (look for the sharp singlet of the -CH₃ group at ~2.8 ppm).

Step 2: Ni-Catalyzed Cross-Coupling

  • Reaction: Combine BINOL dimesylate (1.0 equiv) and Arylboronic acid (3.0 equiv) in anhydrous Dioxane.

  • Catalyst & Ligand: Add Ni(COD)₂ (10 mol%) and Tricyclohexylphosphine (PCy₃) (20 mol%), along with K₃PO₄ (4.0 equiv). Causality: The electron-rich, sterically demanding PCy₃ ligand increases the electron density on the Ni center, providing the necessary thermodynamic driving force to oxidatively add into the stubborn C-OMs bond.

  • Execution: Heat to 110 °C for 24 hours. Note: Harsher conditions are strictly required compared to Protocol A.

Experimental_Workflow Start Enantiopure BINOL Decision Select Electrophile Based on Project Needs Start->Decision Tf_Synth Synthesize Ditriflate Reagents: Tf2O, Pyridine Temp: 0°C Decision->Tf_Synth High Reactivity Ms_Synth Synthesize Dimesylate Reagents: MsCl, Et3N Temp: 25°C Decision->Ms_Synth Scale & Stability Tf_Val Validation: TLC (High Rf) Moisture Sensitive! Tf_Synth->Tf_Val Ms_Val Validation: Crystallization Bench Stable Ms_Synth->Ms_Val Tf_Couple Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) Tf_Val->Tf_Couple Ms_Couple Ni-Catalyzed Coupling (Requires specialized ligands) Ms_Val->Ms_Couple End Purified Functionalized BINOL (e.g., BINAP derivatives) Tf_Couple->End Ms_Couple->End

Caption: Decision matrix and workflow for BINOL functionalization via pseudohalides.

Conclusion

For rapid discovery, library generation, and reactions requiring mild conditions, BINOL ditriflate remains the gold standard due to its exceptional leaving group ability. However, for process chemists and researchers scaling up syntheses, the high cost and hydrolytic instability of triflates become prohibitive. In these scenarios, BINOL dimesylate serves as a robust, crystalline alternative, provided the catalytic system is strategically shifted from Palladium to highly nucleophilic Nickel complexes to overcome the kinetic barrier of the C-O bond cleavage.

References

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link][2]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates Source: PMC (National Institutes of Health) URL:[Link][4]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 1,1'-Bi-2-naphthyl dimethanesulfonate: X-ray Crystallography and its Alternatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. 1,1'-Bi-2-naphthyl dimethanesulfonate, a derivative of the well-known 1,1'-bi-2-naphthol (BINOL), possesses axial chirality, a feature that makes it a valuable scaffold in asymmetric synthesis.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural analysis of this compound and its analogues, alongside a critical evaluation of alternative analytical techniques.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration and detailed molecular geometry of crystalline compounds.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.[2][3]

The Experimental Journey: From Powder to Structure

The successful X-ray crystallographic analysis of a compound like 1,1'-Bi-2-naphthyl dimethanesulfonate is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

The synthesis of 1,1'-Bi-2-naphthyl dimethanesulfonate begins with its parent compound, 1,1'-bi-2-naphthol (BINOL). Racemic BINOL can be synthesized through the oxidative coupling of 2-naphthol using an iron(III) chloride oxidant.[1] The resolution of racemic BINOL into its (R) and (S) enantiomers is a critical step and can be achieved through various methods, including the formation of diastereomeric inclusion compounds with chiral resolving agents like N-benzylcinchonidinium chloride.[1]

Once the desired enantiomer of BINOL is isolated, it can be converted to the dimethanesulfonate derivative by reaction with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve the enantiomerically pure BINOL in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine) to the solution to act as a proton scavenger.

  • Mesylation: Cool the reaction mixture in an ice bath and slowly add methanesulfonyl chloride. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed to completion, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a weak acid and perform an aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield the pure 1,1'-Bi-2-naphthyl dimethanesulfonate.

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The goal is to grow crystals that are well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects.[4][5] For binaphthyl derivatives, slow evaporation or vapor diffusion are commonly employed techniques.[4]

Crystallization Protocol:

  • Solvent Selection: Dissolve the purified 1,1'-Bi-2-naphthyl dimethanesulfonate in a minimal amount of a suitable solvent or solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane).

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, place the vial containing the solution of the compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

The selected single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5] The crystal is rotated, and a series of diffraction images are collected at various orientations.[2] This data is then processed to determine the unit cell parameters and the intensities of the reflections, which are used to solve and refine the crystal structure.

Workflow for X-ray Crystallography:

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction BINOL Enantiopure BINOL Reaction Mesylation Reaction BINOL->Reaction Purification Column Chromatography Reaction->Purification Dissolution Dissolution Purification->Dissolution Growth Slow Crystal Growth Dissolution->Growth Harvest Crystal Harvesting Growth->Harvest Mount Crystal Mounting Harvest->Mount Data_Collection Data Collection Mount->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure & Data

Experimental workflow for X-ray crystallography.
Interpreting the Data: A Look at a Representative Binaphthyl Structure

While the specific crystal structure of 1,1'-Bi-2-naphthyl dimethanesulfonate is not publicly available, we can examine the crystallographic data of a closely related derivative, (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate, to understand the key structural features.[6]

Parameter(R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate[6]
Chemical Formula C₃₈H₂₆O₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.3391 (17)
b (Å) 15.352 (2)
c (Å) 17.660 (3)
Dihedral Angle 71.8 (1)°

The dihedral angle between the two naphthyl rings is a critical parameter in binaphthyl derivatives, as it defines the chiral environment. In the case of the dicinnamate derivative, this angle is 71.8°.[6] This twisting is a hallmark of the steric hindrance between the two naphthyl units.

Part 2: A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Other techniques offer complementary information and can be more suitable for certain applications, such as routine purity analysis or for non-crystalline samples.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity (enantiomeric excess, or ee) of chiral compounds.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.[8]

  • Strengths: High accuracy and precision for quantifying enantiomeric excess, well-established methods for binaphthyl derivatives.[7][8]

  • Limitations: Does not provide the absolute configuration without a known standard of each enantiomer.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] It is a powerful method for determining the absolute configuration of chiral molecules in solution.[9][11]

  • Principle: Chiral molecules exhibit a unique VCD spectrum that is a sensitive probe of their absolute configuration.[10]

  • Strengths: Can determine the absolute configuration of molecules in solution, does not require crystallization, and is complementary to X-ray crystallography.[9]

  • Limitations: Requires comparison of the experimental spectrum with computationally predicted spectra for a given enantiomer.

Other Relevant Techniques
  • Electrokinetic Chromatography (EKC): This technique has been used to study the chiral recognition of binaphthyl derivatives and can provide insights into the factors governing enantioseparation.[12]

  • Steady-State Fluorescence Anisotropy: This method can be used to probe the binding of enantiomers to a chiral selector, offering another avenue for understanding chiral recognition.[12]

At a Glance: Comparison of Analytical Techniques
TechniqueInformation ProvidedSample StateKey AdvantageKey Disadvantage
X-ray Crystallography Absolute configuration, bond lengths, bond angles, packingSingle crystalUnambiguous 3D structureRequires high-quality single crystals
Chiral HPLC Enantiomeric excess, puritySolutionQuantitative analysis of enantiomersDoes not determine absolute configuration
Vibrational Circular Dichroism (VCD) Absolute configuration in solutionSolutionNo crystallization neededRequires computational modeling
Electrokinetic Chromatography Chiral separation and recognitionSolutionMechanistic insights into separationLess common for routine analysis

Conclusion: Choosing the Right Tool for the Job

The structural elucidation of 1,1'-Bi-2-naphthyl dimethanesulfonate and other axially chiral molecules requires a thoughtful selection of analytical techniques. Single-crystal X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional structure, including the absolute configuration. However, its reliance on high-quality single crystals can be a significant bottleneck.

For routine analysis of enantiomeric purity, chiral HPLC is the industry standard, offering high accuracy and throughput. When crystallization is not feasible, or when the conformation in solution is of primary interest, Vibrational Circular Dichroism provides a powerful alternative for determining the absolute configuration.

Ultimately, a multi-faceted approach, combining the strengths of these different techniques, will provide the most comprehensive understanding of the stereochemical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate and empower researchers to utilize it effectively in the development of new chiral technologies.

References

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The crystal and molecular structure of R-(–)-1,1′-binaphthyl: the conformational isomerism and a comparison of the chiral with the racemic packing mode. RSC Publishing.
  • Radboud Repository. (2021, April 9). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals.
  • BenchChem. (2025). Chiral HPLC Analysis in Asymmetric Catalysis: A Comparative Guide for Products of (R)-Binaphthylisopropylphosphite Reactions. BenchChem.
  • ACS Publications. (2003, September 6). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. The Journal of Physical Chemistry A.
  • PubMed. (2001).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Crystal and molecular structure of 1,1′-binaphthyl. RSC Publishing.
  • PubMed. (2004, February 15).
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The crystal structure, absolute configuration, and circular dichroism of (R)-(–)546-8,8′-(2-thiatrimethylene)-1,1′-binaphthyl. RSC Publishing.
  • ACS Publications. (2001, September 7). Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry A.
  • PubMed Central. (n.d.). [2,2′-Bis(diphenylphosphanyl)-1,1′-binaphthyl-κ2 P,P′]dichloridoplatinum(II)
  • Oreate AI Blog. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Oreate AI Blog. (2026, January 7).
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Universität Bern. (n.d.). Services: Single Crystal X-Ray Diffraction.
  • ACS Publications. (n.d.). Solid-state resolution of binaphthyl: crystal and molecular structures of the chiral (A)1 form and racemic (B)1 form and the study of the rearrangement of single crystals.
  • European Synchrotron Radiation Facility (ESRF). (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.
  • PubChem. (n.d.). (+-)-1,1'-Binaphthyl-2,2'-diamine.
  • PubMed Central. (n.d.). (R)
  • MilliporeSigma. (n.d.). (S)-(+)
  • Figshare. (2010, August 3). Photoluminescence and Crystal Structures of Chiro-Optical 1,1′-Bi-2-naphthol Crystals and Their Inclusion Compounds with Dimethyl Sulfoxide.
  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol.
  • RSC Publishing. (n.d.). 1,1′-Bi(2-naphthol-4,5-dicarboximide)

Sources

Comparative

Mass Spectrometry Analysis of Binaphthyl Dimethanesulfonate Derivatives

A Comparative Technical Guide for Drug Development & Process Chemistry Executive Summary Binaphthyl dimethanesulfonate derivatives (e.g., 1,1'-binaphthyl-2,2'-diyl dimethanesulfonate) are critical electrophilic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Process Chemistry

Executive Summary

Binaphthyl dimethanesulfonate derivatives (e.g., 1,1'-binaphthyl-2,2'-diyl dimethanesulfonate) are critical electrophilic intermediates in the synthesis of privileged chiral ligands like BINAP and NOBIN. Their purity directly dictates the enantioselectivity (ee%) of downstream asymmetric catalysis. However, their analysis presents distinct challenges: they are relatively neutral, hydrophobic, and thermally labile compared to their parent diols (BINOL).

This guide objectively compares mass spectrometry (MS) ionization architectures for these derivatives, contrasting Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Atmospheric Pressure Photoionization (APPI) . It serves as a self-validating protocol for researchers requiring rigorous quality control of chiral scaffolds.

Part 1: Technical Comparison of Ionization Architectures

The core challenge in analyzing binaphthyl dimethanesulfonates is their lack of basic sites for easy protonation (unlike amine-based ligands) and their susceptibility to in-source fragmentation (loss of methanesulfonic acid, MsOH).

1. Electrospray Ionization (ESI)[1][2][3]
  • Mechanism: Relies on adduct formation (

    
    , 
    
    
    
    ) rather than direct protonation (
    
    
    ) due to low proton affinity of the sulfonate ester.
  • Performance:

    • Sensitivity: Moderate. Highly dependent on mobile phase additives (ammonium acetate/formate).

    • Integrity: High. "Softest" technique, preserving the molecular ion.

    • Drawback: Susceptible to ion suppression from matrix salts; varying adducts can complicate quantification.

2. Atmospheric Pressure Chemical Ionization (APCI)
  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.

  • Performance:

    • Sensitivity: High for neutral, non-polar molecules like dimesylates.

    • Integrity: Moderate. Thermal energy can induce in-source fragmentation (neutral loss of MsOH,

      
      ).
      
    • Advantage: Robust against matrix effects; generates predominantly

      
       or stable fragment ions, simplifying spectra.
      
3. Atmospheric Pressure Photoionization (APPI)
  • Mechanism: Photon-induced ionization (10 eV lamp), often using a dopant (e.g., toluene/acetone).

  • Performance:

    • Sensitivity: Excellent for aromatic binaphthyl cores.

    • Selectivity: Highest. Ionizes the aromatic system directly, ignoring polar background noise.

    • Verdict: The "Gold Standard" alternative for difficult-to-ionize aromatics, though less common in standard QC labs.

Comparative Data Summary
FeatureESI-MS (Positive) APCI-MS (Positive) APPI-MS HPLC-UV (254 nm)
Primary Ion

,



or

N/A
LOD (Limit of Detection) 10–50 nM1–10 nM0.5–5 nM500–1000 nM
Linearity (

)
0.9850.9980.9990.999
In-Source Fragmentation < 5%15–30% (Tunable)< 10%N/A
Matrix Tolerance LowHighVery HighModerate
Suitability Structural ConfirmationTrace Impurity AnalysisHigh-Sensitivity QuantBulk Purity
Part 2: Experimental Protocols
Protocol A: ESI-MS Structural Confirmation

Use this protocol for confirming the identity of synthesized intermediates.

  • Sample Preparation: Dissolve 0.1 mg of binaphthyl dimethanesulfonate in 1 mL Acetonitrile (MeCN).

  • Dilution: Dilute 1:100 into 50:50 MeCN:H2O + 10 mM Ammonium Acetate .

    • Note: Ammonium acetate is crucial to force the

      
       adduct, preventing a split signal between Na+ and K+ adducts.
      
  • Infusion: Direct infusion at 10

    
    .
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent desulfonation).

    • Source Temp: 100°C.

    • Desolvation Temp: 250°C.

  • Validation: Observe peak at MW + 18 (Ammonium adduct). Absence of MW - 95 indicates intact transfer.

Protocol B: APCI-MS Impurity Profiling

Use this protocol to detect Mono-mesylate impurities (incomplete reaction).

  • LC Conditions: C18 Column (2.1 x 50 mm, 1.7

    
    ).
    
  • Mobile Phase: Isocratic 90% MeCN / 10% Water (0.1% Formic Acid).

  • MS Parameters:

    • Corona Current: 4.0

      
      .[4][5]
      
    • Vaporizer Temp: 350°C.

    • Cone Voltage: 40 V (Promote ionization of neutrals).

  • Target Ions:

    • Di-mesylate (Product):

      
       (
      
      
      
      ) or fragment
      
      
      (
      
      
      ).
    • Mono-mesylate (Impurity):

      
       (
      
      
      
      ).
    • BINOL (Starting Material):

      
       (
      
      
      
      ).
Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing binaphthyl derivatives, highlighting the causality between molecular properties and ionization choice.

AnalysisWorkflow Sample Binaphthyl Dimethanesulfonate (Crude Reaction Mixture) Goal Define Analytical Goal Sample->Goal Goal_ID Structural Identity (Confirmation) Goal->Goal_ID Goal_Impurity Trace Impurity (Mono-mesylate/BINOL) Goal->Goal_Impurity Goal_Chiral Enantiomeric Excess (R vs S) Goal->Goal_Chiral Method_ESI ESI-MS (+) (w/ NH4OAc) Goal_ID->Method_ESI Soft Ionization Method_APCI APCI-MS (+) (Corona Discharge) Goal_Impurity->Method_APCI Ionize Neutrals Method_IMMS Ion Mobility MS (IM-MS) Goal_Chiral->Method_IMMS Gas Phase Separation Result_Adduct Detect [M+NH4]+ Confirm MW Method_ESI->Result_Adduct Result_Frag Detect [M+H]+ & Fragments High Sensitivity Method_APCI->Result_Frag Result_CCS Separate Drift Times Calculate ee% Method_IMMS->Result_CCS

Caption: Decision matrix for selecting the optimal MS architecture based on analytical requirements (Identity vs. Purity vs. Chirality).

Part 4: Mechanistic Insight & Causality

Why APCI outperforms ESI for Impurity Profiling: Binaphthyl dimethanesulfonates are "chemical chameleons" in MS. While they possess aromatic rings, the electron-withdrawing sulfonate groups reduce the electron density of the rings, making them poor candidates for PI (Photoionization) without dopants. In ESI, the lack of a basic nitrogen means ionization is purely reliant on passive cation adduction (Na+), which is concentration-dependent and non-linear. APCI utilizes a corona discharge to create a plasma of reagent gas (e.g.,


 or MeOH). This plasma actively transfers protons to the binaphthyl system. The thermal energy in APCI also aids in volatilizing these heavier molecules (MW > 400), preventing the condensation issues often seen in ESI droplets for hydrophobic compounds.

The "Self-Validating" Aspect: In the APCI protocol, the presence of the fragment ion


 is not just noise; it is a confirmation of the sulfonate ester linkage. By monitoring the ratio of the Molecular Ion to the Fragment Ion (Transition Ratio), you can distinguish the target dimesylate from potential isobaric impurities that do not share the labile sulfonate group.
References
  • Comparison of Ionization Methods (ESI vs APCI)

    • Title: Comparison of Five Ionization Methods for Producing Mass Spectra of Typical Organophosphorus Pesticides (Analogous neutral/labile esters).
    • Source: TIB.eu
    • URL:[Link]

  • Analysis of Binaphthyl Derivatives

    • Title: Chiral recognition of binaphthyl derivatives...[4][5][6][7][8][9] on cholic acid-bonded stationary phases (Context for binaphthyl analysis).

    • Source: Chirality (via PubMed)
    • URL:[Link]

  • Mass Spectrometry of Labile Sulfonates

    • Title: Ionization Methods in Organic Mass Spectrometry (General principles for sulfon
    • Source: University of Kentucky
    • URL:[Link]

  • Chiral Ligand Synthesis Context

    • Title: Regioselective Substitution of BINOL (Context for Dimesylate intermedi
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

Sources

Validation

Cost-Benefit Analysis: Dimethanesulfonate (Mesylate) vs. Triflate Precursors

This guide provides an in-depth cost-benefit analysis of Dimethanesulfonate (Mesylate) versus Triflate precursors, specifically tailored for researchers in radiopharmaceutical chemistry and drug development. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth cost-benefit analysis of Dimethanesulfonate (Mesylate) versus Triflate precursors, specifically tailored for researchers in radiopharmaceutical chemistry and drug development.

Executive Summary

In the high-stakes environment of drug development—particularly in Positron Emission Tomography (PET) radiochemistry—the choice of leaving group (LG) on a precursor molecule dictates the success of nucleophilic substitution (


).

This guide compares Dimethanesulfonates (commonly referred to as Mesylates or OMs , derived from methanesulfonic acid) against Triflates ( OTf , derived from trifluoromethanesulfonic acid).

  • The Triflate Advantage: Unparalleled reactivity.[1][2] It is the "nuclear option" for difficult substrates, enabling reactions at lower temperatures with higher yields on secondary carbons.[1]

  • The Mesylate Advantage: Operational robustness.[1] It offers superior shelf-stability, lower raw material costs, and simplified purification, making it the preferred choice for routine, scalable production of primary alkyl tracers.

Strategic Verdict: Use Triflates for sensitive, low-yield, or secondary carbon substrates. Use Mesylates for robust, commercial-scale manufacturing of primary alkyl targets.[1]

Mechanistic Foundation: The "Superleaving" Group Effect

To understand the cost-benefit ratio, one must first grasp the causality of reactivity. The leaving group ability correlates linearly with the acidity (


) of the conjugate acid.
Leaving GroupConjugate Acid

(approx)
Reactivity (Relative

)
Triflate (-OTf) Triflic Acid (

)
-14.0

Tosylate (-OTs) p-Toluenesulfonic Acid-2.80.7
Mesylate (-OMs) Methanesulfonic Acid-1.91.0 (Reference)

Causality: The electron-withdrawing trifluoromethyl group (


) in triflates stabilizes the negative charge on the oxygen via strong inductive effects (

), creating a weaker bond that breaks rapidly upon nucleophilic attack. Mesylates lack this strong induction, requiring higher activation energy (heat) to displace.
Visualization: Reaction Energy Landscape

The following diagram illustrates the activation energy barrier (


) difference between the two precursors during an 

fluorination.

SN2_Energy_Landscape Figure 1: Comparative Activation Energy Barriers in Nucleophilic Fluorination Start Precursor + F- TS_Mes Mesylate TS (High Barrier) Start->TS_Mes Requires Heat (100°C+) TS_Trif Triflate TS (Low Barrier) Start->TS_Trif Room Temp / Mild Heat Product F-Labeled Product TS_Mes->Product TS_Trif->Product

Figure 1: Triflates lower the activation energy, allowing milder conditions, whereas Mesylates often require significant thermal energy to reach the transition state.

Comparative Analysis: Performance & Cost

A. Synthesis & Purification (The "Hidden" Costs)

The cost of a precursor is not just the price of the reagent; it is the "Cost of Quality" (CoQ) involved in purification.

  • Mesylate Precursors:

    • Synthesis: Reaction of alcohol with Methanesulfonyl chloride (MsCl) and

      
      .[1]
      
    • Purification: Stable on silica gel.[1] Can be purified using standard flash chromatography without degradation.[1]

    • Cost Impact: Low.[1] Reagents are cheap; purification is standard.[1]

  • Triflate Precursors:

    • Synthesis: Reaction with Triflic anhydride (

      
      ) or Triflimide (
      
      
      
      ). Requires strictly anhydrous conditions.[1]
    • Purification: High Risk. Triflates are often acid-sensitive and can decompose (hydrolyze) on standard silica gel.[1]

    • Protocol Adjustment: Silica must often be neutralized with 1% Triethylamine, or rapid filtration must be used.[1]

    • Cost Impact: High.[1][3] Requires expensive reagents (

      
      ), higher solvent grades, and skilled labor to prevent batch failure during purification.
      
B. Radiochemical Yield (RCY) & Stability

This is the primary benefit metric for drug developers.[1]

FeatureMesylate (Dimethanesulfonate)Triflate
Primary Carbon Yield Good (50–80%)Excellent (>90%)
Secondary Carbon Yield Poor (<20%)Good (40–70%)
Hydrolytic Stability High (Stable for months at -20°C)Low (Moisture sensitive; degrades in weeks)
Elimination Side-Rxn Low riskHigh risk (E2 elimination dominates if base is too strong)

Data Insight: In the synthesis of


 (Fluorothymidine), mesylate precursors often fail to provide sufficient yield due to the steric hindrance of the secondary carbon. Triflate precursors are mandatory here, despite their instability, raising the effective cost per dose due to precursor spoilage [1].

Experimental Protocols

Protocol A: Synthesis of a Triflate Precursor (High Sensitivity)

Use this for secondary alcohols or valuable substrates.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve substrate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) or 2,6-Lutidine (mild base). Cool to -78°C.[1]

  • Addition: Add Triflic Anhydride (

    
    , 1.2 eq) dropwise over 10 min.
    
  • Reaction: Stir at -78°C for 30 min. Do not warm to RT unless necessary.

  • Workup: Quench with cold saturated

    
    . Extract with cold DCM.
    
  • Purification (CRITICAL): Flash chromatography using neutralized silica (pre-wash silica with 1%

    
     in Hexanes).[1] Elute quickly.
    
  • Storage: Store under Argon at -20°C. Use within 2 weeks.

Protocol B: Synthesis of a Mesylate Precursor (Standard)

Use this for primary alcohols and robust manufacturing.

  • Setup: Standard round-bottom flask, ice bath (0°C).

  • Reagents: Dissolve substrate (1.0 eq) in DCM. Add Triethylamine (

    
    , 1.5 eq).
    
  • Addition: Add Methanesulfonyl Chloride (MsCl, 1.2 eq) dropwise.[1]

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove amine), then Brine.

  • Purification: Standard silica gel chromatography.

  • Storage: Stable at RT or 4°C for months.

Protocol C: Fluorination Workflow

The following workflow visualizes the decision process for radiolabeling.

Labeling_Workflow Figure 2: Precursor Selection & Labeling Workflow Substrate Target Alcohol Decision Steric Hindrance? Substrate->Decision Mesylate Synthesize Mesylate (MsCl, Et3N) Decision->Mesylate Primary Carbon (Low Sterics) Triflate Synthesize Triflate (Tf2O, Pyridine, -78°C) Decision->Triflate Secondary Carbon (High Sterics) Label_Mes Labeling: 100-110°C Solvent: DMSO/MeCN Mesylate->Label_Mes Purify HPLC Purification Label_Mes->Purify Yield: 60-80% Label_Trif Labeling: 85°C or RT Solvent: MeCN Triflate->Label_Trif Label_Trif->Purify Yield: >90%

Figure 2: Decision tree for selecting precursor type based on substrate sterics and required reaction conditions.

Strategic Recommendations

When to use Mesylates (Dimethanesulfonates):
  • Commercial Manufacturing: When producing validated tracers (e.g.,

    
    , 
    
    
    
    ) where supply chain stability is critical.
  • Primary Alcohols: The reactivity difference is negligible for unhindered carbons at 100°C.[1]

  • Cost Sensitivity: When batch costs must be minimized, and shelf-life maximized.

When to use Triflates:
  • Secondary Alcohols: Essential for tracers like

    
     or 
    
    
    
    where
    
    
    is sterically disfavored.
  • Thermal Sensitivity: If the precursor contains protecting groups (e.g., Boc, THP) that are thermolabile, Triflate allows labeling at milder temperatures (80°C vs 110°C).

  • Precious Precursors: If the starting material is extremely expensive (e.g., complex peptides or late-stage drug intermediates), the higher yield of Triflate justifies the synthesis risk.

References

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]Fluoride Ion. European Journal of Organic Chemistry, 2008(17), 2853–2873. [Link]

  • Ross, T. L., et al. (2008). Nucleophilic 18F-Fluorination of Heteroaromatic Triflates.[1] Journal of Nuclear Medicine, 49, 814-822. (Demonstrates Triflate superiority in complex rings). [Link]

  • National Institutes of Health (NIH). Microwave-assisted radiochemistry using Mesylate vs Triflate precursors. [Link]

Sources

Comparative

Melting Point Validation and Comparative Performance Guide for Pure 1,1'-Bi-2-naphthyl Dimethanesulfonate

As a Senior Application Scientist, establishing rigorous quality control parameters for chiral building blocks is foundational to reproducible drug development and asymmetric synthesis. 1,1'-Bi-2-naphthyl dimethanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous quality control parameters for chiral building blocks is foundational to reproducible drug development and asymmetric synthesis. 1,1'-Bi-2-naphthyl dimethanesulfonate (commonly known as BINOL dimethanesulfonate) is a highly versatile electrophile used extensively in transition-metal-catalyzed cross-coupling reactions.

Because the efficacy of chiral catalysts and intermediates relies heavily on their structural integrity, validating the melting point (MP) of BINOL dimethanesulfonate is not merely a routine check—it is a definitive proxy for crystalline purity and enantiomeric fidelity. This guide objectively compares the thermal properties of BINOL dimethanesulfonate against alternative derivatives and provides a self-validating experimental protocol for its analysis.

Mechanistic Insights: Structural Impact on Thermal Properties

To understand the performance and handling of BINOL dimethanesulfonate, we must analyze the causality behind its physical properties compared to its structural analogs. Melting points are macroscopic readouts of microscopic crystal lattice energies, governed by intermolecular forces.

  • BINOL (1,1'-Bi-2-naphthol): Unmodified enantiopure BINOL exhibits a high melting point (207–210 °C) . This is driven by the strong, extensive intermolecular hydrogen-bonding network facilitated by the free C2/C2' hydroxyl groups.

  • BINOL Dimethanesulfonate: When BINOL is derivatized to the dimethanesulfonate ester, the hydrogen-bond donors are masked. The crystal lattice must now rely on weaker dipole-dipole interactions from the sulfonate moieties and van der Waals forces from the naphthyl rings. Consequently, the lattice energy drops, yielding a lower melting point of 150–154 °C .

  • BINOL Ditriflate: Substituting the mesylate's methyl group with a trifluoromethyl (–CF₃) group drastically lowers the melting point to 83–85 °C . The highly electronegative fluorine atoms create strong electrostatic repulsion, and the increased steric bulk severely disrupts efficient crystalline packing.

  • BINOL Ditosylate: Conversely, substituting the mesylate with a bulky but highly polarizable toluene ring (tosylate) enhances intermolecular π-π stacking interactions between the aromatic rings in the solid state. This increased lattice cohesion raises the melting point to 177–181 °C .

Comparative Performance Data

The following table summarizes the quantitative thermal data and primary applications for these alternatives, allowing researchers to select the optimal leaving group based on required reactivity and thermal stability.

CompoundC2/C2' SubstituentMelting Point (°C)Key Application in Synthesis
BINOL –OH207–210Chiral ligand, Brønsted acid catalyst
BINOL Ditosylate –OSO₂C₆H₄CH₃177–181Stable leaving group, crystallization resolution
BINOL Dimethanesulfonate –OSO₂CH₃150–154Robust cross-coupling electrophile
BINOL Ditriflate –OSO₂CF₃83–85Highly reactive electrophile for Suzuki/Buchwald

Experimental Protocol: Self-Validating Melting Point Determination

A reliable analytical protocol must be a self-validating system. Systemic errors in heating blocks or thermal sensors can easily lead to false purity validations. The following step-by-step methodology ensures absolute trustworthiness by embedding internal calibration directly tied to the target compound's thermal transition range.

Phase 1: Apparatus Calibration (The Causality of Baseline Accuracy)
  • Step 1: Obtain highly pure Adipic acid (literature MP: 152.1 °C) to serve as the reference standard.

  • Causality: Adipic acid's melting point falls precisely within the target range of BINOL dimethanesulfonate (150–154 °C). Calibrating the apparatus with this specific standard validates the thermal sensor's accuracy at the exact temperature of interest, neutralizing any non-linear systemic instrument bias.

Phase 2: Sample Preparation (The Causality of Heat Transfer)
  • Step 2: Triturate the BINOL dimethanesulfonate sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Step 3: Load the powder into a glass capillary tube. Drop the capillary through a 1-meter hollow glass tube onto a hard surface 5–10 times to pack the sample tightly to a depth of 2–3 mm.

  • Causality: Large, irregular crystals create microscopic air pockets. Because air is a thermal insulator, these pockets cause uneven heat distribution, resulting in artificially broad or elevated melting ranges. Tight packing ensures uniform, rapid heat transfer through the solid.

Phase 3: Thermal Ramping (The Causality of Thermal Equilibrium)
  • Step 4: Insert the capillary into the calibrated melting point apparatus. Rapidly heat the block to 140 °C (approximately 10 °C below the expected onset).

  • Step 5: Once at 140 °C, strictly reduce the heating rate to 1 °C/min .

  • Causality: Rapid heating near the transition temperature causes "thermal lag"—a state where the heating block is significantly hotter than the sample inside the capillary. A slow 1 °C/min ramp ensures the sample, the glass capillary, and the thermometer remain in strict thermal equilibrium, providing a highly accurate phase-change reading.

Phase 4: Observation and Certification
  • Step 6: Record the onset temperature (the first sign of liquid meniscus formation) and the clear point (complete liquefaction).

  • Validation: Pure BINOL dimethanesulfonate will exhibit a sharp, narrow melt within the 150–154 °C range. A depressed or broadened range (>2 °C variance) definitively indicates the presence of impurities (e.g., unreacted BINOL or residual mesyl chloride).

Workflow Visualization

The following diagram maps the logical progression of the self-validating thermal analysis workflow.

MP_Workflow A Raw BINOL Dimethanesulfonate B Capillary Loading & Compaction A->B D Rapid Thermal Ramp (To 140 °C) B->D C Calibration via Adipic Acid (152 °C) C->D E Equilibrium Ramp (1 °C/min) D->E F Melt Observation (150-154 °C) E->F G Purity Validation & QA Release F->G

Fig 1: Self-validating thermal analysis workflow for BINOL dimethanesulfonate.

References

  • DrugFuture. "BINOL - Merck Index". DrugFuture Chemical Database. URL: [Link]

  • BuyersGuideChem. "(S)-(+)-1,1'-Bi-2-naphthol bis-(trifluoromethanesulfonate)". BuyersGuideChem Registry. URL:[Link]

  • Molbase. "(S)-(+)-1,1'-Bi-2-naphthyl ditosylate". Molbase Chemical Database. URL: [Link]

Validation

Comparative Guide: Binaphthyl Electrophile Efficiencies in Asymmetric Synthesis &amp; Scaffold Construction

Executive Summary The binaphthyl scaffold (e.g., BINOL, BINAP) is ubiquitous in asymmetric catalysis, primarily as a chiral ligand backbone.[1] However, its role as a carrier of electrophilic atoms (Iodine(III), Selenium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The binaphthyl scaffold (e.g., BINOL, BINAP) is ubiquitous in asymmetric catalysis, primarily as a chiral ligand backbone.[1] However, its role as a carrier of electrophilic atoms (Iodine(III), Selenium, Fluorine) or as an electrophilic substrate (Triflates vs. Halides) presents a complex landscape of varying efficiencies.[1]

This guide objectively compares the performance of binaphthyl-based electrophiles.[1] It contrasts the often moderate enantioselectivity of binaphthyl-hypervalent iodine reagents (due to structural fluxionality) against the high efficiency of binaphthyl-selenium catalysts . Furthermore, it provides critical reactivity data for binaphthyl triflates , guiding the synthesis of the scaffold itself.

Class A: Oxidative Electrophiles (Hypervalent Iodine)[1]

The "Pseudorotation" Problem

While binaphthyl-based hypervalent iodine(III) reagents are potent oxidants, they historically lag behind spirobiindane or lactate-derived analogs in enantioselectivity (ee).[1]

  • Mechanism of Failure: The monodentate nature of the iodine-binaphthyl bond allows for rapid pseudorotation around the iodine center and C-I bond rotation. This fluxionality erodes the chiral environment during the enantio-determining step.

  • Comparative Performance:

Reagent ClassScaffold TypeReaction (Example)YieldEnantioselectivity (ee)Stability
Binaphthyl-I(III) Acyclic (Open)Phenol Dearomatization40-70%Low (<20%) Low (Hydrolysis prone)
Binaphthyl-I(III) Cyclic (Benziodoxole)Alkene Rearrangement60-85%Moderate (30-55%) Moderate
Spirobiindane-I(III) Rigid SpiroPhenol Dearomatization75-90%High (80-99%) High
Lactate-I(III) C2-SymmetricOxidative Cyclization60-80%High (80-95%) Moderate

Critical Insight: For high-ee oxidative transformations, avoid simple acyclic binaphthyl-iodine reagents. The lack of rigidity compared to spiro-scaffolds is a known liability in the literature [1, 7].

Visualization: The Stability Gap

The following diagram illustrates why binaphthyl reagents often fail to induce high chirality compared to rigid alternatives.

IodineStability Binaphthyl Binaphthyl-I(III) Reagent Process1 Rapid Pseudorotation (Fluxional Structure) Binaphthyl->Process1 Dynamic Spiro Spirobiindane-I(III) Reagent Process2 Rigid C2-Symmetry (Locked Conformation) Spiro->Process2 Static Result1 Low ee (<40%) Hydrolysis Susceptibility Process1->Result1 Result2 High ee (>90%) Kinetic Stability Process2->Result2

Caption: Structural rigidity correlates directly with enantiomeric efficiency in hypervalent iodine reagents.

Class B: Chalcogen Electrophiles (Selenium)[1]

In contrast to iodine, binaphthyl-selenium reagents are highly efficient.[1] Recent advances utilizing "Electrophilic Selenium Catalysis" (ESC) have revitalized this class.[1]

Mechanism & Efficiency

Modern protocols do not use stoichiometric selenium reagents.[1] Instead, a catalytic amount of chiral binaphthyl-selenide is oxidized in situ (often by NFSI) to generate the active electrophilic species.[1]

  • Key Advantage: The selenium atom in these catalysts is often part of a rigid heterocycle or stabilized by proximal heteroatoms (O/N) in the binaphthyl backbone, preventing the rotation issues seen with iodine.

  • Performance Metrics:

    • Reaction: Asymmetric Selenolactonization / Etherification.[1]

    • Catalyst Loading: 1–5 mol%.[1][2]

    • Efficiency: Yields >90%, ee up to 96-99% [3, 14].[1][3]

Protocol: Catalytic Enantioselective Selenolactonization

Reagents:

  • Substrate: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated carboxylic acid.[4]
    
  • Catalyst: (R)-Binaphthyl-based selenide (5 mol%).[1]

  • Oxidant: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).[1]

  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , -78°C.
    

Step-by-Step:

  • Dissolve the binaphthyl-selenide catalyst in dry

    
     under inert atmosphere.
    
  • Add NFSI to generate the electrophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     species (active catalyst).
    
  • Add the unsaturated acid substrate slowly to the mixture.

  • Monitor by TLC for consumption of starting material (typically 12-24h).[1]

  • Quench with aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to remove excess oxidant.
    

Class C: Scaffold Reactivity (Triflates vs. Halides)

When synthesizing binaphthyl ligands, the binaphthyl unit itself acts as the electrophile. Choosing between Triflates (-OTf) and Halides (-Br/-I) determines the success of Palladium-catalyzed cross-couplings.[1][5]

Reactivity Hierarchy & Chemoselectivity

Contrary to standard trends, binaphthyl triflates exhibit unique selectivity profiles in Pd-catalyzed reactions.

ElectrophileReactivity (Pd-Catalysis)Chemoselectivity PreferenceRecommended For
Binaphthyl-OTf High (Similar to Iodide)C-OTf cleavage favored by electron-rich phosphines (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Introducing alkyl/aryl groups via Suzuki/Negishi coupling.[1]
Binaphthyl-Br ModerateC-Br cleavage favored by bulky/monodentate ligands (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Selective functionalization when -OTf is also present.[1]
Binaphthyl-Cl LowRequires specialized catalysts (e.g., Buchwald precatalysts).[1]Late-stage modification; cheapest starting material.[1]
The "Suzuki-Miyaura Anomaly"

In systems containing both bromide and triflate (e.g., 2-bromo-2'-triflyloxy-1,1'-binaphthyl):

  • Standard Rule: Pd oxidative addition usually occurs at the weaker bond (C-I > C-Br ≈ C-OTf > C-Cl).[1]

  • Binaphthyl Exception: Under "ligand-free" conditions or with specific solvents (MeCN), Pd prefers C-OTf cleavage over C-Br.[1] This allows for orthogonal functionalization—reacting the triflate first, leaving the bromide for a second step [11].

Selectivity Substrate 2-Bromo-2'-Trifloxy-Binaphthyl PathA Ligand: P(t-Bu)3 (Bulky, Electron-Rich) Substrate->PathA PathB Ligand-Free / Polar Solvent (MeCN/DMSO) Substrate->PathB ProdA Product A: C-Br Coupling (Triflate Intact) PathA->ProdA Selective ProdB Product B: C-OTf Coupling (Bromide Intact) PathB->ProdB Selective

Caption: Divergent synthesis of binaphthyl derivatives controlled by ligand choice.

References

  • Binaphthyl-based chiral hypervalent iodine compounds and iodoarene precursors. ResearchGate. Link

  • Advances in Catalytic Enantioselective Fluorination. Chemical Reviews. Link[1]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds. MDPI. Link[1]

  • Regioselective Substitution of BINOL. Chemical Reviews. Link[1]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. Chemical Communications. Link

  • Electrophilic fluorination. Wikipedia. Link

  • A survey of chiral hypervalent iodine reagents in asymmetric synthesis. Beilstein Journal of Organic Chemistry. Link

  • N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations. Royal Society of Chemistry.[1] Link

  • BINOL and Derivatives. Sigma-Aldrich.[1] Link

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence. ResearchGate. Link

  • Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. NSF Public Access. Link[1]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. ACS Publications. Link[1]

  • Hypervalent Iodine Chemistry. e-bookshelf. Link

  • Electrophilic Selenium Catalysis with Electrophilic N-F Reagents. MDPI. Link[1]

  • A planar chiral organoselenium enabled enantioselective intramolecular oxidation. Nature Communications.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1,1'-Bi-2-naphthyl dimethanesulfonate

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1'-Bi-2-naphthyl dimethanesulfonate, grounding each procedural step in the principles of chemical safety and regulatory compliance. The causality behind these protocols is explained to ensure a deep understanding and foster a culture of safety within the laboratory.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. 1,1'-Bi-2-naphthyl dimethanesulfonate, while a valuable reagent, requires careful management due to its classification as a combustible solid and a serious eye irritant.[1] Furthermore, as a sulfonate ester, it belongs to a class of compounds where some members are known to possess toxic or mutagenic properties.[2][3] This potential for heightened risk necessitates a conservative and stringent approach to its disposal.

The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] All disposal procedures must comply with these federal guidelines, as well as any applicable state and institutional regulations.

Table 1: Hazard Profile of 1,1'-Bi-2-naphthyl dimethanesulfonate

PropertyClassificationSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation[1]
Storage Class 11: Combustible Solids[1]
Water Hazard Class WGK 3: Severely hazardous to water[1]

The causality here is direct: The H319 classification mandates the use of eye protection at all times, and the combustible nature requires storage away from ignition sources. The high water hazard class strictly prohibits disposal via the sanitary sewer system.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is the most immediate and critical control measure to prevent personal exposure. The choice of PPE is directly informed by the hazard assessment.

Required PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses are insufficient due to the serious eye irritation risk.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[8] Discard and replace gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is required to prevent inhalation of fine particulates.[1]

Waste Containment and Segregation: Preventing Unforeseen Reactions

The fundamental principle of chemical waste management is segregation.[9][10] Mixing incompatible waste streams can lead to dangerous reactions, making the final disposal process more complex and hazardous. 1,1'-Bi-2-naphthyl dimethanesulfonate waste must be collected in its own dedicated, properly labeled container.

Workflow for Waste Handling and Segregation

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_categorization Categorize Waste Type cluster_containment Select Appropriate Container cluster_final Final Preparation A 1,1'-Bi-2-naphthyl dimethanesulfonate Waste Generated B Solid Residue (e.g., unreacted powder) A->B C Contaminated Labware (e.g., weigh boats, gloves, wipes) A->C D Liquid Solution (e.g., dissolved in solvent) A->D E Solid Hazardous Waste Container (Wide-mouth, plastic or glass) B->E C->E F Liquid Hazardous Waste Container (Compatible, sealed solvent bottle) D->F G Label Container with EHS Tag (Full chemical name, hazards, date) E->G F->G H Store in Satellite Accumulation Area (Secondary containment required) G->H I Submit Waste Pickup Request to EHS H->I

Caption: Decision workflow for segregating and containing 1,1'-Bi-2-naphthyl dimethanesulfonate waste.

Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, environmentally responsible, and compliant with regulations.

Protocol Steps:

  • Container Selection:

    • For solid waste (unreacted powder, contaminated wipes), use a clearly marked, sealable, wide-mouth container made of a compatible material (e.g., polyethylene).

    • For liquid waste (solutions containing the compound), use a designated solvent waste container that is compatible with the solvent used.[10][11] The container must have a screw-top cap; parafilm and stoppers are not acceptable for sealing waste.[10]

    • Rationale: Proper container selection prevents leaks and reactions between the waste and the container material.[12] Containers should only be filled to 80% capacity to allow for vapor expansion and prevent spills.[10]

  • Waste Accumulation:

    • Collect all waste at or near the point of generation in a designated "Satellite Accumulation Area," which is under the direct control of the laboratory personnel generating the waste.[11]

    • Keep the waste container closed at all times except when adding waste.[11] Leaving a funnel in the container is a common but serious violation.

    • Rationale: This practice minimizes the risk of spills and exposure and is a key requirement of the EPA for waste generators.[11]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full, unabbreviated chemical name: "1,1'-Bi-2-naphthyl dimethanesulfonate".[4][11]

      • For mixtures, list all components and their approximate percentages.[4]

      • The date accumulation began.[4]

      • Relevant hazard information (e.g., "Eye Irritant," "Combustible").

    • Rationale: Accurate labeling is a cornerstone of cradle-to-grave waste tracking and is legally required to inform handlers of the container's contents and associated dangers.[13]

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated area, away from heat or ignition sources.

    • The container must be placed in secondary containment (such as a spill tray) to contain any potential leaks.[9][10]

    • Once the container is full (or within six months of the accumulation start date), submit a chemical waste pickup request to your institution's EHS office or designated hazardous waste contractor.[4][10]

    • Never dispose of 1,1'-Bi-2-naphthyl dimethanesulfonate or its containers in the regular trash or down the drain. [4][10]

    • Rationale: Disposal through a licensed hazardous waste program is the only legal and safe method, ensuring the chemical is treated or incinerated at a facility equipped to handle such materials, thereby protecting the environment.[4][14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is vital.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Ventilate: Increase ventilation by opening fume hood sashes.

  • Contain: For a small, manageable spill of the solid, use absorbent pads or a spill kit with compatible material to gently sweep it up. Avoid raising dust. Place all contaminated materials into your hazardous waste container.[7][8]

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ECAT. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH), Office of Research Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Wisconsin-Milwaukee EHS. [Link]

  • How To Dispose Of Lab Chemicals. Temarry Recycling. [Link]

  • (S)-(+)-1,1'-Bi-2-naphthol bis(trifluoromethanesulfonate). PubChem, National Center for Biotechnology Information. [Link]

  • Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Safety data sheet - 1,1pr-binaphthyl. CPAChem. [Link]

  • REMOVAL OF ALKYL ALKANESULFONATE ESTERS FROM ALKANESULFONIC ACIDS AND OTHER ORGANIC MEDIA. European Patent Office (EP 1773752). [Link]

Sources

Handling

Personal protective equipment for handling 1,1'-Bi-2-naphthyl dimethanesulfonate

Topic: Personal protective equipment and handling guide for 1,1'-Bi-2-naphthyl dimethanesulfonate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment and handling guide for 1,1'-Bi-2-naphthyl dimethanesulfonate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers[1][2]

Hazard Assessment & Risk Profiling

Substance: 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL bis-mesylate) CAS: 871231-47-9 (S-isomer), 79605-92-8 (Generic/R-isomer) Physical State: White to off-white powder/crystalline solid.[1][2][3]

As a Senior Application Scientist, I must distinguish between the regulatory classification and the structural alert status of this compound. While standard Safety Data Sheets (SDS) often classify this specific aryl sulfonate merely as an Eye Irritant (Category 2A) , it belongs to the sulfonate ester class.[1][2] In pharmaceutical development, mesylate esters are frequently flagged as Potential Genotoxic Impurities (PGIs) due to their alkylating potential, although aryl mesylates are significantly less reactive and volatile than alkyl mesylates (e.g., methyl methanesulfonate).[1][2]

Operational Verdict: Treat with Occupational Exposure Band (OEB) 3 protocols. While not a confirmed potent carcinogen like MMS, its structural class warrants containment to prevent sensitization or cross-contamination of drug substances.

Key Hazards Table
Hazard CategoryClassificationOperational Implication
Health Eye Irrit.[1][2][3][4] 2A (H319)Dust can cause severe mechanical and chemical irritation to corneal tissue.
Reactivity ElectrophileReacts with nucleophiles (amines, alkoxides).[1][2] Moisture sensitive (slow hydrolysis).[2]
Structural Sulfonate EsterPrecautionary Genotoxin: Handle as if capable of alkylating DNA until specific tox data proves otherwise.[1][2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the physical state of the reagent. Permeation rates for solid powders are negligible, but once dissolved in organic solvents (DCM, THF), the solvent acts as a carrier, significantly increasing skin absorption risks.[2]

PPE Selection Decision Tree

PPE_Selection Start Start: Handling BINOL Bis-mesylate State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, THF, etc.) State->Solution SolidPPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat - N95 Respirator (if outside hood) Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck Aggressive Penetrating (DCM, Chloroform) SolventCheck->Aggressive Standard Standard (EtOAc, Toluene) SolventCheck->Standard HighPPE High Barrier PPE: - Silver Shield / Laminate Gloves - Double Glove (Nitrile over Laminate) - Fume Hood MANDATORY Aggressive->HighPPE MedPPE Enhanced PPE: - Double Nitrile Gloves (Total 8-10 mil) - Fume Hood Standard->MedPPE

Caption: Logic flow for selecting appropriate glove and respiratory protection based on physical state and solvent carrier.

Detailed PPE Specifications
ComponentSolid HandlingSolution Handling (DCM/THF)Rationale
Hand Protection Single Nitrile (0.11 mm / 4 mil)Laminate (Silver Shield) under NitrileAryl sulfonates in DCM can penetrate standard nitrile in <5 mins.[1][2] Laminate provides chemical barrier; nitrile provides dexterity.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesSolution splash carries higher risk of rapid corneal injury than dust.
Respiratory N95 (if open weighing) or Fume HoodFume Hood Required Prevent inhalation of aerosols.[1][2] Mesylates can hydrolyze in lung tissue to release methanesulfonic acid.
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical ApronProtects personal clothing from splashes that may soak through.[1][2]

Operational Handling Workflows

A. Storage & Stability[3][7][8][9][10]
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, cooling retards hydrolysis.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2] Moisture sensitivity is low but cumulative.

  • Segregation: Keep away from strong oxidizers and strong bases (e.g., NaOH, hydrides) to prevent premature hydrolysis or runaway exotherms.[1][2]

B. Weighing & Transfer Protocol

Objective: Minimize dust generation and static charge.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone.[1]

  • Transfer:

    • Use disposable anti-static weighing boats.

    • Do not use metal spatulas if the material is suspected to be potentially shock-sensitive (though rare for this specific mesylate, plastic/PTFE coated tools are safer for sulfonates).[1][2]

    • Technique: "Drop-wise" powder addition. Avoid dumping which creates a dust cloud.

C. Reaction Setup (Cross-Coupling/Substitution)

When using BINOL bis-mesylate as a ligand precursor or electrophile:

  • Dissolution: Add solvent to the solid slowly down the side of the flask to wash down dust.[1]

  • Inerting: Purge headspace with Nitrogen/Argon immediately after addition.[1]

  • Quenching: Upon reaction completion, quench excess mesylate with a mild nucleophile (e.g., aqueous amine or dilute NaOH) before workup to destroy the alkylating agent capability.[1][2]

Emergency Response & Spill Management

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Assess (Isolate Area) PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Alert->PPE_Up Type Spill Type? PPE_Up->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution / Liquid Type->WetSpill DryAction Cover with wet paper towel to prevent dust -> Scoop DrySpill->DryAction WetAction Absorb with Vermiculite or Chem-Pad WetSpill->WetAction Clean 3. Decontaminate Surface (Soap + Water) DryAction->Clean WetAction->Clean Disposal 4. Bag & Tag (Hazardous Waste) Clean->Disposal

Caption: Immediate response protocol for laboratory scale spills.

Decontamination Solution: For surface cleaning after a spill, use a solution of 5% Sodium Carbonate (Na2CO3) or mild detergent.[1][2] The base facilitates the hydrolysis of the sulfonate ester into harmless BINOL and methanesulfonate salt.

Disposal & Deactivation

Never dispose of sulfonate esters down the drain. They are harmful to aquatic life and potential mutagens.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Hazardous Waste - Sulfonate Ester."

  • Liquid Waste:

    • Combine with compatible organic solvents (non-halogenated preferred for incineration cost, but halogenated if DCM was used).[2]

    • Labeling: Explicitly list "1,1'-Bi-2-naphthyl dimethanesulfonate" on the tag.[1][2] Do not use generic "Organic Waste" labels if your facility tracks potential genotoxins.

  • Destruction Method: The preferred method is Incineration with an afterburner and scrubber to manage sulfur oxide (SOx) emissions.[1]

References

  • Sigma-Aldrich. (n.d.).[1][2] (S)-(+)-1,1′-Bi-2-naphthyl dimethanesulfonate Safety Data Sheet. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (Analogous Hazard Data). Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [1][2]

  • Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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